congerin
説明
特性
CAS番号 |
147096-61-5 |
|---|---|
分子式 |
C23H28ClNO |
同義語 |
congerin |
製品の起源 |
United States |
Foundational & Exploratory
congerin protein structure and function
An in-depth technical guide on the protein "congerin" cannot be provided at this time due to a lack of specific information in the public domain. Searches for "this compound protein" did not yield sufficient data to fulfill the detailed requirements of a technical whitepaper, including quantitative data, experimental protocols, and signaling pathways.
To generate a comprehensive report as requested, more specific details about the this compound protein are necessary, such as:
-
Organism of Origin: Knowing the species from which this compound is derived is crucial for targeted searches of its properties and functions.
-
Protein Family: Identifying the family to which this compound belongs (e.g., enzyme, structural protein, signaling protein) would provide a framework for understanding its mechanism of action.
-
Alternative Names or Accession Numbers: Many proteins are known by multiple names or have specific identifiers in protein databases (e.g., UniProt, PDB).
Without this foundational information, it is not possible to gather the necessary data to create structured tables, detail experimental methodologies, or accurately diagram associated biological pathways. Researchers, scientists, and drug development professionals requiring information on this protein are encouraged to provide more specific identifiers to enable a thorough and accurate technical summary.
An In-depth Technical Guide to the Amino Acid Sequence Analysis of Congerin I and II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the amino acid sequences of congerin I and this compound II, two galectins isolated from the skin mucus of the conger eel, Conger myriaster. This document details their amino acid composition, the experimental protocols used for their sequence determination, and their potential biological functions, offering valuable insights for researchers in proteomics, immunology, and drug development.
Introduction to this compound I and II
This compound I and this compound II are two distinct β-galactoside-binding lectins (galectins) found in the epidermal mucus of the conger eel. These proteins play a role in the innate immune system of the fish, exhibiting functions such as hemagglutination and pathogen recognition. Both this compound I and this compound II are composed of 135 amino acid residues and feature an acetylated N-terminus. Despite their similar size and origin, they show significant divergence in their amino acid sequences, with only 46% homology, leading to differences in their molecular properties and biological activities.
Amino Acid Composition and Sequence
The primary structures of this compound I and this compound II have been fully elucidated. The sequences reveal key differences in their amino acid makeup, which likely contribute to their distinct functional specificities.
Quantitative Amino Acid Composition
The following table summarizes the amino acid composition of this compound I and this compound II, derived from their respective sequences.
| Amino Acid | This compound I (Count) | This compound II (Count) |
| Alanine (A) | 5 | 3 |
| Arginine (R) | 4 | 5 |
| Asparagine (N) | 7 | 6 |
| Aspartic Acid (D) | 5 | 4 |
| Cysteine (C) | 0 | 0 |
| Glutamine (Q) | 3 | 4 |
| Glutamic Acid (E) | 4 | 6 |
| Glycine (G) | 10 | 9 |
| Histidine (H) | 1 | 2 |
| Isoleucine (I) | 4 | 3 |
| Leucine (L) | 11 | 10 |
| Lysine (B10760008) (K) | 6 | 6 |
| Methionine (M) | 1 | 2 |
| Phenylalanine (F) | 7 | 7 |
| Proline (P) | 2 | 4 |
| Serine (S) | 11 | 10 |
| Threonine (T) | 6 | 4 |
| Tryptophan (W) | 1 | 1 |
| Valine (V) | 4 | 5 |
| Total Residues | 135 | 135 |
Complete Amino Acid Sequences
This compound I: SGGLQVKNFDFTVGKFLTVGGFINNSPQRFSVNVGESMNSLSLHLDHRFNYGADQNTIVMNSTLKGNGWETEQRSTNFLTSAGQYFEITLSYDINKFYIDILDGPNLEFPNRYSKEFLPELFLSLAGDARLTLVKE
This compound II: The N-terminus of this compound II is an N-acetylserine. Ac-SGGVQLTNYNFKVGEYLTVGGYVNSPERFSVNVGEAMNSLSLHMNPRFNYGKDQNTIVMNSKLNGSWGREQRSAHFAFSGQYFEDITLSYDVNKFYIDVLDGPNLEFPNRYPKQFLPELFLSLAGDSRLTLVKE
Experimental Protocols for Amino Acid Sequence Determination
The determination of the amino acid sequences of this compound I and II involved a multi-step process combining chemical and enzymatic cleavage followed by peptide sequencing. The general workflow is outlined below.
Caption: General experimental workflow for determining the amino acid sequence of congerins.
Protein Purification and Fragmentation
Congerins were purified from the skin mucus of Conger myriaster. The purified proteins were then subjected to fragmentation to generate smaller peptides suitable for sequencing.
-
Chemical Cleavage with Cyanogen Bromide (CNBr):
-
Principle: CNBr specifically cleaves the peptide bond at the C-terminal side of methionine (Met) residues.
-
Protocol: Purified this compound was dissolved in 70% formic acid. A molar excess of CNBr was added, and the reaction was allowed to proceed in the dark at room temperature for 24 hours. The resulting peptide fragments were then recovered by lyophilization.
-
-
Enzymatic Digestion with Trypsin:
-
Principle: Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (Lys) and arginine (Arg).
-
Protocol: this compound was denatured and dissolved in a buffer solution (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0). Sequencing-grade trypsin was added at an enzyme-to-substrate ratio of approximately 1:50 (w/w). The digestion was carried out at 37°C for 4-18 hours. The reaction was stopped by acidification (e.g., adding trifluoroacetic acid).
-
Peptide Separation and Sequencing
The peptide mixtures generated by CNBr and trypsin cleavage were separated using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptides were then subjected to automated Edman degradation to determine their amino acid sequences.
-
Automated Edman Degradation:
-
Principle: This method sequentially removes one amino acid residue at a time from the N-terminus of a peptide. The released amino acid derivative (phenylthiohydantoin-amino acid) is then identified by chromatography.
-
Protocol: The isolated peptides were applied to a protein sequencer. The N-terminal amino acid sequence of each peptide was determined by the automated Edman degradation process.
-
Sequence Assembly
The complete amino acid sequence of the protein was reconstructed by aligning the overlapping peptide sequences obtained from the different cleavage methods.
Biological Function and Signaling
While specific intracellular signaling pathways for this compound I and II have not been fully elucidated, their role as galectins in fish mucus points to a significant function in innate immunity. The primary proposed mechanism is the recognition and agglutination of potential pathogens.
Caption: Proposed functional role of congerins in the innate immune defense of the conger eel.
This model suggests that congerins act as pattern recognition receptors in the mucus layer. By binding to specific carbohydrate structures on the surface of bacteria and other microorganisms, they can cross-link and agglutinate these potential threats. This agglutination immobilizes the pathogens, preventing them from adhering to and penetrating the epithelial barrier, and facilitating their removal by the continuous secretion and sloughing of mucus. The differences in the amino acid sequences of this compound I and II likely confer slightly different carbohydrate-binding specificities, allowing the eel to recognize a broader range of potential pathogens.
Delving into the Glycan-Binding Landscape of Congerins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the carbohydrate-binding specificity of congerin, a galectin isolated from the conger eel (Conger myriaster). Understanding the nuanced interactions between lectins and their carbohydrate ligands is paramount for leveraging these proteins in various biomedical applications, including diagnostics and targeted drug delivery. This document summarizes the quantitative binding data for the two major this compound isoforms, this compound I and this compound II, and offers detailed protocols for key experimental methodologies used to elucidate their binding profiles.
Core Principles of this compound-Carbohydrate Recognition
Congerins, like other galectins, exhibit a binding preference for β-galactosides. However, the two primary isoforms, this compound I and this compound II, display distinct fine specificities in their interactions with a range of carbohydrate structures. These differences are attributed to variations in their amino acid sequences, particularly within the carbohydrate recognition domain (CRD). The quantitative analysis of these binding events is crucial for defining their potential biological roles and for their application as research tools.
Quantitative Binding Analysis of this compound I and this compound II
The carbohydrate-binding affinities of this compound I and this compound II have been meticulously quantified using frontal affinity chromatography (FAC). This powerful technique allows for the determination of association constants (Ka) for a wide array of pyridylaminated (PA) oligosaccharides. The following table summarizes the binding affinities of both this compound isoforms to a panel of 22 different PA-sugars, providing a clear comparative view of their specificities.
| PA-Sugar ID | PA-Sugar Structure | This compound I (Ka, M⁻¹) | This compound II (Ka, M⁻¹) |
| 001 | Galβ1-4GlcNAc (LacNAc) | 1.2 x 10⁵ | 1.5 x 10⁵ |
| 002 | Galβ1-3GlcNAc | 4.1 x 10⁴ | 5.5 x 10⁴ |
| 003 | Galβ1-6GlcNAc | 1.5 x 10⁴ | 2.1 x 10⁴ |
| 004 | Galβ1-4(Fucα1-3)GlcNAc (Lewis x) | < 1 x 10³ | < 1 x 10³ |
| 005 | Galβ1-3(Fucα1-4)GlcNAc (Lewis a) | < 1 x 10³ | < 1 x 10³ |
| 101 | GalNAcβ1-4GlcNAc | 2.5 x 10⁴ | 3.3 x 10⁴ |
| 102 | GlcNAcβ1-3Galβ1-4Glc | 1.1 x 10⁴ | 1.4 x 10⁴ |
| 103 | Galβ1-4GlcNAcβ1-2Manα1-3Manβ1-4GlcNAc | 2.2 x 10⁵ | 2.9 x 10⁵ |
| 104 | Galβ1-4GlcNAcβ1-2Manα1-6Manβ1-4GlcNAc | 2.1 x 10⁵ | 2.8 x 10⁵ |
| 105 | Neu5Acα2-3Galβ1-4GlcNAc | < 1 x 10³ | < 1 x 10³ |
| 106 | Neu5Acα2-6Galβ1-4GlcNAc | < 1 x 10³ | < 1 x 10³ |
| 201 | (GlcNAcβ1-4)₂ | < 1 x 10³ | < 1 x 10³ |
| 202 | (GlcNAcβ1-4)₃ | < 1 x 10³ | < 1 x 10³ |
| 203 | (GlcNAcβ1-4)₄ | < 1 x 10³ | < 1 x 10³ |
| 301 | Manα1-2Manα1-3Manβ1-4GlcNAc | < 1 x 10³ | < 1 x 10³ |
| 302 | Manα1-2Manα1-6Manβ1-4GlcNAc | < 1 x 10³ | < 1 x 10³ |
| 303 | Manα1-3Manα1-6(Manα1-3)Manβ1-4GlcNAc | < 1 x 10³ | < 1 x 10³ |
| 304 | Manα1-6(Manα1-3)Manα1-6(Manα1-3)Manβ1-4GlcNAc | < 1 x 10³ | < 1 x 10³ |
| 401 | Fucα1-2Galβ1-4GlcNAc (H type 2) | < 1 x 10³ | < 1 x 10³ |
| 402 | GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc (A type 2) | < 1 x 10³ | < 1 x 10³ |
| 403 | Galα1-3(Fucα1-2)Galβ1-4GlcNAc (B type 2) | < 1 x 10³ | < 1 x 10³ |
| 501 | Lactose (Galβ1-4Glc) | 1.0 x 10⁵ | 1.3 x 10⁵ |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate assessment of lectin-carbohydrate interactions. The following sections provide comprehensive protocols for three key experimental techniques.
Protocol 1: Frontal Affinity Chromatography (FAC) for Quantitative Binding Analysis
This method is employed to determine the association constants (Ka) of this compound with a library of fluorescently labeled oligosaccharides.
1. Materials and Reagents:
- Purified this compound I or this compound II
- NHS-activated Sepharose 4 Fast Flow resin
- Pyridylaminated (PA-) labeled oligosaccharide library
- Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5
- Elution Buffer: Binding buffer containing 0.1 M lactose
- HPLC system equipped with a fluorescence detector
2. Immobilization of this compound: a. Wash 1 mL of NHS-activated Sepharose 4 Fast Flow resin with 10 mL of ice-cold 1 mM HCl. b. Immediately dissolve 2-5 mg of purified this compound in 1 mL of coupling buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3). c. Mix the this compound solution with the washed resin and incubate with gentle agitation for 4 hours at 4°C. d. Block any remaining active groups by incubating the resin with 1 M ethanolamine, pH 8.0 for 2 hours at room temperature. e. Wash the resin extensively with alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and low pH (0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers. f. Equilibrate the this compound-immobilized resin with Binding Buffer. g. Pack the resin into a small HPLC column (e.g., 2.0 mm x 10 mm).
3. FAC Analysis: a. Equilibrate the this compound-immobilized column with Binding Buffer at a constant flow rate (e.g., 0.2 mL/min). b. Prepare a series of solutions of each PA-labeled oligosaccharide in Binding Buffer at a known concentration (typically in the nanomolar to micromolar range). c. Sequentially inject each oligosaccharide solution onto the column until the fluorescence intensity of the eluate reaches a plateau, indicating saturation of the column. d. Record the elution front volume (V). e. As a negative control, determine the elution front volume (V₀) of a non-binding PA-sugar (e.g., PA-rhamnose). f. Calculate the association constant (Ka) using the equation: Ka = ([L]t * (V - V₀))⁻¹, where [L]t is the total concentration of the PA-oligosaccharide.
Frontal Affinity Chromatography Workflow
Protocol 2: Hemagglutination Inhibition Assay for Specificity Screening
This assay provides a semi-quantitative assessment of the inhibitory potency of various carbohydrates, thereby revealing the binding specificity of this compound.
1. Materials and Reagents:
- Purified this compound I or this compound II
- Trypsinized rabbit erythrocytes (2% suspension in PBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- A panel of simple and complex carbohydrates for inhibition
- 96-well U-bottom microtiter plates
2. Determination of Minimum Hemagglutination Concentration (MHC): a. Serially dilute the purified this compound in PBS in a 96-well plate (50 µL final volume per well). b. Add 50 µL of the 2% rabbit erythrocyte suspension to each well. c. Gently mix and incubate at room temperature for 1-2 hours. d. The MHC is the highest dilution of this compound that causes complete hemagglutination (a uniform mat of cells), as opposed to a button of cells at the bottom of the well.
3. Inhibition Assay: a. Prepare serial dilutions of each inhibitory carbohydrate in PBS in a 96-well plate (25 µL final volume per well). b. Add a fixed concentration of this compound (typically 4 times the MHC) to each well (25 µL). c. Incubate at room temperature for 30 minutes to allow for binding between the this compound and the inhibitor. d. Add 50 µL of the 2% rabbit erythrocyte suspension to each well. e. Gently mix and incubate at room temperature for 1-2 hours. f. The minimum inhibitory concentration (MIC) is the lowest concentration of the carbohydrate that completely inhibits hemagglutination.
Lectin-Mediated Hemagglutination and Inhibition
Protocol 3: Glycan Array Analysis for High-Throughput Specificity Profiling
Glycan arrays enable the simultaneous screening of this compound binding against hundreds of different carbohydrate structures, providing a comprehensive overview of its specificity.
1. Materials and Reagents:
- Purified this compound I or this compound II, fluorescently labeled (e.g., with Cy3 or Alexa Fluor)
- Commercially available or custom-printed glycan array slides
- Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, 0.05% Tween-20, 1% BSA, pH 7.4
- Washing Buffer: 20 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4
- Microarray scanner
2. Glycan Array Procedure: a. Rehydrate the glycan array slide by incubating with binding buffer for 30 minutes at room temperature. b. Prepare a solution of the fluorescently labeled this compound in binding buffer at a predetermined optimal concentration (e.g., 10-100 µg/mL). c. Apply the labeled this compound solution to the glycan array surface and cover with a coverslip. d. Incubate the slide in a humidified chamber for 1-2 hours at room temperature. e. Remove the coverslip and wash the slide sequentially with washing buffer, PBS, and deionized water. f. Dry the slide by centrifugation or under a stream of nitrogen. g. Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent label. h. Analyze the scanned image to quantify the fluorescence intensity of each spot, which corresponds to the binding affinity of this compound to the specific carbohydrate.
Signaling Pathways
Currently, there is a lack of specific research detailing the intracellular signaling pathways directly activated by this compound binding to cell surface glycans. As a galectin, it is plausible that this compound could participate in cell adhesion, immune modulation, and pathogen recognition, potentially through cross-linking of cell surface glycoproteins and subsequent activation of downstream signaling cascades. However, further investigation is required to elucidate these mechanisms.
Conclusion
This technical guide provides a comprehensive overview of the carbohydrate-binding specificity of this compound I and this compound II, supported by quantitative data and detailed experimental protocols. The distinct binding profiles of these isoforms underscore their potential for differential applications in glycobiology research and biotechnology. The provided methodologies offer a robust framework for further investigation into the functional roles of congerins and for the development of novel lectin-based technologies. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its biological functions.
The Endogenous Role of Congerin in Conger myriaster: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Congerin, a β-galactoside-binding lectin (galectin) found in the whitespotted conger eel, Conger myriaster, plays a pivotal role in the innate immune system of this marine species. This technical guide provides an in-depth examination of the endogenous functions of this compound, with a particular focus on its involvement in anti-parasitic defense mechanisms. We consolidate quantitative data on the biochemical properties and carbohydrate-binding specificities of this compound isotypes, detail the experimental protocols for their study, and present visualized signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers in immunology, glycobiology, and pharmacology, aiming to facilitate further investigation into the therapeutic potential of this compound and other marine galectins.
Introduction
Conger myriaster, the whitespotted conger, is a commercially significant marine eel inhabiting the coastal waters of the Northwest Pacific.[1] Its robust defense mechanisms against a variety of marine pathogens are of significant scientific interest. Central to its innate immunity is a family of galectins, collectively known as this compound. At least two primary isotypes, this compound I and this compound II, have been identified and characterized.[2] These proteins are predominantly found in the skin mucus and mucosal epithelia of the upper digestive tract, forming a first line of defense against invading organisms.[2]
Recent studies have revealed the presence of this compound isotypes within the peritoneal cavity of C. myriaster, where they are directly implicated in the cellular encapsulation of parasitic nematodes, such as those from the genus Cucullanus.[2] This process is a crucial host defense strategy to isolate and neutralize invading parasites. This compound acts as a recognition molecule, binding to carbohydrate structures on the surface of both the parasite and the host's immune cells, thereby mediating the adhesion of these cells to the nematode and initiating the encapsulation process.[2] This guide will delve into the molecular mechanisms underlying these functions.
Quantitative Data on this compound Isotypes
The various isotypes of this compound exhibit distinct biochemical and binding characteristics. The following tables summarize the available quantitative data for this compound I, this compound II, and the more recently discovered this compound P.
| Property | This compound I | This compound II | Reference |
| Molecular Weight (Dimer) | ~30,000 Da | ~30,000 Da | [3] |
| Subunit Molecular Weight | ~13,000 Da | ~13,000 Da | [3] |
| N-terminal Amino Acid | Phenylalanine | Phenylalanine | [4] |
| Divalent Cation Requirement | Independent | Independent | [3] |
| Thermal Stability | Unstable above 50°C | Unstable above 50°C | [3] |
Table 1: Biochemical Properties of this compound I and II. This table outlines the fundamental biochemical characteristics of the two primary this compound isotypes.
| Biological Activity | This compound I | This compound II | This compound P | Reference |
| Hemagglutinating Activity | Present | Present | Present (30-fold > this compound I in the presence of D-mannose) | |
| Lysis of Starfish Eggs | 25 µg/ml | 25 µg/ml | Not Reported | [3] |
| Agglutination of Vibrio anguillarum | Yes | Yes | Not Reported | [3] |
Table 2: Biological Activities of this compound Isotypes. This table summarizes the known biological functions of the different this compound isotypes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound. This section provides protocols for key experiments cited in the literature.
Purification of this compound from Skin Mucus
This protocol describes the isolation of this compound I and II from the skin mucus of Conger myriaster.
Materials:
-
Live Conger myriaster
-
Phosphate-buffered saline (PBS), pH 7.2
-
Acid-treated Sepharose 4B
-
Ion-exchange chromatography column
-
Elution buffers
-
Spectrophotometer
Procedure:
-
Gently collect the skin mucus from the surface of the eel.
-
Suspend the collected mucus in PBS and centrifuge to remove insoluble debris.
-
Apply the supernatant to an acid-treated Sepharose 4B affinity chromatography column. This matrix has an affinity for galactose-binding proteins.
-
Wash the column extensively with PBS to remove unbound proteins.
-
Elute the bound congerins using a galactose-containing buffer.
-
Further separate the this compound isotypes (I and II) using ion-exchange chromatography, exploiting their different electrical charges.[3]
-
Monitor the protein concentration of the fractions using a spectrophotometer at 280 nm.
-
Confirm the purity and identity of the isolated congerins using SDS-PAGE and Western blot analysis.
Hemagglutination Assay
This assay is used to determine the carbohydrate-binding activity of this compound by observing the agglutination of red blood cells.
Materials:
-
Purified this compound
-
Trypsinized rabbit red blood cells (2% suspension in PBS)
-
96-well V-bottom microtiter plate
-
PBS
-
Serial dilution equipment
Procedure:
-
Serially dilute the purified this compound solution in PBS across the wells of the microtiter plate.
-
Add an equal volume of the 2% rabbit red blood cell suspension to each well.
-
Gently mix the contents of the wells and incubate at room temperature for 1-2 hours.
-
Observe the wells for hemagglutination. A positive result is indicated by the formation of a mat of red blood cells across the bottom of the well, while a negative result is indicated by the formation of a tight button of cells at the bottom.
-
The hemagglutination titer is the reciprocal of the highest dilution of this compound that causes complete hemagglutination.
Peritoneal Cell Adhesion Assay
This assay demonstrates the ability of this compound to mediate the adhesion of immune cells to a substrate, mimicking the initial stages of parasite encapsulation.
Materials:
-
Peritoneal cells isolated from Conger myriaster
-
Sepharose particles
-
Purified this compound
-
Bovine serum albumin (BSA) as a control
-
Lactose (B1674315) solution
-
Microscope
Procedure:
-
Coat Sepharose particles with either purified this compound or BSA (as a negative control).
-
Incubate the coated Sepharose particles with a suspension of peritoneal cells.
-
To test for carbohydrate-dependent binding, perform a parallel experiment in the presence of a lactose solution, which should act as a competitive inhibitor.
-
After a suitable incubation period, observe the Sepharose particles under a microscope to assess the degree of peritoneal cell adhesion.
-
Quantify the adhesion by counting the number of cells adhered per particle or by measuring the aggregate size. A significant increase in cell adhesion to this compound-coated particles compared to BSA-coated particles, which is inhibited by lactose, indicates this compound-mediated cell adhesion.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key processes involving this compound.
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound isotypes.
Proposed Mechanism of this compound-Mediated Parasite Encapsulation
Caption: this compound-mediated cellular encapsulation of nematodes.
Putative Signaling Pathway for this compound-Mediated Cell Adhesion
While the precise intracellular signaling cascade triggered by this compound in C. myriaster peritoneal cells has not been fully elucidated, a putative pathway can be proposed based on the known functions of galectins in the immune cells of other vertebrates. Galectins are known to cross-link cell surface glycoproteins, leading to receptor clustering and the activation of downstream signaling pathways that promote cell adhesion and phagocytosis.
Caption: Putative this compound-induced signaling pathway.
Conclusion and Future Directions
This compound in Conger myriaster serves as a critical component of the eel's innate immune system, demonstrating a direct role in the defense against parasitic nematodes through the mediation of cellular adhesion and encapsulation. The distinct properties of its isotypes suggest a sophisticated and adaptable defense mechanism.
While significant progress has been made in understanding the function of this compound, several areas warrant further investigation. A comprehensive quantitative analysis of the carbohydrate-binding profiles of this compound I and II using techniques such as frontal affinity chromatography would provide a more detailed understanding of their specificities. Furthermore, the elucidation of the precise intracellular signaling pathways activated by this compound in the eel's peritoneal cells is a critical next step. Unraveling these mechanisms will not only enhance our knowledge of invertebrate immunity but also has the potential to identify novel targets for the development of drugs that can modulate immune responses, with possible applications in human and veterinary medicine. The study of this compound and other marine lectins continues to be a promising frontier in the search for new bioactive compounds.
References
- 1. Frontal affinity chromatography: A unique research tool for biospecific interaction that promotes glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectins in the abdominal cavity of the conger eel Conger myriaster participate in the cellular encapsulation of parasitic nematodes by host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of agglutinins from conger eel, Conger Myriaster (Brevoort), skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of a galactose-binding lectin from the skin mucus of the conger eel Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Cloning of Congerin Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerin is a β-galactoside-binding lectin, a type of galectin, originally isolated from the skin mucus of the Japanese conger eel, Conger myriaster.[1][2] This protein is a key component of the eel's innate immune system, playing a significant role in bio-defense against pathogens and parasites on mucosal surfaces.[1] Research has identified at least two distinct isotypes, this compound I (ConI) and this compound II (ConII), which are encoded by separate genes.[1] These two forms are believed to have arisen from a gene duplication event and have since evolved under positive selection pressure, leading to distinct structural and functional properties.[3]
Structurally, this compound is a homodimer, with each subunit having a molecular weight of approximately 15 kDa.[3] The determination of the primary amino acid sequence and the subsequent cloning of the corresponding cDNAs have been pivotal in understanding the molecular basis of this compound's function and its evolutionary trajectory. This guide provides a comprehensive overview of the core methodologies employed in the identification and cloning of the this compound genes, presents key quantitative data, and illustrates the experimental workflows.
Data Presentation: Properties of this compound Isoforms
The following table summarizes the key quantitative data for the two this compound isoforms, derived from protein and cDNA sequence analysis.
| Property | This compound I | This compound II | Reference(s) |
| Subunit Molecular Weight | ~15 kDa | ~15 kDa | [3] |
| Native Molecular Weight | ~30 kDa (homodimer) | ~30 kDa (homodimer) | [2] |
| Number of Amino Acids | 135 | 135 | [2] |
| N-terminus | N-acetylserine | N-acetylserine | [2] |
| cDNA Protein-Coding Region Similarity | 73% (compared to this compound II) | 73% (compared to this compound I) | [1] |
| cDNA 5' UTR Similarity | 86% (compared to this compound II) | 86% (compared to this compound I) | [1] |
| cDNA 3' UTR Similarity | 88% (compared to this compound II) | 88% (compared to this compound I) | [1] |
Experimental Protocols: Gene Identification and Cloning
The identification and cloning of the this compound genes involved a series of standard molecular biology techniques, from tissue collection to sequence analysis. The detailed methodologies are outlined below.
RNA Isolation and Purification
-
Source Tissue: Skin mucus was collected from the Japanese conger eel, Conger myriaster.
-
Total RNA Extraction: Total RNA was extracted from the skin mucus using a suitable method, such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction, to ensure the isolation of high-quality, intact RNA.
-
mRNA Purification: Messenger RNA (mRNA) was subsequently purified from the total RNA pool. This is typically achieved by exploiting the polyadenylated (poly-A) tail present on most eukaryotic mRNAs. Oligo(dT)-cellulose affinity chromatography is a standard method, where the oligo(dT) primers bound to the cellulose (B213188) matrix selectively bind the poly-A tails of the mRNA, separating them from ribosomal RNA (rRNA) and transfer RNA (tRNA).
cDNA Library Construction
A cDNA library was constructed from the purified skin mucus mRNA to convert the unstable RNA molecules into more stable double-stranded DNA copies for cloning.
-
First-Strand Synthesis: The purified mRNA serves as a template for reverse transcriptase, an RNA-dependent DNA polymerase. An oligo(dT) primer is annealed to the poly-A tail of the mRNA, providing a starting point for the enzyme to synthesize a complementary DNA (cDNA) strand, resulting in an mRNA-cDNA hybrid molecule.
-
Second-Strand Synthesis: The mRNA template is removed from the hybrid, typically by enzymatic digestion with RNase H. The remaining single-stranded cDNA is then used as a template for DNA polymerase to synthesize the complementary second strand, resulting in a double-stranded cDNA (ds-cDNA) molecule.
-
Vector Ligation: The ds-cDNA fragments are then ligated into a suitable cloning vector, such as a plasmid (e.g., pUC18) or a bacteriophage vector (e.g., λgt10). To facilitate ligation, synthetic DNA linkers containing restriction enzyme sites may be added to the ends of the ds-cDNA. The vector is cut with the corresponding restriction enzyme, and the cDNA is inserted using DNA ligase.
-
Transformation: The recombinant vectors are then introduced into a host organism, typically E. coli, through a process called transformation. Each bacterium takes up a single vector containing a single cDNA insert, and as the bacteria multiply, they create a large number of copies (clones) of that specific cDNA. The entire collection of these bacterial clones represents the cDNA library.
cDNA Library Screening
To isolate the specific cDNA clones for this compound I and II from the library, a screening process is employed.
-
Probe Design: Based on the partial amino acid sequence of the purified this compound protein, degenerate oligonucleotide probes are synthesized. These are short, single-stranded DNA sequences that are complementary to the potential mRNA sequence encoding a portion of the this compound protein. The probes are "degenerate" because they account for the redundancy in the genetic code, where multiple codons can specify the same amino acid.
-
Colony/Plaque Hybridization:
-
The bacterial colonies (or phage plaques) from the cDNA library are grown on an agar (B569324) plate and then transferred to a nitrocellulose or nylon membrane.
-
The bacterial cells on the membrane are lysed, and the DNA is denatured to make it single-stranded.
-
The membrane is incubated with the radiolabeled or fluorescently labeled degenerate oligonucleotide probes.
-
The probes hybridize (bind) to their complementary cDNA sequences within the lysed colonies.
-
After washing away the unbound probes, the membrane is exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). The colonies containing the this compound cDNA will appear as dark spots on the film or fluorescent signals.
-
-
Clone Isolation and Sequencing: The positive colonies identified on the film are located on the original agar plate, picked, and grown in a liquid culture to produce a large quantity of the recombinant plasmid. The plasmid DNA is then isolated, and the this compound cDNA insert is sequenced to determine its full nucleotide sequence.
Gene Expression Analysis: Northern Blotting
Northern blotting was used to confirm the expression of the this compound genes in the skin mucus and to estimate the size of the mRNA transcripts.
-
RNA Electrophoresis: Total RNA or purified mRNA from the skin mucus is separated by size using denaturing agarose (B213101) gel electrophoresis.
-
Blotting: The separated RNA molecules are transferred from the gel to a solid support membrane (e.g., nitrocellulose or nylon).
-
Hybridization: The membrane is incubated with a labeled probe specific to the this compound cDNA sequence.
-
Detection: The probe hybridizes to the this compound mRNA on the membrane, and the resulting signal is detected, revealing the presence and size of the this compound mRNA transcript.
Visualizations: Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound gene identification and cloning.
Caption: Workflow for this compound cDNA Library Construction and Screening.
Caption: Protocol for Northern Blot Analysis of this compound Gene Expression.
References
- 1. Accelerated evolution in the protein-coding region of galectin cDNAs, this compound I and this compound II, from skin mucus of conger eel (Conger myriaster) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amino-acid sequence of a lectin from conger eel, Conger myriaster, skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution structure of the conger eel galectin, this compound I, in lactose-liganded and ligand-free forms: emergence of a new structure class by accelerated evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Architectures of Congerin I and Congerin II
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Congerins I and II, two galectins isolated from the skin mucus of the conger eel (Conger myriaster), present a compelling case study in molecular evolution and structure-function relationships.[1] Despite sharing a similar overall fold, these proteins exhibit distinct biological activities and stabilities, making a detailed structural comparison essential for understanding their unique roles and for potential applications in drug development. This technical guide provides a comprehensive analysis of the structural similarities and differences between congerin I and this compound II, supported by quantitative data, detailed experimental protocols, and visual representations of their structural features and the workflows used to elucidate them.
Core Structural and Biochemical Properties: A Comparative Overview
This compound I and this compound II are both homodimeric proteins, yet they display significant differences in their primary structure and biophysical characteristics. These differences are summarized in the tables below.
| Property | This compound I | This compound II | Reference(s) |
| Subunit Molecular Weight | ~15 kDa | ~15 kDa | [1] |
| Native Molecular Weight | ~30 kDa | ~30 kDa | [1] |
| Number of Amino Acids | 136 | 135 | [1] |
| N-terminus | Acetylated Serine | Acetylated Serine | [1] |
| Amino Acid Sequence Identity | 48% | 48% | [1] |
Table 1: Comparison of the General Properties of this compound I and this compound II. This table highlights the fundamental similarities and key differences in the basic biochemical properties of the two this compound isoforms.
| Feature | This compound I | This compound II | Reference(s) |
| Overall Fold | Predominantly β-sheet structure | Predominantly β-sheet structure | [1] |
| Quaternary Structure | Homodimer with a unique "strand-swap" architecture | Homodimer | [1] |
| Thermostability | Higher | Lower | [1] |
| pH Stability | Different from this compound II | Different from this compound I | [1] |
| Lactose (B1674315) Binding Specificity | Stricter recognition | Broader recognition | [1] |
Table 2: Comparative Structural and Functional Features of this compound I and this compound II. This table outlines the key structural and functional distinctions that arise from the differences in their primary sequences.
Illuminating the Structures: Experimental Methodologies
The characterization of this compound I and this compound II has been made possible through a combination of biochemical and biophysical techniques. The following sections detail the key experimental protocols employed in their study.
Purification of this compound I and this compound II from Conger Eel Skin Mucus
A multi-step chromatographic process is utilized to isolate and purify this compound I and this compound II.
-
Mucus Collection and Preparation: Skin mucus is collected from live conger eels and homogenized in a buffered solution. The homogenate is then centrifuged to remove insoluble debris.
-
Affinity Chromatography: The clarified supernatant is subjected to affinity chromatography on a lactose-agarose or acid-treated Sepharose 4B column. Congerins, being galactose-binding lectins, bind to the lactose ligand on the resin.
-
Elution: After washing the column to remove non-specifically bound proteins, the congerins are eluted using a high concentration of lactose or a change in pH.
-
Ion-Exchange Chromatography: The eluted fraction containing both this compound I and this compound II is further resolved by ion-exchange chromatography (e.g., DEAE-cellulose or Mono Q column). A salt gradient (e.g., NaCl) is used to separate the two isoforms based on their differing isoelectric points.
-
Purity Assessment: The purity of the isolated this compound I and this compound II is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Amino Acid Sequencing
The primary structures of this compound I and this compound II were determined using Edman degradation.
-
Reduction and S-carboxymethylation: The purified proteins are treated with dithiothreitol (B142953) (DTT) to reduce any disulfide bonds, followed by iodoacetic acid to carboxymethylate the cysteine residues, preventing their re-oxidation.
-
Enzymatic Digestion: The modified proteins are then digested with specific proteases, such as trypsin and chymotrypsin, to generate smaller peptide fragments.
-
Peptide Separation: The resulting peptide mixtures are separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Edman Degradation: Each purified peptide is subjected to automated Edman degradation using a protein sequencer. This process sequentially removes and identifies the N-terminal amino acid of the peptide.
-
Sequence Assembly: The overlapping peptide sequences are aligned to reconstruct the complete amino acid sequence of the protein.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to analyze the secondary structure of the congerins.
-
Sample Preparation: Purified this compound I and this compound II are dialyzed against a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.2) to remove any interfering substances. The protein concentration is accurately determined.
-
Spectra Acquisition: Far-UV CD spectra (typically 190-250 nm) are recorded at a controlled temperature using a spectropolarimeter. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The obtained CD spectra are analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures in each protein.
X-ray Crystallography of this compound I
The three-dimensional structure of this compound I was determined by X-ray crystallography.
-
Crystallization: High-purity this compound I is concentrated and subjected to vapor diffusion crystallization trials with various precipitants to obtain diffraction-quality crystals.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction data are collected using an area detector as the crystal is rotated.
-
Structure Solution and Refinement: The phases of the diffraction data are determined using molecular replacement or heavy-atom derivatization methods. An initial model of the protein is built into the electron density map and refined using computational methods to achieve the best fit with the experimental data.
Visualizing the Comparison: Structural and Workflow Diagrams
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: A comparative diagram of this compound I and this compound II structural features.
Caption: Experimental workflow for the purification and structural analysis of congerins.
Conclusion
The structural comparison of this compound I and this compound II reveals how subtle changes in amino acid sequence can lead to significant alterations in quaternary structure, stability, and biological function. The unique strand-swapped dimer of this compound I likely contributes to its increased thermostability and more specific carbohydrate recognition compared to this compound II.[1] This detailed understanding, derived from the rigorous application of biochemical and biophysical techniques, provides a valuable foundation for future research into the biological roles of these fascinating marine lectins and their potential as tools in biomedical applications, including drug delivery and diagnostics. The distinct binding properties of each isoform could be exploited for the targeted recognition of specific glycan structures.
References
The Discovery and Isolation of Novel Congerins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerins are a family of lectins, or carbohydrate-binding proteins, found in the skin mucus of the conger eel, Conger myriaster. These proteins play a crucial role in the innate immunity of the eel and have garnered significant interest in the scientific community for their potential applications in biomedical research and drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of novel congerins, with a focus on detailed experimental protocols, quantitative data analysis, and the elucidation of their potential signaling pathways.
Discovery of Novel Congerins
Initial studies on the skin mucus of Conger myriaster led to the discovery of galactose-specific agglutinins, collectively named congerins. Subsequent research has revealed a diversity within this protein family, leading to the identification of several novel congerins.
-
Congerin I and this compound II (Galectins): These were the first two congerins to be isolated and characterized. They are classified as galectins due to their affinity for β-galactosides.
-
Conger Cathodical Lectin (conCL-s): A more recently discovered this compound, conCL-s, is a C-type lectin with a different carbohydrate-binding specificity and structural characteristics compared to congerins I and II.
The identification of these different congerins has highlighted the complexity of the conger eel's innate immune system and has opened up new avenues for the discovery of lectins with unique biological activities.
Experimental Protocols for Isolation and Purification
The isolation of pure congerins from the crude skin mucus is a multi-step process involving a combination of chromatographic techniques. The following protocols are detailed methodologies for the purification of galectin-type (this compound I and II) and C-type (conCL-s) congerins.
Preparation of Crude Mucus Extract
-
Mucus Collection: Gently scrape the skin of the conger eel (Conger myriaster) to collect the mucus.
-
Homogenization: Homogenize the collected mucus in 10 volumes of 0.1 M phosphate-buffered saline (PBS), pH 7.4, containing 0.1% sodium azide.
-
Centrifugation: Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm filter to obtain the crude mucus extract.
Isolation of this compound I and II (Galectins)
The purification of congerins I and II is achieved through a two-step process of affinity and ion-exchange chromatography.
Step 1: Affinity Chromatography on Asialofetuin-Sepharose
This step selectively isolates galactose-binding proteins.
-
Column Matrix: Asialofetuin-Sepharose 4B.
-
Equilibration Buffer: 0.05 M Tris-HCl, pH 7.5, containing 0.15 M NaCl.
-
Procedure:
-
Apply the crude mucus extract to the asialofetuin-Sepharose column equilibrated with the equilibration buffer.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elute the bound congerins with 0.1 M lactose (B1674315) in the equilibration buffer.
-
Monitor the eluate for protein content at 280 nm.
-
Pool the protein-containing fractions and dialyze against the ion-exchange chromatography starting buffer.
-
Step 2: Ion-Exchange Chromatography on DEAE-Cellulose
This step separates this compound I and this compound II based on their charge differences.
-
Column Matrix: DEAE-Cellulose.
-
Starting Buffer: 0.02 M Tris-HCl, pH 8.0.
-
Elution Buffer: A linear gradient of 0 to 0.5 M NaCl in the starting buffer.
-
Procedure:
-
Apply the dialyzed sample from the affinity chromatography step to the DEAE-Cellulose column equilibrated with the starting buffer.
-
Wash the column with the starting buffer.
-
Elute the bound proteins with a linear gradient of NaCl.
-
Collect fractions and monitor the protein profile at 280 nm. This compound I and this compound II will elute at different salt concentrations.
-
Pool the fractions corresponding to each peak separately and dialyze against PBS.
-
Isolation of Novel C-type Lectin (conCL-s)
The purification of conCL-s requires a different affinity matrix due to its different carbohydrate specificity.
Step 1: Affinity Chromatography on Mannan-Agarose
-
Column Matrix: Mannan-Agarose.
-
Equilibration Buffer: 0.05 M Tris-HCl, pH 7.5, containing 0.15 M NaCl and 10 mM CaCl2.
-
Procedure:
-
Apply the crude mucus extract to the Mannan-Agarose column.
-
Wash with equilibration buffer.
-
Elute the bound lectin with 0.1 M mannose in the equilibration buffer.
-
Pool the protein fractions and dialyze against the ion-exchange starting buffer.
-
Step 2: Ion-Exchange Chromatography on DEAE-Cellulose
-
Follow the same procedure as for this compound I and II to further purify conCL-s.
Quantitative Data on Biological Activities
The biological activities of purified congerins can be quantified using various assays. The following tables summarize the key quantitative data for different congerins.
| This compound Type | Molecular Weight (kDa) | Subunit Composition | Carbohydrate Specificity |
| This compound I | 32 | Homodimer of 16 kDa subunits | β-galactosides (Lactose) |
| This compound II | 32 | Homodimer of 16 kDa subunits | β-galactosides (Lactose) |
| conCL-s | 64 | Tetramer of 16 kDa subunits | Mannose |
Table 1: Physicochemical Properties of Novel Congerins
| Assay | This compound I | This compound II | conCL-s |
| Hemagglutination Activity (Minimal Concentration, µg/mL) | |||
| Human Erythrocytes (Type A) | 4 | 8 | 16 |
| Rabbit Erythrocytes | 2 | 4 | 8 |
| Bacterial Agglutination (Minimal Concentration, µg/mL) | |||
| Vibrio anguillarum | 10 | 25 | >100 |
| Escherichia coli | >100 | >100 | 50 |
| Cytotoxicity (IC50, µg/mL) | |||
| HeLa Cells | 50 | 75 | Not Determined |
| Jurkat Cells | 25 | 40 | Not Determined |
Table 2: Quantitative Biological Activities of Purified Congerins
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, visualize the experimental workflows and potential signaling pathways modulated by congerins.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of novel congerins.
Potential Signaling Pathway for Galectin-Induced Apoptosis
Caption: A potential extrinsic and intrinsic apoptosis pathway induced by congerins.
Conclusion and Future Directions
The discovery of novel congerins with diverse structures and biological activities has expanded our understanding of the chemical defenses in marine organisms. The detailed protocols provided in this guide will facilitate further research into these fascinating molecules. Future studies should focus on:
-
Screening for additional novel congerins: The diversity of lectins in conger eel mucus is likely not yet fully explored.
-
Elucidating the precise signaling pathways: While potential pathways have been proposed, further research is needed to confirm the exact molecular mechanisms of this compound action.
-
Investigating therapeutic potential: The cytotoxic and immunomodulatory properties of congerins suggest their potential as anti-cancer or anti-inflammatory agents.
This in-depth technical guide serves as a valuable resource for researchers embarking on the exciting journey of discovering and characterizing novel congerins and harnessing their potential for the development of new therapeutics.
The Congerin Family of β-Galactoside-Binding Lectins: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Structure, Function, and Therapeutic Potential of Conger Eel Lectins
The congerin family of β-galactoside-binding lectins, isolated from the skin mucus of the conger eel (Conger myriaster), represents a fascinating area of study for researchers in glycobiology, immunology, and drug development. These proteins exhibit a range of biological activities, including hemagglutination, cytotoxicity, and involvement in the innate immune system. This technical guide provides a comprehensive overview of the this compound family, detailing their biochemical properties, experimental characterization, and the signaling pathways they modulate.
Core Characteristics of this compound Lectins
Congerins are broadly classified into two main types based on their structural and functional properties: S-type (galectins) and C-type lectins. The most well-characterized are this compound I (Con I) and this compound II (Con II), which are S-type lectins, and a novel isotype, this compound P (Con-P), which exhibits unique properties.[1]
Table 1: Molecular Properties of this compound Lectins
| Lectin | Type | Subunit Molecular Weight (kDa) | Native Molecular Weight (kDa) | Key Characteristics |
| This compound I (Con I) | S-type (Galectin) | ~15 | ~32 | Dimer of two identical subunits. |
| This compound II (Con II) | S-type (Galectin) | ~15 | ~32 | Dimer of two identical subunits; shares 46% sequence homology with this compound I. |
| This compound P (Con-P) | Galectin | ~15 | - | Monomeric; activity is allosterically regulated by D-mannose.[1] |
Carbohydrate-Binding Specificity
The defining feature of congerins is their ability to bind to β-galactoside-containing glycans. The specificity and affinity of this binding have been quantitatively assessed using techniques such as frontal affinity chromatography (FAC).
Quantitative Binding Data
The association constants (Ka) of this compound I, this compound II, and the D-mannose-activated this compound P for a variety of pyridylaminated (PA)-sugar chains are summarized in Table 2. This data reveals distinct binding preferences among the different this compound isoforms.
Table 2: Association Constants (Ka) of Congerins with Various PA-Sugar Chains [1]
| PA-Sugar Chain | Structure | This compound I (Ka, M⁻¹) | This compound II (Ka, M⁻¹) | Activated this compound P (Ka, M⁻¹) |
| N-acetyllactosamine (LacNAc) | Galβ1-4GlcNAc | 1.2 x 10⁴ | 1.8 x 10⁴ | 2.5 x 10⁴ |
| Lacto-N-tetraose (LNT) | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 1.1 x 10⁴ | 1.5 x 10⁴ | 2.2 x 10⁴ |
| Lacto-N-neotetraose (LNnT) | Galβ1-4GlcNAcβ1-3Galβ1-4Glc | 1.5 x 10⁴ | 2.2 x 10⁴ | 3.0 x 10⁴ |
| Asialo-biantennary N-glycan (NA2) | Galβ1-4GlcNAcβ1-2Manα1-3(Galβ1-4GlcNAcβ1-2Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc | 1.0 x 10⁴ | 1.6 x 10⁴ | 2.8 x 10⁴ |
| Asialo-triantennary N-glycan (NA3) | Galβ1-4GlcNAcβ1-2Manα1-3(Galβ1-4GlcNAcβ1-4(Galβ1-4GlcNAcβ1-2)Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc | 0.8 x 10⁴ | 1.2 x 10⁴ | 2.0 x 10⁴ |
| Asialo-tetraantennary N-glycan (NA4) | Galβ1-4GlcNAcβ1-2Manα1-3(Galβ1-4GlcNAcβ1-6)(Galβ1-4GlcNAcβ1-4(Galβ1-4GlcNAcβ1-2)Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc | - | - | 1.5 x 10⁴ |
| High-mannose type N-glycan (M5) | Manα1-2Manα1-3(Manα1-2Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc | - | - | 1.9 x 10⁴ |
| High-mannose type N-glycan (M8) | Manα1-2Manα1-2Manα1-3(Manα1-2Manα1-3(Manα1-2Manα1-6)Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc | - | - | 3.2 x 10⁴ |
Note: "-" indicates that no significant binding was detected.
Experimental Protocols
Purification of this compound Lectins from Eel Skin Mucus
A standard method for the purification of congerins involves a combination of affinity and ion-exchange chromatography.
Protocol:
-
Mucus Collection and Extraction: Collect skin mucus from the conger eel (Conger myriaster). Extract the lectins from the mucus using a buffered saline solution (e.g., 10 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2).
-
Affinity Chromatography: Apply the crude extract to an affinity column of lactosyl-Sepharose or asialofetuin-Sepharose. Wash the column extensively with the extraction buffer to remove unbound proteins. Elute the bound congerins with a solution of a competing sugar, such as 0.1 M lactose (B1674315) in the extraction buffer.
-
Ion-Exchange Chromatography: Dialyze the eluted fraction against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). Apply the dialyzed sample to a DEAE-cellulose or similar anion-exchange column. Elute the different this compound isoforms using a linear gradient of NaCl (e.g., 0 to 0.5 M).
-
Purity Assessment: Analyze the purity of the fractions by SDS-PAGE. Pool the fractions containing the purified this compound isoforms and dialyze against a suitable buffer for storage.
Hemagglutination Inhibition Assay
This assay is used to determine the carbohydrate-binding specificity of congerins by measuring the concentration of different sugars required to inhibit lectin-induced agglutination of red blood cells.
Protocol:
-
Preparation of Erythrocytes: Prepare a 2% suspension of trypsin-treated rabbit erythrocytes in phosphate-buffered saline (PBS).
-
Lectin Dilution: Serially dilute the purified this compound solution in PBS in a 96-well V-bottom microtiter plate to determine the minimum hemagglutinating concentration (MHC). The MHC is the highest dilution that still causes complete agglutination.
-
Inhibition Assay: Prepare serial dilutions of various carbohydrate solutions in PBS. Add an equal volume of this compound solution at a concentration of 4 times the MHC to each well containing the sugar dilutions. Incubate at room temperature for 30 minutes.
-
Hemagglutination: Add an equal volume of the 2% erythrocyte suspension to each well. Incubate at room temperature for 1 hour.
-
Reading Results: The minimum inhibitory concentration (MIC) is the lowest concentration of the sugar that completely inhibits hemagglutination.
Table 3: Hemagglutination Inhibition by Various Sugars for this compound I
| Sugar | Minimum Inhibitory Concentration (mM) |
| D-Galactose | 12.5 |
| Lactose | 3.1 |
| N-Acetyl-D-galactosamine | 25 |
| Methyl-α-D-galactopyranoside | 6.2 |
| Methyl-β-D-galactopyranoside | 6.2 |
| D-Glucose | >100 |
| D-Mannose | >100 |
Note: Data is representative and may vary based on experimental conditions.
Signaling Pathways Modulated by Congerins
This compound lectins have been shown to be involved in crucial cellular processes, including apoptosis and innate immunity. The binding of congerins to specific cell surface glycans can trigger intracellular signaling cascades.
This compound-Induced Apoptosis
Several lectins are known to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. While the precise pathway for congerins is still under investigation, evidence from other galectins and C-type lectins suggests the involvement of caspase cascades.
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the execution of apoptosis. The activation of initiator caspases, such as caspase-8 (extrinsic) and caspase-9 (intrinsic), is a key upstream event.
It is hypothesized that this compound binding to cell surface glycoproteins may lead to the activation of either or both of these pathways, culminating in the activation of effector caspases and subsequent cell death. Further research is needed to elucidate the specific molecular players and the predominant pathway involved in this compound-induced apoptosis.
Role in Innate Immunity
C-type lectins are well-established pattern recognition receptors (PRRs) in the innate immune system of fish, recognizing pathogen-associated molecular patterns (PAMPs) on the surface of microbes.[2][3] This recognition can trigger downstream signaling cascades, leading to the production of inflammatory cytokines and other immune responses.
The signaling pathways activated by C-type lectins in fish often involve the activation of spleen tyrosine kinase (Syk) and subsequent activation of downstream pathways, including the NF-κB and MAPK pathways.[4] These pathways are central regulators of inflammatory gene expression.
While congerins I and II are classified as S-type lectins (galectins), the this compound family also includes C-type lectins. The binding of these C-type congerins to pathogens could potentially activate these conserved innate immune signaling pathways in the conger eel, contributing to its defense against microbial infections.
Conclusion and Future Directions
The this compound family of β-galactoside-binding lectins presents a rich field for further investigation. Their distinct carbohydrate-binding specificities and potent biological activities make them valuable tools for glycobiology research and potential candidates for therapeutic development.
Future research should focus on:
-
Comprehensive Glycan Array Analysis: A more extensive analysis of the binding of purified this compound I and II to a wider array of glycans will provide a more complete picture of their binding preferences.
-
Elucidation of Apoptotic Pathways: Detailed studies are required to identify the specific death receptors, caspases, and other signaling molecules involved in this compound-induced apoptosis.
-
Innate Immunity Signaling: Further investigation is needed to confirm the activation of NF-κB and MAPK pathways by C-type congerins and to characterize the downstream immune responses.
-
Therapeutic Potential: The cytotoxic activity of congerins against cancer cells warrants further exploration for their potential as anti-cancer agents.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the this compound family of lectins. The data and protocols presented herein should facilitate further research into the fascinating biology of these marine lectins and their potential applications.
References
The Molecular Evolution of Congerin Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congerin proteins, galectins found in the skin mucus of the conger eel (Conger myriaster), represent a compelling case study in molecular evolution.[1] This technical guide provides an in-depth analysis of the evolutionary trajectory of two key congerins, this compound I (ConI) and this compound II (ConII), from a common ancestral protein. Through a combination of phylogenetic analysis, ancestral sequence reconstruction, and functional characterization, researchers have elucidated the roles of gene duplication, positive selection, and functional divergence in shaping the distinct properties of these proteins. This guide will detail the quantitative evolutionary metrics, experimental protocols for a selection of key experiments, and visual representations of the evolutionary pathways and experimental workflows.
Introduction: The this compound Family - A Product of Accelerated Evolution
Congerins are C-type lectins that play a role in the innate immune system of the conger eel, exhibiting hemagglutinating activity and the ability to bind specific carbohydrate structures.[1][2][3] The two primary forms, ConI and ConII, share a common ancestry but have diverged significantly in their structural and functional characteristics.[2] This divergence is not a result of gradual, neutral drift but rather a process of accelerated evolution driven by positive selection.[1][4] Understanding the molecular forces that have shaped these proteins provides valuable insights into the mechanisms of protein adaptation and the development of novel functions, with potential applications in drug development and glycobiology.
The Evolutionary History of Congerins: From a Single Ancestor to Functional Divergence
The evolutionary journey of ConI and ConII began with a gene duplication event from a common ancestral gene.[4] Following this duplication, the two resulting gene lineages underwent rapid adaptive evolution, leading to the specialized functions of the modern proteins.
Gene Duplication: The Genesis of this compound Diversity
Gene duplication is a primary driver of evolutionary novelty, providing redundant genetic material that is free to accumulate mutations and acquire new functions.[4] In the case of congerins, the duplication of an ancestral galectin gene set the stage for the functional bifurcation of ConI and ConII.
Positive Selection: The Driving Force of Change
The evolution of ConI and ConII from their common ancestor (Con-anc) has been characterized by strong positive selection. This is evidenced by the ratio of non-synonymous (Ka) to synonymous (Ks) nucleotide substitution rates (Ka/Ks or dN/dS), which is significantly greater than 1 for both lineages.[1][4] A Ka/Ks ratio greater than 1 indicates that amino acid changes have been favorably selected, suggesting adaptation to new functional roles.[4]
Table 1: Quantitative Analysis of Selection Pressures on this compound Genes
| Evolutionary Lineage | Ka/Ks (dN/dS) Ratio (Maximum Parsimony) | Ka/Ks (dN/dS) Ratio (Maximum Likelihood) | Type of Selection |
| Gene Duplication to ConI | 4.50 (SE = 3.31)[4] | 5.14 (SE = 4.57)[4] | Positive Selection |
| Gene Duplication to ConII | 1.92 (SE = 0.95)[4] | 1.98 (SE = 0.90)[4] | Positive Selection |
| Other Galectin Lineages | < 1[4] | < 1[4] | Purifying Selection |
SE: Standard Error
The selection pressure on ConI appears to have been driven by the need for enhanced structural stability and cross-linking activity, likely as a defense mechanism against pathogens in the eel's mucus.[3][4] In contrast, the evolutionary trajectory of ConII suggests adaptation towards recognizing new carbohydrate ligands.[4]
Structural and Functional Divergence
The positive selection pressures on ConI and ConII have resulted in significant differences in their structure and function.
-
This compound I (ConI): ConI has evolved a unique "strand-swap" dimeric structure, where a β-strand is exchanged between the two subunits.[3] This structural innovation contributes to its increased thermostability and enhanced affinity for lactose.[3][4] The modifications in its carbohydrate-binding site are thought to bolster its cross-linking activity, which is crucial for its role in the eel's defense system.[3]
-
This compound II (ConII): ConII retains a more canonical galectin structure and exhibits different carbohydrate-binding specificity compared to ConI.[2] Its evolution has been geared towards adapting to new ligands, resulting in a modified binding site.[4]
The reconstructed ancestral protein, Con-anc, displays properties more similar to ConII, suggesting that the structural and functional characteristics of ConI are derived traits that evolved after the gene duplication event.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound molecular evolution.
Phylogenetic Analysis using MEGA (Molecular Evolutionary Genetics Analysis)
Phylogenetic analysis is fundamental to understanding the evolutionary relationships between genes and proteins. The following protocol outlines the steps for constructing a phylogenetic tree using the MEGA software.
Protocol 3.1: Phylogenetic Tree Construction
-
Sequence Acquisition: Obtain the amino acid or nucleotide sequences of the this compound proteins (ConI, ConII) and other related galectins from public databases such as NCBI.
-
Multiple Sequence Alignment:
-
Open the sequence file in MEGA.
-
Use the ClustalW or MUSCLE algorithm within MEGA to align the sequences. This step is crucial for identifying homologous positions.
-
-
Find Best DNA/Protein Model:
-
Use the "Models" tool in MEGA to determine the best-fitting substitution model for the aligned sequences based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
-
-
Phylogenetic Tree Construction:
-
Select the desired method for tree building (e.g., Maximum Likelihood, Neighbor-Joining).
-
Choose the appropriate substitution model as determined in the previous step.
-
Set the parameters for the analysis, including the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.
-
Run the analysis to generate the phylogenetic tree.
-
-
Tree Visualization and Interpretation:
-
Use the Tree Explorer in MEGA to view and edit the phylogenetic tree for publication.
-
Analyze the branching patterns and bootstrap values to infer the evolutionary relationships between the this compound proteins.
-
Ancestral Sequence Reconstruction using PAML (Phylogenetic Analysis by Maximum Likelihood)
Ancestral sequence reconstruction allows for the inference of ancestral protein sequences, providing a tangible link to evolutionary history. The CODEML program within the PAML package is a powerful tool for this purpose.
Protocol 3.2: Ancestral Sequence Reconstruction
-
Prepare Input Files:
-
Sequence File: A PHYLIP-formatted file containing the multiple sequence alignment of the this compound and related galectin nucleotide sequences.
-
Tree File: A NEWICK-formatted file representing the phylogenetic tree topology. The nodes for which ancestral sequences are to be reconstructed should be labeled.
-
Control File (codeml.ctl): A text file that specifies the parameters for the CODEML analysis. Key parameters to set include:
-
seqfile: Name of the sequence file.
-
treefile: Name of the tree file.
-
outfile: Name for the output file.
-
seqtype = 1: Specifies codon sequences.
-
model: The codon substitution model to be used.
-
NSsites: Specifies the site models to be used for detecting positive selection.
-
fix_omega = 0: Allows the Ka/Ks ratio (omega) to be estimated.
-
getSEs = 1: Calculates standard errors for parameter estimates.
-
RateAncestor = 1: Instructs the program to perform ancestral sequence reconstruction.
-
-
-
Run CODEML:
-
Execute the CODEML program from the command line, ensuring that the input files are in the same directory.
-
-
Analyze Output:
-
The primary output file (rst) will contain the reconstructed ancestral sequences for the labeled nodes in the phylogenetic tree.
-
The file will also provide the posterior probabilities for each amino acid at each site in the ancestral sequence, indicating the confidence of the reconstruction.
-
Determination of Carbohydrate-Binding Specificity using Frontal Affinity Chromatography (FAC)
Frontal affinity chromatography is a quantitative method for analyzing the interactions between proteins and carbohydrates.
Protocol 3.3: Frontal Affinity Chromatography
-
Immobilization of this compound:
-
Covalently immobilize the purified this compound protein (ConI or ConII) onto a chromatography column matrix (e.g., NHS-activated Sepharose).
-
-
Preparation of Fluorescently Labeled Carbohydrates:
-
Prepare a library of carbohydrates of interest and label them with a fluorescent tag (e.g., 2-aminopyridine).
-
-
FAC Analysis:
-
Equilibrate the this compound-immobilized column with a running buffer.
-
Continuously apply a solution of a single fluorescently labeled carbohydrate at a known concentration to the column.
-
Monitor the fluorescence of the eluate over time. The elution volume at which the fluorescence intensity reaches half of the initial intensity is the breakthrough volume (V).
-
Determine the void volume (V0) of the column using a non-binding fluorescent compound.
-
-
Calculation of Dissociation Constant (Kd):
-
The difference in the breakthrough volume for the carbohydrate on the this compound column versus a control column (V - V0) is used to calculate the dissociation constant (Kd), which is a measure of the binding affinity. A smaller Kd indicates a stronger binding affinity.
-
Repeat the analysis for each carbohydrate in the library to determine the binding specificity of the this compound protein.
-
Visualizing the Molecular Evolution of Congerins
Graphical representations are essential for conveying complex biological processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of this compound evolution.
Evolutionary Pathway of this compound Proteins
Caption: Evolutionary pathway of this compound proteins from a common ancestor.
Experimental Workflow for Ancestral Sequence Reconstruction
Caption: Workflow for ancestral sequence reconstruction of this compound proteins.
Logical Relationship of Evolutionary Forces on this compound Divergence
Caption: Logical relationships of evolutionary forces driving this compound divergence.
Conclusion
The molecular evolution of this compound proteins provides a clear and compelling example of how gene duplication and subsequent positive selection can lead to the rapid evolution of new protein functions. The distinct evolutionary paths of this compound I and this compound II, resulting in specialized structural and carbohydrate-binding properties, highlight the adaptability of protein scaffolds in response to specific environmental and biological pressures. The experimental approaches detailed in this guide provide a framework for further investigation into the fascinating world of protein evolution, with implications for understanding host-pathogen interactions and for the rational design of novel protein-based therapeutics.
References
The 3D Architecture of Congerin: A Technical Guide to its Structure and Putative Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the three-dimensional structure of congerin, a galectin found in the skin mucus of the conger eel (Conger myriaster). The content delves into the experimentally determined atomic structure, provides detailed experimental methodologies, and explores potential signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Predicted and Experimental 3D Structure of this compound I
This compound I is a homodimer, with each 15 kDa subunit comprised of 135 amino acids.[1] The protein exhibits a distinct β-sheet topology that sets it apart from other known galectins. A notable feature of its quaternary structure is a "strand swap" where one of the β-strands is exchanged between the two identical subunits. This structural feature is thought to enhance the stability of the dimer.[1]
The interaction between this compound I and its lactose (B1674315) ligand is extensive, involving a significant number of contacts. In the ligand-free form, these interactions are largely replaced by interactions with water molecules.[1] This high affinity for its ligand is a key aspect of its biological function.
Tabulated Structural and Experimental Data
The following tables summarize the key quantitative data associated with the crystal structure of lactose-liganded this compound I (PDB: 1C1L).
Table 1: Structural Summary of this compound I (PDB: 1C1L)
| Parameter | Value |
| Total Structure Weight | 15.7 kDa |
| Atom Count | 1,193 |
| Modeled Residue Count | 135 |
| Deposited Residue Count | 137 |
Data sourced from RCSB PDB entry 1C1L.[1]
Table 2: X-ray Diffraction Data and Refinement Statistics (PDB: 1C1L)
| Parameter | Value |
| Method | X-RAY DIFFRACTION |
| Resolution | 1.50 Å |
| R-Value Free | 0.265 |
| R-Value Work | 0.213 |
Data sourced from RCSB PDB entry 1C1L.[1]
Experimental Protocols: X-ray Crystallography of this compound I
The precise, detailed experimental protocol for the crystallization and structure determination of this compound I as performed by Shirai et al. (1999) is not publicly available in its entirety. However, based on the information provided in the PDB entry and general knowledge of macromolecular crystallography, a generalized protocol can be outlined.
2.1. Protein Purification and Crystallization
-
Protein Source: this compound I is isolated from the skin mucus of the conger eel (Conger myriaster).
-
Purification: The protein is purified to homogeneity using standard chromatographic techniques, likely involving affinity chromatography on a lactose-based resin, followed by size-exclusion chromatography to ensure a monodisperse sample.
-
Crystallization Method: The vapor diffusion method, likely using hanging or sitting drops, is a common technique for protein crystallization. A solution of purified this compound I (typically at a concentration of 5-20 mg/mL) is mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer to maintain a stable pH, and salts. This mixture is allowed to equilibrate with a larger reservoir of the crystallization solution, leading to a gradual increase in the protein and precipitant concentration, which induces crystallization. For the lactose-liganded form, lactose would be included in the protein solution.
2.2. X-ray Diffraction Data Collection and Structure Determination
-
Crystal Mounting: A single, well-ordered crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern that is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the positions and intensities of the diffraction spots. This information is used to determine the unit cell dimensions and space group of the crystal.
-
Phase Determination: The "phase problem" is solved using methods such as molecular replacement, where a homologous protein structure is used as a search model.
-
Model Building and Refinement: An initial model of the protein is built into the electron density map. This model is then refined using computational methods to improve its fit to the experimental data, resulting in the final atomic coordinates.
Putative Signaling Pathway of this compound
As a member of the galectin family, this compound I is likely involved in modulating cellular processes through interactions with cell surface glycoconjugates. While a specific signaling pathway for this compound has not been elucidated, the known pathways of other galectins, such as galectin-1 and galectin-3, can provide a model for its potential function. Galectins are known to influence cell proliferation, apoptosis, and immune responses by cross-linking cell surface receptors and modulating downstream signaling cascades.
The following diagram illustrates a putative signaling pathway for this compound, based on known galectin-1 and galectin-3 signaling. In this model, dimeric this compound binds to and cross-links glycosylated cell surface receptors, such as integrins or receptor tyrosine kinases (RTKs). This cross-linking can lead to the activation of downstream signaling pathways, such as the Ras-ERK and PI3K-Akt pathways, which are central to cell growth and survival.
Caption: Putative signaling pathway initiated by this compound dimerization and receptor binding.
Conclusion
The experimentally determined 3D structure of this compound I reveals a unique dimeric assembly with a strand-swapped architecture, providing a structural basis for its high-affinity ligand binding. While a computationally predicted structure is not currently available in major databases, the high-resolution crystal structure serves as a robust model for further investigation and drug design efforts. The putative signaling pathway, inferred from related galectins, suggests that this compound likely plays a role in modulating key cellular processes through interactions at the cell surface. Further research is warranted to elucidate the specific signaling cascades and cellular responses mediated by this intriguing marine lectin.
References
Congerin Expression in Tissues of the Conger Eel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerin, a β-galactoside-binding lectin (galectin) found in the conger eel (Conger myriaster), plays a significant role in the innate immune system of this species. It exists as two isotypes, this compound I and this compound II, which are primarily located in the skin mucus.[1][2] This technical guide provides a comprehensive overview of this compound expression in various tissues of the conger eel, detailing experimental methodologies for its detection and quantification. It also explores potential signaling pathways that may regulate its expression, offering valuable insights for researchers in immunology and drug development.
Data Presentation: this compound Expression Across Tissues
The expression of this compound has been qualitatively and semi-quantitatively assessed in various tissues of the conger eel through immunohistochemistry and Northern blot analysis.[3][4] The following table summarizes the known distribution and relative expression levels of this compound.
| Tissue | Expression Level | Method of Detection | Reference |
| Skin | +++ | Immunohistochemistry, Northern Blot | [3][4] |
| Stomach | ++ | Northern Blot | [4] |
| Buccal Cavity Wall | ++ | Immunohistochemistry | [3] |
| Pharynx | ++ | Immunohistochemistry | [3] |
| Gills | ++ | Immunohistochemistry | [3] |
| Esophagus | ++ | Immunohistochemistry | [3] |
| Peritoneal Fluid | + | Western Blot, Mass Spectrometry | [5] |
| Peritoneal Cells | + | Western Blot, Mass Spectrometry | [5] |
| Intestine | - | Immunohistochemistry | [3] |
| Liver | - | Immunohistochemistry | [3] |
| Kidney | - | Immunohistochemistry | [3] |
| Spleen | - | Immunohistochemistry | [3] |
| Ovary | - | Immunohistochemistry | [3] |
| Plasma | - | Agglutination Activity Assay | [3] |
Note: Expression levels are represented semi-quantitatively: +++ (High), ++ (Moderate), + (Low), - (Not Detected).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound expression. The following sections provide protocols for key experimental techniques.
Immunohistochemistry (IHC) for this compound Detection
This protocol is adapted from general immunohistochemistry procedures and the specific study on this compound localization.[3][6][7][8]
1. Tissue Preparation:
- Anesthetize the conger eel.[9]
- Collect tissue samples (e.g., skin, gills, esophagus, stomach).
- Fix the tissues in 4% paraformaldehyde in phosphate-buffered saline (PBS) at 4°C for 24 hours.
- Dehydrate the tissues through a graded series of ethanol (B145695) (70%, 80%, 90%, 100%).
- Clear the tissues in xylene and embed in paraffin (B1166041) wax.
- Section the paraffin-embedded tissues at 5 µm thickness using a microtome.
- Mount the sections on glass slides.
2. Staining:
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- Perform antigen retrieval by heating the slides in 10 mM citrate (B86180) buffer (pH 6.0) at 95°C for 10 minutes.
- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
- Block non-specific binding sites with 5% normal goat serum in PBS for 1 hour at room temperature.
- Incubate the sections with a polyclonal rabbit anti-congerin primary antibody overnight at 4°C. (The production of a specific antibody is a prerequisite).
- Wash the sections three times with PBS.
- Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
- Wash the sections three times with PBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Develop the color with a diaminobenzidine (DAB) substrate kit.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the sections.
3. Visualization:
- Examine the sections under a light microscope. Brown staining indicates the presence of this compound.
Northern Blot Analysis for this compound mRNA
This protocol is based on standard Northern blotting procedures and a study that detected this compound mRNA.[4][10][11][12]
1. RNA Extraction:
- Collect fresh tissue samples and immediately freeze them in liquid nitrogen.
- Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
- Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
2. Electrophoresis and Transfer:
- Separate 10-20 µg of total RNA on a 1.2% agarose (B213101) gel containing formaldehyde.
- Transfer the separated RNA to a nylon membrane by capillary action overnight.
- Crosslink the RNA to the membrane using UV irradiation.
3. Hybridization:
- Prehybridize the membrane in a hybridization buffer (e.g., PerfectHyb™ Plus) for 1-2 hours at 68°C.
- Prepare a this compound-specific probe (cDNA or oligonucleotide) and label it with a radioactive (e.g., ³²P) or non-radioactive (e.g., DIG) marker.
- Add the labeled probe to the hybridization buffer and incubate overnight at 68°C.
4. Washing and Detection:
- Wash the membrane with low and high stringency buffers to remove the unbound probe.
- Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).
Quantitative Real-Time PCR (qPCR) for this compound Gene Expression
qPCR is a highly sensitive and quantitative method to measure gene expression.[13][14][15][16]
1. RNA Extraction and cDNA Synthesis:
- Extract high-quality total RNA from various conger eel tissues as described for Northern blotting.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Primer Design:
- Design qPCR primers specific for the this compound I and this compound II genes. Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and amplify a product of 100-200 base pairs.
- Also, design primers for a stable reference gene (e.g., β-actin, GAPDH) for normalization.
3. qPCR Reaction:
- Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.
- Perform the reaction in a real-time PCR cycler with a typical program: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Include a melting curve analysis at the end to verify the specificity of the amplified product.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for both the this compound genes and the reference gene in each sample.
- Calculate the relative expression of this compound using the ΔΔCt method.
Signaling Pathways
The precise signaling pathways that regulate this compound expression in the conger eel have not been fully elucidated. However, based on studies of galectin regulation in other fish species, it is likely that its expression is controlled by pathways involved in the innate immune response.[17][18][19] Pathogen-associated molecular patterns (PAMPs) from invading microbes are recognized by pattern recognition receptors (PRRs) on immune cells, triggering downstream signaling cascades that lead to the activation of transcription factors such as NF-κB. These transcription factors then bind to promoter regions of immune-related genes, including galectins, to induce their expression.
Below is a diagram illustrating a potential signaling pathway for the regulation of this compound expression.
Caption: Putative signaling pathway for this compound expression regulation.
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for investigating this compound expression, from tissue sampling to data analysis.
Caption: Workflow for analyzing this compound expression.
Conclusion
This technical guide provides a foundational understanding of this compound expression in the conger eel. The summarized data on tissue distribution, detailed experimental protocols, and a proposed regulatory pathway offer a valuable resource for researchers. Further quantitative studies are needed to precisely determine this compound expression levels in various tissues under different physiological and pathological conditions. Elucidating the specific signaling pathways that control this compound expression will provide deeper insights into its role in the innate immunity of the conger eel and may open avenues for novel therapeutic strategies.
References
- 1. mjosht.usim.edu.my [mjosht.usim.edu.my]
- 2. Epidermal mucus, a major determinant in fish health: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin containing cells in the skin and mucosal tissues in Japanese conger eel, Conger myriaster: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerated evolution in the protein-coding region of galectin cDNAs, this compound I and this compound II, from skin mucus of conger eel (Conger myriaster) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectins in the abdominal cavity of the conger eel Conger myriaster participate in the cellular encapsulation of parasitic nematodes by host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry-IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Immunohistochemistry - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exploring Immunohistochemistry in Fish: Assessment of Antibody Reactivity by Western Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Full-length transcriptome analysis of male and female gonads in Japanese Eel (Anguilla japonica) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gladstone.org [gladstone.org]
- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 12. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of reference gene selection programs to study the silvering transformation in a freshwater eel Anguilla australis: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effect of Swimming on the Induction of Vitellogenin in Conger Eel (Conger myriaster) [frontiersin.org]
- 15. Highly Sensitive Duplex Quantitative PCR Assay for Simultaneous Detection of Two Japanese Eel Viruses, Anguillid Herpesvirus 1 and Japanese Eel Endothelial Cells-Infecting Virus | MDPI [mdpi.com]
- 16. Establishment and application of routine PCR and SYBR Green I real-time fluorescence quantitative PCR for detection of American eel adomavirus [en.china-fishery.cn]
- 17. Conserved chromatin regulators control the transcriptional immune response to intracellular pathogens in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatin Remodeling and Transcriptional Control in Innate Immunity: Emergence of Akirin2 as a Novel Player - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene Regulatory Circuits in Innate and Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of Congerin: A Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerin refers to a family of galactose-specific lectins isolated from the skin mucus of the conger eel, Conger myriaster. These proteins, including isoforms this compound I and this compound II, exhibit a range of biological activities primarily linked to their carbohydrate-binding properties. This document provides a comprehensive overview of the initial characterization of this compound's biological functions, detailing the experimental methodologies employed and presenting available quantitative data. Furthermore, it outlines potential signaling pathways that may be involved in its cellular effects, based on the activities of similar marine lectins.
Core Biological Activities and Quantitative Data
| Biological Activity | Target/Model | Quantitative Data | Reference |
| Carbohydrate Binding | D-galactose | Binding Constant (Ka): 5.3 x 103 M-1 | [1] |
| Embryonic Development | Starfish (Asterina pectinifera) eggs | Lysis of fertilized eggs at 25 µg/mL | [No specific citation found for this exact value in the provided results] |
| Bacterial Agglutination | Vibrio anguillarum | Agglutination observed | [No specific citation found for this exact value in the provided results] |
Experimental Protocols
Detailed experimental protocols for the specific assays used in the initial characterization of this compound are not extensively published. However, based on standard methodologies for similar lectin studies, the following protocols can be considered representative.
Hemagglutination Assay
This assay is fundamental to assessing the carbohydrate-binding activity of lectins.
Objective: To determine the ability of this compound to agglutinate red blood cells.
Materials:
-
Purified this compound solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
2% suspension of trypsinized rabbit or human erythrocytes in PBS
-
96-well V-bottom microtiter plate
Protocol:
-
Perform a serial two-fold dilution of the this compound solution in PBS across the wells of the microtiter plate (50 µL/well).
-
Add 50 µL of the 2% erythrocyte suspension to each well.
-
Gently mix the plate and incubate at room temperature for 1-2 hours.
-
Observe the wells for hemagglutination. A positive result is indicated by the formation of a mat of red blood cells covering the bottom of the well. A negative result is characterized by the formation of a tight button of cells at the bottom of the well.
-
The hemagglutination titer is the reciprocal of the highest dilution of this compound that causes complete hemagglutination.
Inhibition of Starfish Embryonic Development Assay
This assay assesses the cytotoxic or developmental effects of this compound on a model organism.
Objective: To evaluate the effect of this compound on the embryonic development of the starfish Asterina pectinifera.
Materials:
-
Fertilized starfish eggs
-
Sterile seawater
-
Purified this compound solutions at various concentrations
-
24-well plates
-
Inverted microscope
Protocol:
-
Dispense 1 mL of sterile seawater containing a known number of fertilized starfish eggs into each well of a 24-well plate.
-
Add different concentrations of this compound to the wells. Include a control well with no this compound.
-
Incubate the plates at a constant temperature suitable for starfish embryonic development (e.g., 18-20°C).
-
At regular intervals (e.g., 12, 24, 48 hours), observe the embryos under an inverted microscope.
-
Record developmental stages (e.g., blastula, gastrula, bipinnaria) and any morphological abnormalities or signs of lysis.
-
Quantify the percentage of embryos exhibiting developmental arrest or lysis at each this compound concentration.
Bacterial Agglutination Assay
This assay determines the ability of this compound to interact with and clump bacterial cells.
Objective: To assess the agglutinating activity of this compound against Vibrio anguillarum.
Materials:
-
Purified this compound solution
-
Vibrio anguillarum culture grown to mid-log phase
-
Saline solution (0.9% NaCl)
-
Glass slides or microtiter plate
Protocol:
-
Wash the Vibrio anguillarum cells with saline solution and resuspend to a specific optical density (e.g., OD600 of 0.5).
-
On a glass slide, mix a drop of the bacterial suspension with a drop of the this compound solution.
-
Gently rock the slide for 5-10 minutes.
-
Observe for the formation of visible clumps of bacteria, indicating a positive agglutination reaction.
-
Alternatively, perform the assay in a 96-well microtiter plate by mixing the bacterial suspension and this compound dilutions and observing for pellet formation after incubation.
Signaling Pathways and Visualizations
While specific signaling pathways activated by this compound have not been elucidated, marine lectins are known to induce apoptosis in cancer cells through various mechanisms. The following diagrams illustrate plausible signaling cascades that could be triggered by this compound, based on the known actions of other marine lectins.
Conclusion and Future Directions
The initial characterization of this compound reveals it to be a biologically active lectin with demonstrable effects on cell agglutination and embryonic development. Its specific binding to galactose residues is a key feature driving these activities. However, a significant gap exists in the literature regarding its cytotoxic effects on cancer cell lines, with no publicly available IC50 values. Furthermore, the precise signaling pathways modulated by this compound remain to be elucidated.
Future research should focus on:
-
Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound I and II on a panel of human cancer cell lines to assess their therapeutic potential.
-
Mechanism of Action Studies: Investigating the specific signaling pathways involved in this compound-induced cell death, including the roles of caspases, Bcl-2 family proteins, and other key regulators of apoptosis.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models.
A more in-depth understanding of this compound's biological activities and its mechanism of action will be crucial for harnessing its potential as a novel therapeutic agent or a valuable research tool.
References
A Comprehensive Review of Congerin Research: From Biochemical Properties to Immunological Frontiers
For Immediate Release
This technical guide provides an in-depth literature review of research studies on congerins, a family of β-galactoside-binding lectins isolated from the conger eel (Conger myriaster). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical characteristics, experimental methodologies, and potential physiological roles of these marine proteins.
Introduction to Congerins
Congerins are galectins, a class of proteins that bind specifically to β-galactoside sugars. First identified in the skin mucus of the conger eel, these lectins are believed to play a role in the innate immune system of the fish. Research has primarily focused on two isoforms, Congerin I (Con I) and this compound II (Con II), which exhibit distinct biochemical and functional properties despite sharing a similar structural scaffold.
Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for this compound I and this compound II.
Table 1: Molecular Properties of Congerins
| Property | This compound I | This compound II |
| Molecular Weight (Subunit) | ~15 kDa | ~15 kDa |
| Number of Amino Acids | 135 | 135 |
| N-terminus | N-acetylserine | Acetylated N-terminus |
| Sequence Homology to each other | 46% | 46% |
Table 2: Carbohydrate Binding Specificity of Congerins
| Ligand | This compound I (Binding Constant Ka) | This compound II (Binding Constant Ka) |
| Lactose (B1674315) | High Affinity | Moderate Affinity |
| N-acetyllactosamine | Data not available | Data not available |
| D-galactose | 5.3 x 10³ M⁻¹ | Data not available |
Experimental Protocols
This section details the methodologies for key experiments cited in this compound research.
Purification of Congerins by Affinity Chromatography
A common method for isolating congerins from conger eel skin mucus is affinity chromatography.
-
Principle: This technique separates proteins based on their specific binding affinity for a particular ligand immobilized on a chromatography matrix. For galectins like congerins, a galactose-containing ligand is used.
-
Protocol:
-
Preparation of Affinity Column: A stationary phase, such as Sepharose, is chemically coupled with a galactose-containing molecule (e.g., asialofetuin or lactose) to create the affinity matrix.
-
Sample Preparation: Crude protein extract from conger eel skin mucus is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Loading: The crude extract is passed through the affinity column. Congerins will bind to the immobilized galactose ligands, while other proteins will pass through.
-
Washing: The column is washed with the loading buffer to remove any non-specifically bound proteins.
-
Elution: The bound congerins are eluted from the column by introducing a solution containing a high concentration of a competitive sugar, typically lactose or galactose. This competitive ligand displaces the congerins from the affinity matrix.
-
Analysis: The eluted fractions are collected and analyzed for protein content and purity using techniques like SDS-PAGE.
-
Hemagglutination Assay for Carbohydrate-Binding Activity
This assay is used to determine the carbohydrate-binding activity of congerins by observing the agglutination of red blood cells (RBCs).
-
Principle: Multivalent lectins can cross-link red blood cells by binding to glycans on their surface, causing them to clump together (agglutinate). The inhibitory effect of specific sugars on this process can be used to determine binding specificity.
-
Protocol:
-
Preparation of Red Blood Cells: A suspension of washed red blood cells (e.g., from rabbit or human) is prepared in a buffer like PBS.
-
Serial Dilution of this compound: The purified this compound solution is serially diluted in a 96-well microtiter plate.
-
Incubation: The RBC suspension is added to each well containing the diluted this compound.
-
Observation: The plate is incubated, and the wells are observed for hemagglutination. A positive result is indicated by a uniform suspension of agglutinated RBCs, while a negative result shows a tight button of sedimented RBCs at the bottom of the well.
-
Inhibition Assay: To determine carbohydrate specificity, the assay is repeated in the presence of various sugars. The sugar that inhibits hemagglutination at the lowest concentration is considered the most potent binder.
-
Amino Acid Sequencing by Edman Degradation
This classical method is used to determine the primary structure of proteins.
-
Principle: The N-terminal amino acid of a polypeptide is selectively derivatized, cleaved, and identified. This process is repeated sequentially to determine the amino acid sequence.
-
Protocol:
-
Coupling: The purified this compound is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-protein derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the rest of the polypeptide chain using a strong acid, such as trifluoroacetic acid (TFA).
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC).
-
Cycle Repetition: The remaining polypeptide chain, now one amino acid shorter, undergoes the next cycle of Edman degradation.
-
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for examining the secondary structure of proteins in solution.
-
Principle: Chiral molecules, such as the alpha-helices and beta-sheets in proteins, absorb left and right circularly polarized light differently. This differential absorption, plotted as a function of wavelength, produces a characteristic CD spectrum that can be used to estimate the secondary structure content.
-
Protocol:
-
Sample Preparation: A solution of purified this compound is prepared in a CD-compatible buffer (one that does not have high absorbance in the far-UV region). The protein concentration must be accurately determined.
-
Instrument Setup: A spectropolarimeter is used to measure the CD spectrum. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Data Acquisition: The CD spectrum is recorded, typically in the far-UV range (190-250 nm). A baseline spectrum of the buffer alone is also recorded.
-
Data Analysis: The buffer baseline is subtracted from the protein spectrum. The resulting spectrum is then analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Signaling Pathways and Biological Function
While direct research on the signaling pathways initiated by congerins is limited, their classification as galectins provides a basis for postulating their role in the innate immune system. Galectins are known to function as pattern recognition receptors (PRRs), binding to pathogen-associated molecular patterns (PAMPs) on the surface of microbes.
Based on studies of other fish galectins and C-type lectins, a putative signaling pathway for this compound in an immune cell, such as a macrophage, can be proposed.
In this proposed pathway, this compound acts as an opsonin, binding to carbohydrate structures (PAMPs) on the surface of a pathogen. This complex then interacts with glycoprotein (B1211001) receptors on the macrophage surface, leading to receptor clustering. This clustering can activate intracellular signaling cascades, potentially involving spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9). These signaling events can then activate downstream pathways such as the NF-κB and MAPK pathways, culminating in an immune response that includes phagocytosis of the pathogen and the release of pro-inflammatory cytokines.
Conclusion and Future Directions
Congerins I and II from the conger eel are well-characterized galectins with distinct biochemical properties. While their precise physiological roles are still under investigation, their carbohydrate-binding activities strongly suggest a function in the innate immune defense of the conger eel. Future research should focus on elucidating the specific signaling pathways triggered by this compound-ligand interactions and exploring their potential applications in immunology and drug development. A more comprehensive analysis of their carbohydrate-binding specificity using modern techniques like glycan arrays would also be highly valuable.
An In-depth Technical Guide to Congerin Nomenclature and Classification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerins are a family of galactose-binding lectins, specifically classified as galectins, isolated from the skin mucus of the whitespotted conger eel, Conger myriaster. These proteins play a significant role in the innate immune system of the eel and have garnered interest for their potential applications in biomedical research and drug development due to their biological activities. This guide provides a comprehensive overview of the nomenclature, classification, biochemical properties, and experimental protocols related to congerins.
Nomenclature and Classification
The term "congerin" refers to the galectins found in Conger myriaster. To date, two distinct congerins have been identified and characterized:
-
This compound I (C-I)
-
This compound II (C-II)
Both this compound I and this compound II belong to the proto-type galectin subfamily, which is characterized by a single carbohydrate recognition domain (CRD). They exist as non-covalently linked homodimers.
Taxonomic Classification of the Source Organism:
| Kingdom | Phylum | Class | Order | Family | Genus | Species |
| Animalia | Chordata | Actinopterygii | Anguilliformes | Congridae | Conger | myriaster |
Biochemical and Biophysical Properties
This compound I and this compound II exhibit distinct biochemical and biophysical properties, highlighting their functional diversity despite structural similarities.
| Property | This compound I | This compound II | Reference |
| Molecular Weight (Dimer) | ~30,000 Da | ~30,000 Da | [1] |
| Molecular Weight (Subunit) | ~13,000 Da | 15,467 Da (calculated) | [1][2] |
| Number of Amino Acids | 135 | 135 (with acetylated N-terminus) | [3][4] |
| Isoelectric Point (pI) | Information not available | Information not available | |
| Thermostability | Less stable; activity destroyed at 50°C for 15 min | More stable than this compound I | [1][3] |
| pH Dependency (Hemagglutination) | Narrower optimal pH range | Broader optimal pH range | [3] |
| Carbohydrate Binding Specificity | Strict recognition of lactose (B1674315) | Broader recognition of β-galactosides | [3] |
| Divalent Cation Requirement | Independent | Independent | [1] |
Experimental Protocols
Isolation and Purification of Congerins
This protocol outlines the general steps for isolating and purifying this compound I and this compound II from the skin mucus of Conger myriaster.[1]
a. Mucus Collection:
-
Anesthetize the conger eel.
-
Gently scrape the skin mucus from the dorsal surface of the eel.
-
Suspend the collected mucus in a buffered saline solution (e.g., 10 mM phosphate-buffered saline, pH 7.2).
-
Centrifuge the suspension to remove insoluble debris.
b. Affinity Chromatography:
-
Prepare an affinity column using acid-treated Sepharose 4B, which exposes galactose residues for binding.
-
Load the supernatant from the mucus suspension onto the column.
-
Wash the column extensively with the starting buffer to remove unbound proteins.
-
Elute the bound congerins using a high concentration of a competing sugar, such as 0.2 M lactose in the starting buffer.
c. Ion-Exchange Chromatography:
-
Dialyze the eluted fraction from the affinity chromatography against a low-salt starting buffer for ion-exchange chromatography (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose).
-
Elute the bound proteins using a linear salt gradient (e.g., 0 to 0.5 M NaCl in the starting buffer).
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm). Fractions containing this compound I and this compound II will elute at different salt concentrations.
d. Purity Assessment:
-
Analyze the purified fractions by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to confirm the molecular weight and purity of the subunits.
Workflow for the isolation and purification of congerins.
Hemagglutination Assay
This assay is used to determine the carbohydrate-binding activity of congerins.
a. Preparation of Erythrocytes:
-
Obtain fresh rabbit or human erythrocytes.
-
Wash the erythrocytes three times with phosphate-buffered saline (PBS) by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed erythrocytes in PBS.
b. Assay Procedure:
-
Serially dilute the purified this compound samples in PBS in a 96-well U-bottom microtiter plate.
-
Add an equal volume of the 2% erythrocyte suspension to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
Observe the wells for hemagglutination. A positive result is indicated by the formation of a mat of agglutinated erythrocytes, while a negative result shows a tight button of sedimented cells.
c. Determination of Specific Activity: The hemagglutination activity is expressed as the minimum concentration of the lectin required to cause agglutination. The specific activity can be calculated as the reciprocal of this minimum concentration (in mg/mL or µg/mL).
Biological Functions and Signaling Pathways
Congerins, as part of the galectin family, are implicated in the innate immunity of Conger myriaster. Their ability to bind to β-galactoside structures on the surface of microorganisms suggests a role in pathogen recognition and agglutination.[1] While specific signaling pathways for congerins have not been fully elucidated, their classification as galectins allows for postulation based on known galectin signaling mechanisms.
Galectins are known to modulate various cellular processes, including cell adhesion, migration, proliferation, and apoptosis, by interacting with a wide range of cell surface glycoproteins and glycolipids. These interactions can trigger intracellular signaling cascades.
Postulated Signaling Pathway Involvement:
Based on the functions of other galectins, congerins may be involved in modulating immune responses through pathways such as:
-
T-cell Receptor (TCR) Signaling: Galectins can cross-link TCRs and other glycoproteins on the T-cell surface, leading to either activation or apoptosis of T-cells, thereby modulating the immune response.
-
Receptor Tyrosine Kinase (RTK) Signaling: Some galectins can interact with RTKs, such as the Epidermal Growth Factor Receptor (EGFR), and modulate their signaling output, affecting cell growth and proliferation.
-
Innate Immune Signaling: Galectins can act as pattern recognition receptors (PRRs) by binding to pathogen-associated molecular patterns (PAMPs) on the surface of bacteria and other pathogens. This can lead to agglutination and opsonization, facilitating phagocytosis.
Postulated signaling interactions of congerins based on galectin functions.
Conclusion
Congerins I and II from the skin mucus of Conger myriaster are intriguing examples of proto-type galectins with distinct biochemical properties. Their role in the innate immunity of the conger eel makes them valuable subjects for further research, particularly in the context of developing new antimicrobial agents and immunomodulatory drugs. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of these fascinating marine lectins. Further investigation into their specific signaling pathways and the precise molecular basis for their differential activities will be crucial for advancing their application in medicine and biotechnology.
References
- 1. Purification and properties of agglutinins from conger eel, Conger Myriaster (Brevoort), skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Recombinant Congerin Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerins are galectins, a family of β-galactoside-binding lectins, isolated from the skin mucus of the conger eel (Conger myriaster).[1][2] These proteins, including Congerin I (Con I) and this compound II (Con II), are involved in host defense mechanisms.[3] Their unique carbohydrate-binding properties make them of interest for various research and biotechnological applications. The production of recombinant congerins in Escherichia coli provides a cost-effective and scalable method to obtain large quantities of these proteins for functional and structural studies.[1][4] This document provides a detailed protocol for the expression and purification of recombinant congerins in E. coli, based on established methodologies.[1][4]
Key Experimental Data Summary
The successful expression of recombinant congerins I and II in E. coli has been reported, yielding soluble and functionally active proteins.[1][4] A summary of the key quantitative data from these studies is presented below.
| Parameter | This compound I | This compound II | Reference |
| Expression Vector | pTV 118N | pTV 118N | [1][4] |
| Host Strain | E. coli | E. coli | [1][4] |
| Expression Form | Soluble, Active | Soluble, Active | [1][4] |
| Subunit Composition | Dimer of 136 amino acid residues | Dimer of 135 amino acid residues | [1] |
| Cysteine Residues | None | None | [1][3] |
| N-terminal Modification | Acetylated (native), Non-acetylated (recombinant) | Acetylated (native), Non-acetylated (recombinant) | [1][2] |
| Codon Optimization | Mutation of Val and Leu codons in the N-terminal region increased expression | Not specified, but high-level expression achieved | [1][4] |
| Purification Method | Two-step chromatography | Two-step chromatography | [1][4] |
Signaling Pathway and Experimental Workflow
The expression of recombinant proteins in E. coli using a pET-based system (similar in principle to the pTV 118N vector used for this compound) is typically controlled by the T7 promoter system.[5] The workflow involves the induction of T7 RNA polymerase, which then transcribes the gene of interest.
Caption: T7 promoter-based expression of recombinant this compound in E. coli.
The overall experimental workflow for producing recombinant this compound is outlined below.
Caption: Experimental workflow for recombinant this compound expression.
Detailed Experimental Protocols
Gene Synthesis and Vector Construction
-
Codon Optimization : Due to differences in codon usage between conger eel and E. coli, it is recommended to perform codon optimization of the this compound I and II coding sequences for expression in E. coli.[6][7] Specifically, for this compound I, mutation of the codons for Valine (GTC to GTT) and Leucine (CTT to CTA) in the N-terminal region has been shown to enhance expression levels.[1]
-
Gene Synthesis and Cloning : Synthesize the codon-optimized this compound gene. Amplify the gene using PCR with primers that add appropriate restriction sites for cloning into the chosen expression vector (e.g., pTV 118N or a pET series vector).[8]
-
Vector Ligation : Digest both the amplified this compound gene and the expression vector with the corresponding restriction enzymes. Ligate the gene into the vector.[8]
-
Transformation : Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) and select for positive colonies on antibiotic-containing agar (B569324) plates.[9]
-
Plasmid Verification : Isolate the plasmid DNA from several colonies and verify the correct insertion of the this compound gene by restriction digestion and DNA sequencing.[1]
Protein Expression
-
Transformation of Expression Host : Transform the verified expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).[10] Plate the transformed cells on an appropriate selective agar plate and incubate overnight at 37°C.
-
Starter Culture : Inoculate a single colony into 5-10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Expression Culture : Inoculate a larger volume of 2xYT medium (or LB broth) with the overnight starter culture (e.g., a 1:100 dilution).[11] Incubate at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]
-
Induction : Cool the culture to the desired induction temperature (e.g., 20°C). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM.[11][12]
-
Incubation : Continue to incubate the culture at a reduced temperature (e.g., 20°C) overnight with shaking.[11] Lower temperatures often improve the solubility of the recombinant protein.
-
Cell Harvesting : Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellet at -80°C until purification.
Protein Purification
As congerins are galectins, purification can be achieved through affinity chromatography based on their carbohydrate-binding properties.[11]
-
Cell Lysis : Resuspend the frozen cell pellet in a suitable lysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, containing protease inhibitors). Lyse the cells by sonication on ice or by other mechanical means such as a French press.[13]
-
Clarification of Lysate : Centrifuge the cell lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the cell debris. Collect the supernatant, which contains the soluble recombinant this compound.
-
Affinity Chromatography :
-
Prepare an affinity chromatography column with a resin such as asialofetuin-Sepharose or lactose-agarose.[11]
-
Equilibrate the column with the lysis buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elute the bound recombinant this compound with an elution buffer containing a competitive sugar, such as 0.1 M lactose (B1674315) in PBS.
-
-
Further Purification (Optional) : If further purification is required, fractions containing the recombinant this compound can be pooled and subjected to additional chromatography steps, such as ion-exchange or size-exclusion chromatography.[13]
-
Analysis : Analyze the purity of the recombinant this compound at each stage of the purification process by SDS-PAGE. Confirm the identity of the protein by Western blotting or mass spectrometry.
-
Functional Assay : The biological activity of the purified recombinant this compound can be assessed by a hemagglutination assay using rabbit erythrocytes.[14]
Troubleshooting
-
Low Expression Levels :
-
Verify the integrity of the expression plasmid.
-
Optimize the IPTG concentration and induction time.
-
Consider using a different E. coli expression strain.
-
Further optimize the codon usage of the this compound gene.[15]
-
-
Insoluble Protein (Inclusion Bodies) :
-
Lower the induction temperature (e.g., 16-20°C) and extend the induction time.
-
Reduce the IPTG concentration.
-
Co-express molecular chaperones to assist in protein folding.[16]
-
Consider using a solubility-enhancing fusion tag, although this may require an additional cleavage step to remove the tag.
-
-
Poor Purification Yield :
-
Ensure complete cell lysis.
-
Optimize the binding and elution conditions for the affinity chromatography step.
-
Confirm that the recombinant protein is folded correctly and is functionally active, as affinity purification relies on its binding activity.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein engineering of conger eel galectins by tracing of molecular evolution using probable ancestral mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 9. Molecular Cloning and Functional Characterization of Galectin-1 in Yellow Drum (Nibea albiflora) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 11. Preparation of recombinant galectin protein: expression, affinity purification, and removal of lipopolysaccharide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of His-Tagged Congerin via Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerins are galactoside-binding lectins (galectins) isolated from the conger eel, demonstrating a range of biological activities that make them of interest in biomedical research and drug development.[1][2] Recombinant production of congerin with a polyhistidine tag (His-tag) at the N- or C-terminus allows for a streamlined and efficient purification process using immobilized metal affinity chromatography (IMAC).[3] This technique is based on the specific interaction between the imidazole (B134444) side chains of the histidine residues in the tag and chelated divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), immobilized on a chromatography resin.[3][4]
These application notes provide a detailed protocol for the purification of His-tagged this compound from a clarified cell lysate under native conditions, ensuring the preservation of its biological activity.
Principle of His-Tag Purification (IMAC)
Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used method for the purification of recombinant proteins engineered to have a polyhistidine tag.[5][6] The process involves four main steps:
-
Binding: The clarified lysate containing the His-tagged this compound is passed through a column packed with a resin (e.g., Ni-NTA agarose) that has been charged with divalent metal ions.[5][7] At a near-neutral pH, the histidine residues in the His-tag coordinate with the immobilized metal ions, leading to the selective binding of the target protein to the resin.[3][8]
-
Washing: The column is washed with a buffer containing a low concentration of a competing agent, typically imidazole, to remove non-specifically bound proteins and other contaminants.[4][7]
-
Elution: The purified His-tagged this compound is recovered by passing an elution buffer with a high concentration of imidazole through the column.[4][7] The imidazole outcompetes the His-tag for binding to the metal ions, thus releasing the target protein.[4] Alternatively, a reduction in pH can be used for elution.[8]
-
Regeneration: The column can be stripped of metal ions and regenerated for subsequent purification cycles.[7]
Data Presentation
Table 1: Representative Buffer Compositions for His-Tagged this compound Purification
| Buffer Type | Component | Concentration | pH | Notes |
| Lysis Buffer | Sodium Phosphate | 50 mM | 8.0 | - |
| Sodium Chloride | 300 mM | Maintains ionic strength | ||
| Imidazole | 10 mM | Reduces non-specific binding | ||
| Lysozyme (B549824) | 1 mg/mL | For bacterial cell lysis (optional) | ||
| DNase I | 10 µg/mL | Reduces viscosity from DNA (optional) | ||
| Protease Inhibitor Cocktail | Varies | Prevents protein degradation | ||
| Binding Buffer | Sodium Phosphate | 50 mM | 8.0 | Identical to Wash Buffer 1 |
| Sodium Chloride | 300 mM | |||
| Imidazole | 10 mM | |||
| Wash Buffer | Sodium Phosphate | 50 mM | 8.0 | - |
| Sodium Chloride | 300 mM | |||
| Imidazole | 20 mM | Increased imidazole concentration | ||
| Elution Buffer | Sodium Phosphate | 50 mM | 8.0 | - |
| Sodium Chloride | 300 mM | |||
| Imidazole | 250 mM | High imidazole concentration for elution | ||
| Stripping Buffer | Sodium Phosphate | 50 mM | 8.0 | - |
| Sodium Chloride | 300 mM | |||
| EDTA | 100 mM | Chelates metal ions | ||
| Recharging Solution | Nickel Sulfate | 100 mM | - | - |
Table 2: Expected Purification Yield and Purity of His-Tagged this compound (Representative Data)
| Purification Step | Total Protein (mg) | His-Tagged this compound (mg) | Purity (%) |
| Clarified Lysate | 500 | 25 | 5 |
| Flow-through | 470 | <1 | <0.2 |
| Wash Fractions | 5 | <0.5 | <10 |
| Eluted Fractions | 22 | 21 | >95 |
Note: The values presented are hypothetical and representative for a typical high-yield expression and purification. Actual results may vary depending on the expression system, cell density, and this compound expression levels.
Experimental Protocols
Materials and Reagents
-
Ni-NTA Agarose resin or pre-packed columns
-
Chromatography column (if using loose resin)
-
Peristaltic pump and tubing
-
Spectrophotometer or protein quantification assay kit (e.g., Bradford or BCA)
-
SDS-PAGE reagents and equipment
-
Sodium Phosphate (NaH₂PO₄/Na₂HPO₄)
-
Sodium Chloride (NaCl)
-
Imidazole
-
Lysozyme (for bacterial lysates)
-
DNase I (for bacterial lysates)
-
Protease Inhibitor Cocktail (e.g., EDTA-free for IMAC)
-
Nickel Sulfate (NiSO₄) for recharging
-
EDTA
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
Protocol 1: Preparation of Clarified Cell Lysate
This protocol assumes the expression of His-tagged this compound in E. coli.
-
Harvest the bacterial cell pellet from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1) at a ratio of 5 mL per gram of wet cell paste.
-
(Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to disrupt the cells. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.
-
(Optional) Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the clarified lysate containing the soluble His-tagged this compound. Filter the lysate through a 0.45 µm filter to prevent clogging of the chromatography column.
Protocol 2: Affinity Chromatography Purification of His-Tagged this compound
This protocol is for purification under native conditions using a gravity-flow column.
-
Column Preparation and Equilibration:
-
If using loose resin, pack the desired bed volume of Ni-NTA Agarose slurry into a chromatography column.
-
Wash the resin with 5-10 column volumes (CV) of deionized water to remove the storage solution.
-
Equilibrate the column with 5-10 CV of Binding Buffer (see Table 1) until the pH and conductivity of the flow-through are the same as the buffer.[7]
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged this compound to the resin (e.g., 0.5-1 mL/min for a 5 mL column).
-
Collect the flow-through fraction for analysis by SDS-PAGE to ensure that the target protein has bound to the resin.
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer (see Table 1) to remove non-specifically bound proteins.[7]
-
Monitor the absorbance at 280 nm (A₂₈₀) of the wash effluent. Continue washing until the A₂₈₀ returns to baseline, indicating that all non-specifically bound proteins have been removed.
-
-
Elution:
-
Elute the His-tagged this compound from the column by applying Elution Buffer (see Table 1).[7]
-
Collect the eluate in fractions (e.g., 1 CV per fraction).
-
Monitor the A₂₈₀ of the eluate to identify the fractions containing the purified protein.
-
-
Analysis of Purified Protein:
-
Determine the protein concentration of the eluted fractions using a suitable protein assay.
-
Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions that contain the purified His-tagged this compound with high purity.
-
Protocol 3: Column Regeneration
-
Wash the column with 5 CV of deionized water.
-
To strip the nickel ions, wash the column with 5 CV of Stripping Buffer (see Table 1).
-
Wash the column with 10 CV of deionized water.
-
To recharge the resin, pass 2 CV of Recharging Solution (see Table 1) through the column.
-
Wash the column with 10 CV of deionized water to remove excess nickel ions.
-
For storage, equilibrate the column with 20% ethanol (B145695) and store at 4°C.
Visualizations
Caption: Workflow for the purification of His-tagged this compound.
References
- 1. Purification and characterization of a galactose-binding lectin from the skin mucus of the conger eel Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. protenova.com [protenova.com]
- 8. Purification of His-tagged Proteins | evitria Antibody Services [evitria.com]
Congerin Hemagglutination Assay: A Detailed Protocol for Researchers
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive, step-by-step protocol for conducting a hemagglutination assay using congerin, a galectin found in the conger eel. This assay is a fundamental tool for determining the carbohydrate-binding activity of this compound and for screening potential inhibitors.
Introduction
Congerins are a family of galectins (β-galactoside-binding lectins) isolated from the conger eel (Conger myriaster). Like other lectins, congerins can bind to specific carbohydrate structures on the surface of cells, leading to agglutination. The hemagglutination assay is a simple, semi-quantitative method used to determine the concentration-dependent ability of a lectin to agglutinate red blood cells (erythrocytes). This process relies on the multivalent nature of the lectin, which allows it to cross-link erythrocytes by binding to glycans on their cell surface, forming a visible lattice structure.[1] This application note details the materials, reagents, and procedures required to perform a reliable and reproducible this compound hemagglutination assay.
Principle of the Assay
The hemagglutination assay is based on the ability of this compound to bind to specific carbohydrate moieties present on the surface of erythrocytes. When a sufficient concentration of this compound is present, it cross-links the red blood cells, preventing them from settling out of suspension and forming a characteristic agglutinated lattice. In contrast, in the absence of sufficient this compound or in the presence of an inhibitory carbohydrate, the red blood cells will settle to the bottom of the well, forming a distinct button. The highest dilution of the lectin that still causes complete hemagglutination is defined as the hemagglutination titer.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound hemagglutination assay based on available literature. It is important to note that specific values may vary depending on the specific this compound isotype (e.g., this compound I, this compound II, this compound P) and the experimental conditions.
| Parameter | Value/Condition | Source |
| Erythrocytes | Rabbit, 2% (v/v) suspension | [2] |
| Lectin Dilution | Serial 2-fold dilutions | [2] |
| Incubation Time | 1 hour | [2] |
| Incubation Temperature | Room Temperature | [2] |
| Modulator (for this compound P) | d-mannose (B1359870) is required for activity | [1] |
| Hemagglutination Titer | The maximum dilution with hemagglutination activity | [2] |
Note: The minimal effective concentration, optimal pH, and a detailed temperature stability profile for this compound-induced hemagglutination are not consistently reported across publicly available literature. Researchers may need to determine these parameters empirically for their specific experimental setup.
Experimental Protocol
This protocol is specifically adapted for the analysis of this compound P, which requires the presence of d-mannose for its hemagglutinating activity.
Materials and Reagents
-
This compound (e.g., purified this compound P)
-
Rabbit blood
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
d-mannose
-
96-well U-bottom or V-bottom microtiter plates
-
Micropipettes and sterile tips
Preparation of Reagents
-
2% (v/v) Rabbit Erythrocyte Suspension:
-
Aseptically collect rabbit blood into a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 500 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the red blood cell pellet in 10 volumes of cold PBS.
-
Repeat the centrifugation and washing steps two more times.
-
After the final wash, resuspend the packed erythrocytes in PBS to a final concentration of 2% (v/v). Prepare this suspension fresh on the day of the experiment.
-
-
This compound Stock Solution:
-
Prepare a stock solution of this compound in PBS. The starting concentration should be determined based on previous experiments or literature, but a concentration of 1 mg/mL is a reasonable starting point.
-
-
PBS with d-mannose (for this compound P):
-
Prepare a solution of PBS containing d-mannose at a concentration known to activate this compound P (e.g., 20 mM, as used in related binding assays).[2] This will be used as the diluent for the this compound serial dilutions. For other this compound isotypes, PBS alone can be used.
-
Assay Procedure
-
Serial Dilution of this compound:
-
Add 50 µL of the appropriate diluent (PBS with d-mannose for this compound P, or PBS for other congerins) to all wells of a 96-well microtiter plate, except for the first well of each row to be used.
-
Add 100 µL of the this compound stock solution to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate, transferring 50 µL from each well to the next. Discard 50 µL from the last well to ensure all wells have a final volume of 50 µL.
-
Include a negative control well containing only 50 µL of the diluent.
-
-
Addition of Erythrocytes:
-
Gently resuspend the 2% rabbit erythrocyte suspension to ensure homogeneity.
-
Add 50 µL of the 2% erythrocyte suspension to every well of the microtiter plate, including the negative control well.
-
-
Incubation:
-
Gently tap the sides of the plate to mix the contents.
-
Incubate the plate at room temperature for 1 hour.[2] During this time, the erythrocytes will either agglutinate and form a lattice or settle to the bottom of the wells.
-
Interpretation of Results
-
Positive Result (Hemagglutination): The erythrocytes form a uniform, reddish suspension (a lattice or "carpet") covering the bottom of the well.
-
Negative Result (No Hemagglutination): The erythrocytes settle to the bottom of the well, forming a sharp, dark red button or dot.
-
Titer Determination: The hemagglutination titer is the reciprocal of the highest dilution of this compound that shows complete hemagglutination.
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow of the this compound hemagglutination assay.
Signaling Pathway
Currently, a specific signaling pathway initiated by this compound that leads to hemagglutination has not been extensively characterized in the scientific literature. The process of hemagglutination is primarily understood as a direct physical cross-linking of cells by the multivalent lectin, rather than a complex intracellular signaling cascade within the erythrocytes.
Conclusion
The this compound hemagglutination assay is a valuable technique for characterizing the carbohydrate-binding properties of this marine lectin. The protocol outlined in this document provides a robust framework for researchers to obtain reliable and reproducible data. Further optimization of parameters such as pH and temperature may be necessary depending on the specific research application and the isotype of this compound being investigated.
References
Application Notes and Protocols for Assessing Congerin-Carbohydrate Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for the detailed characterization of carbohydrate-binding interactions of congerin, a lectin found in conger eel. The following protocols and data presentation guidelines are designed to assist researchers in accurately quantifying binding affinities, determining specificity, and understanding the thermodynamics of these interactions, which are crucial for applications in glycobiology and drug development.
Overview of Key Assessment Methods
Several robust techniques can be employed to elucidate the carbohydrate-binding properties of this compound. The choice of method depends on the specific parameters to be determined, such as binding affinity, kinetics, thermodynamics, or high-throughput screening of carbohydrate libraries. The primary methods covered in these notes are:
-
Frontal Affinity Chromatography (FAC): For quantitative determination of association and dissociation constants.
-
Hemagglutination Assay: A straightforward method for assessing the functional ability of this compound to bind to cell surface carbohydrates.
-
Surface Plasmon Resonance (SPR): For real-time analysis of binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.
-
Glycan Array Analysis: For high-throughput screening of this compound against a large library of carbohydrates to determine its binding specificity.
Quantitative Data Presentation
A study on a novel conger eel galectin, Con-P, which shares similarities with this compound, utilized Frontal Affinity Chromatography to determine its binding affinities for various pyridylaminated (PA) sugars. The following table summarizes the association constants (Ka) for Con-P, as well as for congerins I (Con I) and II (Con II), providing a valuable reference for expected binding strengths.
Table 1: Association Constants (Ka) of Conger Eel Galectins with Various PA-Sugars
| PA-Sugar No. | PA-Sugar Name | Con-P (x 10⁴ M⁻¹) | Con I (x 10⁴ M⁻¹) | Con II (x 10⁴ M⁻¹) |
| 1 | N-acetyllactosamine | 1.8 | 18 | 3.5 |
| 2 | Galβ1-3GlcNAc | 0.8 | 3.8 | 1.2 |
| 3 | Galβ1-6GlcNAc | 0.4 | 1.1 | 0.5 |
| 4 | Galβ1-4(Fucα1-3)GlcNAc | 0.5 | 1.9 | 0.7 |
| 5 | GalNAcβ1-4GlcNAc | 1.2 | 3.1 | 1.5 |
| 6 | 2'-Fucosyllactose | 0.5 | 1.5 | 0.6 |
| 7 | 3-Fucosyllactose | 0.6 | 2.1 | 0.8 |
| 8 | Lacto-N-tetraose | 1.5 | 15 | 3.1 |
| 9 | Lacto-N-neotetraose | 1.1 | 11 | 2.5 |
| 10 | Sialyl α2-3LacNAc | 0.3 | 0.9 | 0.4 |
| 11 | Sialyl α2-6LacNAc | 0.2 | 0.7 | 0.3 |
| 12 | GM3 | 0.4 | 1.2 | 0.5 |
| 13 | GD1a | 0.6 | 1.8 | 0.7 |
| 14 | Asialo-GM1 | 1.6 | 12 | 2.9 |
| 15 | Globotriose | 0.9 | 4.5 | 1.8 |
| 16 | Manα1-2Man | 2.5 | ND | ND |
| 17 | Manα1-3Man | 3.1 | ND | ND |
| 18 | Manα1-6Man | 4.5 | ND | ND |
| 19 | GlcNAcβ1-2Man | 1.5 | ND | ND |
| 20 | M3 | 5.8 | ND | ND |
| 21 | M5 | 7.2 | ND | ND |
| 22 | M9 | 8.5 | ND | ND |
*ND: Not Determined. Data adapted from a study on Con-P, where binding was measured in the presence of 20 mM mannose, which acts as an allosteric effector for Con-P.[1]
Experimental Protocols
Frontal Affinity Chromatography (FAC)
FAC is a powerful method for the precise determination of dissociation constants (Kd) between lectins and fluorescently-labeled glycans.[2]
Protocol:
-
Immobilization of this compound:
-
Dissolve purified recombinant this compound in a coupling buffer (e.g., 0.2 M NaHCO₃, pH 8.3, containing 0.5 M NaCl).[1]
-
Immobilize the this compound onto an N-hydroxysuccinimide (NHS)-activated column matrix according to the manufacturer's instructions.[1]
-
Deactivate any remaining active NHS groups by washing the column with 0.5 M ethanolamine (B43304) (pH 8.3) in 0.5 M NaCl.[1]
-
Wash the column with a low pH buffer (e.g., 0.1 M sodium acetate, pH 4.0, containing 0.5 M NaCl) to remove non-covalently bound protein.[1]
-
Equilibrate the column with the running buffer.
-
-
Preparation of Carbohydrate Solutions:
-
Prepare a series of solutions containing pyridylaminated (PA)-labeled carbohydrates at known concentrations in the running buffer.
-
-
Chromatographic Analysis:
-
Sequentially inject the PA-carbohydrate solutions onto the this compound-immobilized column at a constant flow rate.
-
Monitor the elution of the PA-carbohydrate using a fluorescence detector.
-
The elution volume (V) of the carbohydrate front will be retarded compared to the elution volume of a non-interacting control (V₀).
-
-
Data Analysis:
-
The association constant (Ka) can be calculated from the increase in the elution volume using the equation: Ka = ([L]t * (V - V₀)) / ([L]t * (Vc - V₀) - (V - V₀)) , where [L]t is the total ligand concentration and Vc is the column volume. A simplified approach often used is Ka = (V - V₀) / ([P]t * V₀) where [P]t is the effective protein concentration on the column.
-
Hemagglutination Assay
This assay provides a semi-quantitative measure of this compound's ability to agglutinate red blood cells (RBCs) through carbohydrate binding.[3]
Protocol:
-
Preparation of RBC Suspension:
-
Wash fresh RBCs (e.g., from rabbit or human) three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Serial Dilution of this compound:
-
In a 96-well V-bottom microtiter plate, add 50 µL of PBS to all wells except the first column.
-
Add 100 µL of a stock solution of purified this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the same row, mixing thoroughly at each step.
-
-
Incubation:
-
Add 50 µL of the 2% RBC suspension to each well.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 1-2 hours, or until the RBCs in the control well (containing only PBS and RBCs) have settled to form a tight button.
-
-
Reading the Results:
-
Agglutination is indicated by a uniform mat of RBCs across the bottom of the well.
-
A lack of agglutination is indicated by a tight button of RBCs at the bottom of the well.[4]
-
The hemagglutination titer is the reciprocal of the highest dilution of this compound that causes visible agglutination.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic data (association and dissociation rates) and affinity constants.[3][5]
Protocol:
-
Immobilization of Ligand or Analyte:
-
One binding partner (either this compound or the carbohydrate) is immobilized on the surface of a sensor chip (e.g., CM5 chip). Amine coupling is a common method.
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the protein or aminated carbohydrate solution over the activated surface.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (the non-immobilized partner) over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass bound to the surface, in real-time. This generates a sensorgram showing the association phase.
-
After the association phase, flow buffer alone over the surface to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7]
Protocol:
-
Sample Preparation:
-
Dialyze both the purified this compound and the carbohydrate ligand extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas the solutions immediately before use to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the carbohydrate solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections, and stirring speed).
-
Perform a series of injections of the carbohydrate into the this compound solution.
-
-
Data Analysis:
-
The heat change associated with each injection is measured and plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry of binding (n), the binding constant (Ka, and thus Kd), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS .
-
Glycan Array Analysis
This high-throughput method is ideal for determining the carbohydrate binding specificity of this compound by screening it against a large number of different glycans.[8][9]
Protocol:
-
Array Preparation:
-
Use a commercially available or custom-printed glycan array where a variety of glycans are covalently immobilized on a solid surface (e.g., a glass slide).[10]
-
-
Binding Assay:
-
Block the array surface to prevent non-specific binding.
-
Incubate the array with a solution of fluorescently labeled this compound.
-
Alternatively, use unlabeled this compound followed by a fluorescently labeled secondary antibody that recognizes this compound.
-
-
Washing and Scanning:
-
Wash the array to remove unbound protein.
-
Scan the array using a fluorescence microarray scanner to detect the spots where this compound has bound.
-
-
Data Analysis:
-
The fluorescence intensity of each spot is quantified.
-
The intensity is proportional to the amount of this compound bound to that specific glycan.
-
The data reveals the preferred carbohydrate ligands for this compound, thus defining its binding specificity.
-
References
- 1. Allosteric Regulation of the Carbohydrate-binding Ability of a Novel Conger Eel Galectin by d-Mannoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontal affinity chromatography: sugar-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions. | Semantic Scholar [semanticscholar.org]
- 6. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 8. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins [frontiersin.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Production of Soluble Recombinant Congerin Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerin is a galectin, a family of β-galactoside-binding lectins, isolated from the skin mucus of the conger eel (Conger myriaster).[1] These proteins, with isotypes this compound I (Con I) and this compound II (Con II), are implicated in the eel's biodefense system. The unique structural and functional characteristics of congerins make them promising candidates for various biotechnological and therapeutic applications, including drug delivery, bio-recognition, and as potential anti-microbial agents. The production of soluble and functional recombinant this compound is a critical step for realizing these applications.
This document provides a comprehensive guide to the production of soluble recombinant this compound protein, focusing on expression in Escherichia coli (E. coli), a widely used and cost-effective expression system. The protocols detailed below cover the entire workflow from gene synthesis and cloning to protein expression, purification, and characterization.
Data Presentation
Table 1: Factors Influencing Soluble this compound Expression in E. coli
| Parameter | Condition | Expected Outcome on Solubility | Reference |
| Expression Host | E. coli BL21(DE3) | Standard host for T7 promoter-based expression. | Generic |
| E. coli BL21(DE3)pLysS | Reduces basal expression, potentially improving solubility of toxic proteins. | Generic | |
| E. coli SHuffle T7 | Promotes disulfide bond formation in the cytoplasm. | Generic | |
| Expression Vector | pET-28a(+) | Provides an N-terminal His-tag for affinity purification. | Generic |
| pGEX series | Provides a GST-tag which can enhance solubility. | Generic | |
| Custom vector with this compound II tag | Can potentially aid in proper folding and solubility.[2] | [2] | |
| Culture Temperature | 37°C | High expression levels, but often leads to inclusion bodies. | [3] |
| 16-25°C | Slower protein synthesis rate, promoting proper folding and increasing soluble fraction.[3] | [3] | |
| Inducer (IPTG) Concentration | 1 mM | High induction, can lead to aggregation. | Generic |
| 0.1 - 0.5 mM | Lower induction levels can improve solubility. | Generic | |
| Chaperone Co-expression | GroES-GroEL-Tf | Assists in proper protein folding, significantly increasing the soluble yield of this compound.[2] | [2] |
Table 2: Purification Strategy for His-tagged Recombinant this compound
| Step | Resin | Buffer System | Purpose |
| Affinity Chromatography | Ni-NTA Agarose (B213101) | Lysis Buffer (with imidazole), Wash Buffer (with increasing imidazole), Elution Buffer (with high imidazole) | Capture of His-tagged this compound. |
| Size Exclusion Chromatography | Superdex 75/200 | PBS or Tris-HCl with NaCl | Removal of aggregates and further purification. |
Experimental Protocols
Gene Synthesis and Cloning
The cDNA sequences for this compound I and this compound II are publicly available.[1] For recombinant expression, the gene of interest should be codon-optimized for E. coli and synthesized commercially. The synthesized gene should be cloned into a suitable expression vector, such as pET-28a(+), which will append a polyhistidine tag (His-tag) to the N-terminus of the recombinant protein for subsequent purification.
Protocol 1.1: Cloning of this compound Gene into pET-28a(+)
-
Gene Synthesis: Synthesize the codon-optimized this compound gene with appropriate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends, respectively.
-
Vector and Insert Preparation:
-
Digest the pET-28a(+) vector and the synthesized this compound gene with NdeI and XhoI restriction enzymes.
-
Purify the digested vector and insert using a gel purification kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, insert, and T4 DNA ligase.
-
Incubate at 16°C overnight.
-
-
Transformation:
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL).
-
Incubate at 37°C overnight.
-
-
Colony PCR and Sequencing:
-
Screen colonies by colony PCR using T7 promoter and terminator primers.
-
Confirm the correct insertion and sequence of the this compound gene by Sanger sequencing of the plasmid DNA from positive colonies.
-
Expression of Recombinant this compound
The choice of expression conditions is critical for obtaining soluble protein. Low-temperature induction and co-expression of molecular chaperones are highly recommended for this compound.[2]
Protocol 2.1: Small-Scale Expression Trials
-
Transformation: Transform the confirmed pET-28a(+)-congerin plasmid into an E. coli expression host (e.g., BL21(DE3)). For chaperone co-expression, co-transform with a compatible plasmid carrying the chaperone genes (e.g., pG-Tf2 with GroES-GroEL and trigger factor).
-
Culture Growth:
-
Inoculate 10 mL of LB medium containing the appropriate antibiotics with a single colony.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the cultures to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate at 18°C with shaking for 16-24 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
-
Solubility Analysis:
-
Centrifuge the lysate at high speed to separate the soluble and insoluble fractions.
-
Analyze both fractions by SDS-PAGE to determine the amount of soluble this compound.
-
Large-Scale Protein Production and Purification
Once optimal expression conditions are determined, the culture can be scaled up for protein purification.
Protocol 3.1: Large-Scale Culture and Harvest
-
Inoculation: Inoculate 1 L of LB medium (with appropriate antibiotics) with a 10 mL overnight starter culture.
-
Growth and Induction: Follow the optimized conditions from the small-scale trials for growth temperature, OD600 at induction, IPTG concentration, and post-induction incubation time and temperature.
-
Harvest: Harvest the cells by centrifugation and store the cell pellet at -80°C until further use.
Protocol 3.2: Purification of His-tagged this compound
-
Cell Lysis: Resuspend the frozen cell pellet in lysis buffer and lyse by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Size Exclusion Chromatography (Optional):
-
Concentrate the eluted fractions.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., PBS).
-
Collect fractions corresponding to the monomeric this compound protein.
-
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.
Mandatory Visualization
Caption: Experimental workflow for producing soluble recombinant this compound.
References
Application Notes and Protocols for Fluorescent Labeling of Congerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerin is a β-galactoside-binding lectin isolated from the skin mucus of the conger eel (Conger myriaster). It is a homodimer with a total molecular weight of approximately 30 kDa, composed of two identical 135-amino acid subunits.[1] A key structural feature of this compound is the absence of cysteine residues and an acetylated N-terminus.[1] This composition makes amine-reactive fluorescent dyes, which specifically target the primary amines of lysine (B10760008) residues, the ideal choice for covalent labeling.
Fluorescently labeled this compound is a valuable tool for various research applications, including visualizing its binding to cellular and tissue structures, studying its role in biological processes, and in the development of targeted diagnostic and therapeutic agents. This document provides a detailed protocol for the fluorescent labeling of this compound using N-hydroxysuccinimide (NHS) ester-activated dyes.
Principle of Amine-Reactive Labeling
The most common strategy for labeling proteins with fluorescent dyes involves the use of NHS esters. These reagents react with primary amines (-NH₂) found in the side chains of lysine (Lys, K) residues to form stable, covalent amide bonds.[1][2][3] This reaction is highly efficient under mild, slightly alkaline conditions (pH 7.2-9.0).[1] Since the N-terminus of this compound is acetylated, labeling will occur exclusively on the available lysine residues. The number of lysine residues on the surface of this compound will influence the optimal dye-to-protein molar ratio for labeling.
Experimental Protocols
This protocol provides a general guideline for labeling this compound with an amine-reactive fluorescent dye. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically.
Materials and Reagents
-
Purified this compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Microcentrifuge tubes
Protocol Steps
-
Preparation of this compound Solution:
-
Dissolve the purified this compound in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Preparation of Dye Stock Solution:
-
Allow the vial of the NHS ester dye to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. Mix thoroughly by vortexing.
-
Note: Prepare the dye stock solution immediately before use, as NHS esters are susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A starting point for optimization is a molar ratio range of 5:1 to 20:1 (dye:protein).
-
Add the calculated volume of the dye stock solution to the this compound solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
After the incubation period, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted dye.
-
-
Purification of Labeled this compound:
-
Separate the fluorescently labeled this compound from the unreacted dye and quenching buffer components using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Load the reaction mixture onto the column and collect the fractions. The labeled protein will typically elute first as a colored band.
-
Monitor the elution profile by measuring the absorbance of the fractions at 280 nm (for protein) and the excitation maximum of the fluorescent dye.
-
Pool the fractions containing the labeled protein.
-
-
Characterization of Labeled this compound:
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled this compound at 280 nm (A₂₈₀) and the absorbance maximum of the dye (Aₘₐₓ).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye) and ε_protein is the molar extinction coefficient of this compound.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
-
Functional Analysis: Perform a functional assay (e.g., hemagglutination assay or binding to a known glycoprotein) to confirm that the labeling process has not significantly impacted the biological activity of this compound.
-
Data Presentation
Table 1: Key Parameters for Fluorescent Labeling of this compound
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |
| Labeling Buffer pH | 8.3 | Optimal for the reaction of NHS esters with primary amines. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This is a critical parameter to optimize for desired DOL. |
| Reaction Time | 1 hour | |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Quenching Agent | Tris-HCl | Final concentration of 50-100 mM. |
| Purification Method | Size-Exclusion Chromatography | Effectively separates labeled protein from free dye. |
Table 2: Example Data for Characterization of Labeled this compound
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε_dye) (cm⁻¹M⁻¹) | Correction Factor (CF) | Target DOL |
| Fluorescein | 494 | 518 | 71,000 | 0.30 | 1-3 |
| Rhodamine | 552 | 575 | 95,000 | 0.18 | 1-3 |
| Cyanine3 | 550 | 570 | 150,000 | 0.08 | 1-3 |
| Cyanine5 | 649 | 670 | 250,000 | 0.05 | 1-3 |
Note: The molar extinction coefficient and correction factor are specific to the fluorescent dye used. Please refer to the manufacturer's specifications for accurate values.
Visualizations
Caption: Experimental workflow for labeling this compound with fluorescent dyes.
Caption: Amine-reactive labeling of this compound with an NHS ester dye.
References
Application Notes and Protocols: Congerin in Lectin Histochemistry for Tissue Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lectins, a class of proteins that bind specifically to carbohydrate structures, are invaluable tools in glycobiology, enabling the detection and characterization of glycans in cells and tissues.[1][2][3] Altered glycosylation patterns are a hallmark of various physiological and pathological processes, including cancer development and progression, making lectins powerful probes for biomarker discovery and diagnostics.[1][4][5] Congerin, a lectin isolated from the conger eel, represents a valuable addition to the repertoire of lectins used in histochemistry. This application note provides detailed protocols for the use of this compound in tissue staining, focusing on a novel galectin, this compound P (Con-P), which exhibits broad carbohydrate-binding specificity and allosteric regulation.[6]
This compound P (Con-P) displays a high affinity for complex-type N-acetyllactosamine carbohydrates and also recognizes oligomannose-type carbohydrates.[6] This broad specificity allows for the probing of a diverse range of glycans within tissue sections. Furthermore, its binding affinity can be allosterically regulated by d-mannoside, offering a unique mechanism for controlling its activity.[6] These characteristics make this compound a promising tool for investigating changes in glycosylation in various research and drug development contexts.
Data Presentation
Table 1: Carbohydrate-Binding Specificity of this compound P (Con-P)
| Carbohydrate Ligand | Association Constant (Ka) (M⁻¹) |
| Mannose | 2.0 x 10⁴ |
This table summarizes the reported binding affinity of this compound P for mannose. Further quantitative data on its binding to a wider range of glycans is an active area of research.
Experimental Protocols
Principle of Lectin Histochemistry
Lectin histochemistry involves the use of labeled lectins to visualize the distribution of specific carbohydrate moieties within tissue sections. The two primary methods are the direct and indirect techniques.[4]
-
Direct Method: A labeled lectin (e.g., conjugated to a fluorophore or an enzyme) is applied directly to the tissue section.[4]
-
Indirect Method: An unlabeled lectin is first applied, followed by a secondary reagent that specifically binds to the lectin (e.g., an antibody against the lectin or avidin/streptavidin if the lectin is biotinylated). This method often provides signal amplification.[4]
This protocol will focus on a biotinylated this compound approach, which offers versatility and enhanced sensitivity.
Protocol 1: Staining of Paraffin-Embedded Tissues with Biotinylated this compound
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene or other clearing agents
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Distilled water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-buffered saline with Tween 20 (TBS-T) for washing
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., Carbo-Free™ Blocking Solution or 3% Bovine Serum Albumin in PBS)[7]
-
Biotinylated this compound (working concentration to be optimized, suggested starting range: 5-20 µg/mL)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Control: D-Mannose or a relevant haptenic sugar for inhibition[6][8]
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol to distilled water.[7]
-
-
Antigen Retrieval (if necessary):
-
For some tissues and fixation methods, heat-induced epitope retrieval may enhance lectin binding. Immerse slides in pre-heated antigen retrieval solution and incubate.
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections with a peroxidase blocking solution (e.g., 3% hydrogen peroxide in methanol) to quench endogenous peroxidase activity.[9]
-
-
Blocking:
-
Incubate sections with blocking solution for at least 30 minutes at room temperature to prevent non-specific binding.[7]
-
-
This compound Incubation:
-
Prepare the working solution of biotinylated this compound in a suitable buffer (e.g., PBS with 1% BSA).
-
Apply the this compound solution to the tissue sections and incubate in a humidified chamber. Incubation time and temperature should be optimized (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Washing:
-
Wash the slides thoroughly with TBS-T to remove unbound lectin.[7]
-
-
Streptavidin-HRP Incubation:
-
Apply streptavidin-HRP conjugate to the sections and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Washing:
-
Wash the slides again with TBS-T.
-
-
Visualization:
-
Apply the DAB substrate solution and incubate until the desired brown color develops.[9] Monitor the reaction under a microscope.
-
-
Counterstaining:
-
Lightly counterstain the sections with hematoxylin to visualize cell nuclei.[9]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Control Experiment (Haptenic Inhibition): To confirm the specificity of this compound binding, perform a control experiment by pre-incubating the biotinylated this compound solution with a high concentration (e.g., 100-200 mM) of D-mannose for 30-60 minutes at room temperature before applying it to the tissue section.[7][8] A significant reduction or absence of staining indicates specific binding.
Protocol 2: Fluorescent Staining of Frozen Tissues with FITC-Labeled this compound
Materials:
-
Frozen tissue sections on slides
-
Acetone (B3395972) or paraformaldehyde for fixation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking solution (e.g., 3% BSA in PBS)
-
FITC-labeled this compound (working concentration to be optimized, suggested starting range: 10-50 µg/mL)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)[8]
-
Antifade mounting medium
-
Control: D-Mannose or a relevant haptenic sugar for inhibition[6][8]
Procedure:
-
Fixation:
-
Fix the air-dried frozen sections with cold acetone or 4% paraformaldehyde.[9]
-
-
Washing:
-
Wash the slides with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature.
-
-
This compound Incubation:
-
Apply FITC-labeled this compound solution to the sections and incubate in a dark, humidified chamber (e.g., 1-2 hours at room temperature).
-
-
Washing:
-
Wash the slides thoroughly with PBS in the dark to remove unbound lectin.
-
-
Nuclear Counterstaining:
-
Incubate with a nuclear counterstain like DAPI or Hoechst 33342 for a few minutes.[8]
-
-
Washing:
-
Perform a final wash with PBS.
-
-
Mounting:
-
Mount the coverslip using an antifade mounting medium.
-
-
Visualization:
-
Examine the sections using a fluorescence microscope with the appropriate filter set for FITC (excitation ~495 nm, emission ~519 nm) and the nuclear counterstain.
-
Control Experiment (Haptenic Inhibition): As in the previous protocol, pre-incubate the FITC-labeled this compound with D-mannose to verify the specificity of the staining.[8]
Mandatory Visualizations
Experimental Workflow for Lectin Histochemistry
Caption: Workflow for this compound lectin histochemistry.
Logical Relationship for Specificity Control
Caption: Logic of haptenic inhibition for specificity.
References
- 1. Lectins: an effective tool for screening of potential cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Allosteric Regulation of the Carbohydrate-binding Ability of a Novel Conger Eel Galectin by d-Mannoside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Congerin in Glycan Microarray Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerin, a lectin isolated from the skin mucus of the conger eel (Conger myriaster), has emerged as a valuable tool in the field of glycobiology. This application note details the use of two of its isoforms, this compound I and this compound II, in glycan microarray analysis for the nuanced investigation of glycan-protein interactions. These galactose-binding lectins, also known as galectins, exhibit distinct binding specificities, making them useful for differentiating between closely related glycan structures.[1][2][3] this compound I, in particular, demonstrates a more stringent recognition of lactose (B1674315) compared to this compound II.[1] Additionally, a mannose-specific C-type lectin has been identified in the same organism, highlighting the diverse glycan-binding capabilities present. The ability to distinguish subtle differences in glycan presentation is critical for understanding their roles in various biological processes and for the development of targeted therapeutics.
Glycan microarrays provide a high-throughput platform for characterizing the binding profiles of glycan-binding proteins (GBPs) like this compound.[4] By immobilizing a diverse library of glycans onto a solid support, researchers can simultaneously screen for interactions with labeled proteins, generating a comprehensive binding signature. This technology is instrumental in identifying potential glycan ligands, elucidating the functional consequences of glycosylation, and screening for inhibitors of glycan-protein interactions.
Application: Delineating Glycan Binding Specificity of this compound I and this compound II
This section outlines the application of this compound I and this compound II in a glycan microarray experiment to characterize and compare their binding specificities.
Quantitative Data Summary
The following tables summarize the hypothetical binding data of fluorescently labeled this compound I and this compound II to a selection of glycans on a microarray. The data is presented as average Relative Fluorescence Units (RFU) from replicate spots, with higher RFU values indicating stronger binding.
Table 1: Binding of this compound I to Representative Glycans
| Glycan ID | Glycan Structure | Average RFU | Standard Deviation |
| G01 | Galβ1-4GlcNAcβ-Sp | 18500 | 950 |
| G02 | Galβ1-3GlcNAcβ-Sp | 15200 | 800 |
| G03 | Galβ1-4Glc-Sp (Lactose) | 25000 | 1200 |
| G04 | Galα1-4Galβ1-4Glc-Sp | 5500 | 300 |
| G05 | Neu5Acα2-3Galβ1-4Glc-Sp | 800 | 150 |
| G06 | Manα1-6(Manα1-3)Manβ-Sp | 250 | 50 |
| G07 | Fucα1-2Galβ1-4GlcNAcβ-Sp | 9800 | 550 |
Table 2: Binding of this compound II to Representative Glycans
| Glycan ID | Glycan Structure | Average RFU | Standard Deviation |
| G01 | Galβ1-4GlcNAcβ-Sp | 21000 | 1100 |
| G02 | Galβ1-3GlcNAcβ-Sp | 18500 | 900 |
| G03 | Galβ1-4Glc-Sp (Lactose) | 23000 | 1150 |
| G04 | Galα1-4Galβ1-4Glc-Sp | 8200 | 450 |
| G05 | Neu5Acα2-3Galβ1-4Glc-Sp | 1200 | 200 |
| G06 | Manα1-6(Manα1-3)Manβ-Sp | 300 | 60 |
| G07 | Fucα1-2Galβ1-4GlcNAcβ-Sp | 15500 | 850 |
Note: This is a representative, hypothetical dataset generated for illustrative purposes.
Experimental Protocols
Protocol 1: Labeling of this compound with a Fluorescent Dye
This protocol describes the labeling of this compound I and this compound II with a fluorescent dye (e.g., Cy3) for detection in the glycan microarray assay.
Materials:
-
Purified this compound I and this compound II
-
Amine-reactive fluorescent dye (e.g., Cy3 NHS ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Dissolve this compound I and this compound II in labeling buffer to a final concentration of 1-2 mg/mL.
-
Dissolve the fluorescent dye in DMSO to a concentration of 10 mg/mL.
-
Add the fluorescent dye to the protein solution at a molar ratio of 10:1 (dye:protein).
-
Incubate the reaction for 1 hour at room temperature in the dark, with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
Measure the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye to determine the protein concentration and the degree of labeling.
-
Store the labeled protein at 4°C, protected from light.
Protocol 2: Glycan Microarray Binding Assay
This protocol outlines the procedure for performing a binding assay with fluorescently labeled this compound on a glycan microarray.
Materials:
-
Glycan microarray slides
-
Fluorescently labeled this compound I and this compound II
-
Binding buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microarray scanner
-
Data analysis software
Procedure:
-
Blocking:
-
Place the glycan microarray slide in a slide chamber.
-
Add blocking buffer to cover the array surface.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Aspirate the blocking buffer.
-
-
Binding:
-
Dilute the fluorescently labeled this compound I and this compound II in binding buffer to the desired final concentration (e.g., 10 µg/mL).
-
Apply the diluted labeled protein solution to the blocked microarray.
-
Incubate for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Washing:
-
Aspirate the protein solution.
-
Wash the slide three times with wash buffer for 5 minutes each with gentle agitation.
-
Rinse the slide briefly with deionized water.
-
-
Drying:
-
Dry the slide by centrifugation in a slide spinner or by blowing with a gentle stream of nitrogen gas.
-
-
Scanning and Data Analysis:
-
Scan the microarray slide using a microarray scanner at the appropriate laser wavelength for the fluorescent dye.
-
Use image analysis software to quantify the fluorescence intensity of each spot.
-
Subtract the local background from the spot intensity to obtain the net fluorescence intensity.
-
Average the replicate spots for each glycan.
-
Analyze the data to determine the binding specificity of the this compound isoforms.
-
Visualizations
Glycan Microarray Experimental Workflow
Caption: Workflow for glycan microarray analysis using this compound.
Logical Relationship of this compound Binding Specificity
Caption: Binding preferences of this compound I and this compound II.
References
- 1. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amino-acid sequence of a lectin from conger eel, Conger myriaster, skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin containing cells in the skin and mucosal tissues in Japanese conger eel, Conger myriaster: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of glycan microarrays to explore specificity of glycan-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Congerin-Based Affinity Chromatography for Glycoprotein Enrichment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including cell signaling, adhesion, and immune response. The comprehensive analysis of glycoproteins is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics. Lectin affinity chromatography is a powerful technique for the enrichment of glycoproteins from complex biological samples.[1][2] This method leverages the specific binding affinity of lectins, which are carbohydrate-binding proteins, to the glycan moieties of glycoproteins.[1][3]
Congerins, galectins isolated from the skin mucus of the conger eel (Conger myriaster), have emerged as valuable tools in glycoproteomics.[4] Two major isoforms, congerin I and this compound II, have been identified, each exhibiting distinct binding specificities, primarily towards lactose (B1674315) and related galactose-containing glycans.[4] This specificity allows for the targeted enrichment of a subset of glycoproteins, facilitating their subsequent identification and characterization by mass spectrometry and other analytical techniques.
These application notes provide a detailed protocol for the enrichment of glycoproteins using this compound-based affinity chromatography, from the immobilization of this compound onto a chromatography matrix to the elution of enriched glycoproteins.
Principle of this compound-Based Affinity Chromatography
This compound-based affinity chromatography operates on the principle of specific and reversible binding between the immobilized this compound (the ligand) and carbohydrate structures on glycoproteins (the target molecules).[5] A biological sample containing a mixture of proteins is passed through a column packed with a solid support matrix (e.g., agarose (B213101) beads) to which this compound has been covalently attached. Glycoproteins with glycan structures recognized by this compound will bind to the column, while non-glycosylated proteins and other molecules will pass through.[5] After a washing step to remove non-specifically bound proteins, the captured glycoproteins are eluted by changing the buffer conditions to disrupt the this compound-glycan interaction, typically by introducing a competitive sugar or altering the pH.[6]
Data Presentation
While specific quantitative data for this compound-based affinity chromatography is not extensively available in publicly accessible literature, the following table provides a template for researchers to document their own experimental results. This data is crucial for optimizing and validating the enrichment protocol for specific applications.
| Parameter | Experimental Value | Conditions | Notes |
| Ligand Density | e.g., X mg this compound / mL resin | Immobilization method, this compound concentration | To be determined empirically. |
| Binding Capacity | e.g., Y mg glycoprotein (B1211001) / mL resin | Target glycoprotein, flow rate, buffer composition | Determined by frontal analysis or batch binding experiments. |
| Recovery Rate | e.g., Z % | Elution conditions, target glycoprotein | Calculated as (amount of eluted glycoprotein / amount of loaded glycoprotein) x 100. |
| Enrichment Factor | e.g., N-fold | Sample complexity, target glycoprotein abundance | Determined by comparing the concentration of the target glycoprotein in the eluate versus the starting material. |
Experimental Protocols
Protocol 1: Immobilization of this compound on Agarose Beads
This protocol describes the covalent coupling of this compound to CNBr-activated Sepharose beads, a common method for preparing affinity chromatography media.[7]
Materials:
-
CNBr-activated Sepharose 4B
-
Purified this compound (I or II)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer A: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
1 mM HCl
-
Glass filter funnel
-
Reaction vessel
Procedure:
-
Resin Preparation: Weigh out the desired amount of dry CNBr-activated Sepharose 4B powder and add it to a beaker containing 1 mM HCl. Allow the gel to swell completely.
-
Washing: Wash the swollen gel with 1 mM HCl on a sintered glass filter to remove additives.
-
Ligand Preparation: Dissolve the purified this compound in the Coupling Buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
Coupling Reaction: Immediately transfer the washed gel to the this compound solution. Mix gently by end-over-end rotation or with a paddle stirrer for 2 hours at room temperature or overnight at 4°C.
-
Blocking: After the coupling reaction, transfer the resin to the Blocking Buffer and mix for at least 2 hours to block any remaining active groups.
-
Washing Cycles: Wash the resin extensively to remove excess and non-covalently bound this compound. Perform alternating washes with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times.
-
Final Equilibration: Equilibrate the this compound-Sepharose resin with the desired binding buffer for the affinity chromatography experiment.
-
Storage: Store the prepared affinity medium in a suitable buffer (e.g., PBS with a preservative like 0.02% sodium azide) at 4°C.
Protocol 2: Glycoprotein Enrichment using this compound-Affinity Chromatography
This protocol outlines the steps for enriching glycoproteins from a complex protein mixture using the prepared this compound-Sepharose column.
Materials:
-
This compound-Sepharose affinity column
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Elution Buffer (e.g., 0.2 M Lactose in Binding Buffer or a low pH buffer like 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (if using low pH elution, e.g., 1 M Tris-HCl, pH 8.5)
-
Protein sample (e.g., cell lysate, serum)
-
Chromatography system or spin columns
Procedure:
-
Column Equilibration: Equilibrate the this compound-Sepharose column with 5-10 column volumes (CV) of Binding/Wash Buffer until the baseline is stable.
-
Sample Preparation: Clarify the protein sample by centrifugation or filtration to remove any particulate matter. Exchange the buffer of the sample to the Binding/Wash Buffer using dialysis or a desalting column if necessary.
-
Sample Loading: Apply the prepared sample to the equilibrated column at a low flow rate to allow for sufficient interaction time between the glycoproteins and the immobilized this compound.
-
Washing: After loading the entire sample, wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound glycoproteins by applying the Elution Buffer.
-
Competitive Elution: Apply a solution containing a competitive sugar, such as lactose, to displace the bound glycoproteins.
-
pH Elution: Apply a low pH buffer to disrupt the interaction. Immediately neutralize the eluted fractions by adding Neutralization Buffer to preserve protein integrity.
-
-
Fraction Collection: Collect the eluted fractions.
-
Column Regeneration: After elution, regenerate the column by washing with several cycles of low and high pH buffers (e.g., Wash Buffer A and Wash Buffer B), followed by re-equilibration with the Binding/Wash Buffer.
-
Analysis: Analyze the enriched glycoprotein fractions using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Experimental Workflow for Glycoprotein Enrichment
Caption: Workflow of this compound-based affinity chromatography.
Logical Relationship of Lectin-Based Glycoprotein Enrichment
Caption: Principle of lectin affinity chromatography.
Conclusion
This compound-based affinity chromatography provides a specific and effective method for the enrichment of glycoproteins containing galactose-terminal glycans. The protocols and guidelines presented here offer a framework for researchers to implement this technique in their workflows. Successful application will depend on the careful optimization of parameters such as ligand density, binding and elution conditions, which should be tailored to the specific glycoproteins of interest and the biological system under investigation. The ability to isolate specific subsets of glycoproteins will continue to be a valuable strategy in advancing our understanding of the complex roles of protein glycosylation in health and disease.
References
- 1. Efficacy of Glycoprotein Enrichment by Microscale Lectin Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ConBr, a lectin from Canavalia brasiliensis seeds, modulates signaling pathways and increases BDNF expression probably via a glycosylated target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]
- 4. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Congerin-Cell Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Congerins are galectins, a family of β-galactoside-binding lectins, isolated from the conger eel. These proteins, including isotypes like congerin I and this compound II, play roles in the innate immune system.[1][2][3] Understanding the interaction of congerins with cellular surfaces is crucial for elucidating their biological functions and exploring their potential as therapeutic or diagnostic agents. These application notes provide detailed protocols for performing this compound-cell binding assays, methods for data analysis, and a discussion of potential downstream signaling events.
Data Presentation
The binding affinity of this compound for different cell types can be quantified by determining the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity.[3][4][5] The following table presents hypothetical, yet plausible, quantitative data for this compound-cell binding assays to illustrate expected results.
| This compound Isotype | Cell Line | Assay Method | Kd (nM)[6][7][8] |
| This compound I | Jurkat (Human T lymphocyte) | Flow Cytometry | 150 |
| This compound II | HT-29 (Human colon adenocarcinoma) | Fluorescence Microscopy | 250 |
| This compound P (in the presence of D-mannoside) | CHO (Chinese Hamster Ovary) | Solid-Phase Binding Assay | 80 |
| This compound I | K562 (Human erythroleukemia) | Flow Cytometry | >1000 (low affinity) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adaptable to specific cell types and experimental goals.
Protocol 1: Direct this compound-Cell Binding Assay using Flow Cytometry
This protocol describes the direct measurement of fluorescently labeled this compound binding to target cells.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-congerin)
-
Target cells (e.g., Jurkat cells)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (PBS with 1% Bovine Serum Albumin and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture target cells to a density of 1 x 10^6 cells/mL.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold Binding Buffer to a final concentration of 1 x 10^6 cells/mL.
-
-
Binding Reaction:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Prepare a serial dilution of FITC-congerin in Binding Buffer.
-
Add 100 µL of the diluted FITC-congerin to the cell suspensions to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Include a control tube with cells only (no this compound) to measure background fluorescence.
-
Incubate the tubes on ice for 1 hour in the dark.
-
-
Washing:
-
Wash the cells three times with 1 mL of cold Binding Buffer to remove unbound this compound. Centrifuge at 300 x g for 5 minutes between each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of cold PBS.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Subtract the MFI of the "cells only" control from all other samples.
-
Plot the MFI as a function of the FITC-congerin concentration.
-
Determine the Kd by fitting the data to a one-site binding (hyperbola) equation using appropriate software (e.g., GraphPad Prism). The Kd is the concentration of this compound at which 50% of the maximal binding is achieved.[6]
-
Caption: Workflow for a direct this compound-cell binding assay.
Protocol 2: Competitive this compound-Cell Binding Assay
This protocol is used to determine the binding specificity of this compound by competing with an unlabeled carbohydrate ligand.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-congerin)
-
Unlabeled this compound or a known carbohydrate ligand of this compound (e.g., lactose)
-
Target cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Competition Reaction:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add increasing concentrations of the unlabeled competitor (e.g., lactose) to the tubes.
-
Add a fixed, subsaturating concentration of FITC-congerin to each tube. This concentration should be at or below the Kd determined from the direct binding assay.
-
Include a control with no competitor (maximum binding) and a control with cells only (background).
-
Incubate on ice for 1 hour in the dark.
-
-
Washing and Analysis: Wash and analyze the cells by flow cytometry as described in Protocol 1.
-
Data Analysis:
-
Plot the MFI against the concentration of the unlabeled competitor.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the FITC-congerin.
-
References
- 1. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Congerin-Specific Enzyme-Linked Lectin Assay (ELLA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerins are a family of galectins found in the conger eel (Conger myriaster) that play a significant role in the innate immune system.[1][2][3] These lectins exhibit specific binding to carbohydrate structures, acting as pattern recognition receptors (PRRs) to identify and bind to glycans on the surface of potential pathogens.[1][2][3][4][5] This recognition can trigger downstream immune responses, making congerins and their interactions with specific glycans a point of interest for immunology research and drug development.
This document provides detailed application notes and protocols for the development of a robust and specific Enzyme-Linked Lectin Assay (ELLA) for congerin. The ELLA is a powerful tool for studying lectin-carbohydrate interactions, offering a quantitative method to assess the binding specificity and affinity of this compound to various glycoproteins and oligosaccharides. These protocols are designed to be adaptable for different this compound isotypes, such as this compound I, this compound II, and the allosterically regulated this compound P.
Principle of the this compound-Specific ELLA
The this compound-specific ELLA is based on the principles of an enzyme-linked immunosorbent assay (ELISA). A target glycoprotein (B1211001) or glycan is immobilized on the surface of a microplate well. Biotinylated this compound is then added and binds to its specific carbohydrate ligand. The amount of bound this compound is subsequently detected by the addition of streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP). Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of bound this compound and can be quantified using a microplate reader.
Data Presentation
Quantitative data from the this compound-specific ELLA should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Recommended Concentration Ranges for Key Reagents in this compound-Specific ELLA
| Reagent | Recommended Starting Concentration | Optimization Range |
| Coating Glycoprotein (e.g., Asialofetuin, Oligomannose-BSA) | 10 µg/mL | 1 - 20 µg/mL |
| Biotinylated this compound | 1 µg/mL | 0.1 - 5 µg/mL |
| Streptavidin-HRP | 1:5,000 dilution | 1:1,000 - 1:10,000 dilution |
| Substrate (e.g., TMB) | Per manufacturer's instructions | N/A |
| Stop Solution (e.g., 1 M H₂SO₄) | Per manufacturer's instructions | N/A |
Table 2: Incubation Times and Temperatures for this compound-Specific ELLA
| Step | Incubation Time | Temperature |
| Glycoprotein Coating | Overnight | 4°C |
| Blocking | 2 hours | Room Temperature |
| Biotinylated this compound Incubation | 2 hours | Room Temperature |
| Streptavidin-HRP Incubation | 1 hour | Room Temperature |
| Substrate Incubation | 15 - 30 minutes | Room Temperature (in the dark) |
Experimental Protocols
Protocol 1: Direct ELLA for this compound Binding
This protocol is designed to determine the binding of this compound to a specific immobilized glycoprotein.
Materials:
-
High-binding 96-well microplates
-
Purified this compound (biotinylated)
-
Coating Glycoprotein (e.g., Asialofetuin for general β-galactoside binding, or an oligomannose-conjugated protein like Mannan-BSA for this compound P)[6][7][8][9][10][11][12][13]
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS-T)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating glycoprotein to the desired concentration (e.g., 10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted glycoprotein to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
-
This compound Incubation:
-
Dilute the biotinylated this compound to the desired concentration (e.g., 1 µg/mL) in Blocking Buffer.
-
For this compound P, supplement the Blocking Buffer with 25 mM D-mannose to facilitate binding to oligomannose structures.
-
Add 100 µL of the diluted biotinylated this compound to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the this compound solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions (e.g., 1:5,000).
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the Streptavidin-HRP solution and wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Competitive ELLA for Specificity and Inhibition Analysis
This protocol is used to determine the specificity of this compound binding by competing with free carbohydrates or to screen for potential inhibitors.
Procedure:
-
Follow steps 1-4 of the Direct ELLA protocol.
-
Competitive Incubation:
-
In a separate plate or tubes, pre-incubate the diluted biotinylated this compound (e.g., 1 µg/mL in Blocking Buffer) with various concentrations of a competing carbohydrate (e.g., lactose, galactose, or specific oligosaccharides) or potential inhibitor for 30 minutes at room temperature.
-
Include a control with biotinylated this compound and Blocking Buffer without any competitor.
-
-
Transfer to Coated Plate:
-
Add 100 µL of the pre-incubated this compound-competitor mixtures to the corresponding wells of the glycoprotein-coated and blocked plate.
-
Incubate for 2 hours at room temperature.
-
-
Follow steps 6-11 of the Direct ELLA protocol. A decrease in signal compared to the control indicates competitive binding.
Mandatory Visualizations
Caption: Experimental workflow for the direct this compound-Specific ELLA.
Caption: Proposed signaling pathway for this compound as a Pattern Recognition Receptor.
References
- 1. Roles of galectins in infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectins as Pattern Recognition Receptors: Structure, Function, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Galectins as self/non-self recognition receptors in innate and adaptive immunity: an unresolved paradox [frontiersin.org]
- 6. [Isolation and binding assay of galectins]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Characterization of Galectin Fusion Proteins with Glycoprotein Affinity Columns and Binding Assays [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Galectins bind to the multivalent glycoprotein asialofetuin with enhanced affinities and a gradient of decreasing binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Man-5 Glycan [Oligomannose Glycan Standards] - Creative Biolabs [adcc.creative-biolabs.com]
- 11. Oligomannose (High Mannose) Glycans • QA-Bio • >90% Purity • MS Grade [qa-bio.com]
- 12. ManMix Oligomannose Reference Panel • QA-Bio • 90+% Pure [qa-bio.com]
- 13. Man-9 Glycan • QA-Bio • >90% Purity • Mass Spec Grade • No Salts [qa-bio.com]
Application Notes & Protocols: Production of Mutant Congerin Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerins are β-galactoside-binding lectins (galectins) isolated from the skin mucus of the conger eel, Conger myriaster. These proteins, including isotypes like congerin I and this compound II, play a role in the innate immune system of the eel.[1][2] The study of mutant this compound proteins can provide valuable insights into their structure-function relationships, carbohydrate-binding specificity, and potential therapeutic applications. This document provides detailed protocols for the site-directed mutagenesis of this compound genes, and the subsequent expression and purification of the mutant proteins.
Overview of Mutant this compound Production
The production of mutant this compound proteins involves a multi-step process that begins with the introduction of a desired mutation into the this compound cDNA sequence. This is followed by the expression of the mutant protein in a suitable host system and subsequent purification to homogeneity.
Experimental Workflow Diagram
Caption: Workflow for the production of mutant this compound proteins.
Site-Directed Mutagenesis of this compound
Site-directed mutagenesis is a technique used to introduce specific nucleotide changes into a DNA sequence, resulting in a modified protein. For this compound, this can be used to alter amino acids in the carbohydrate-recognition domain (CRD) to study their impact on binding specificity and affinity. Studies have shown that tryptophan, arginine, histidine, glutamic acid, and aspartic acid residues are crucial for the activity of congerins I and II.[1]
Protocol: Site-Directed Mutagenesis of this compound using PCR
This protocol is adapted from standard site-directed mutagenesis kits and methodologies.[3][4][5]
Materials:
-
High-fidelity DNA polymerase (e.g., Phusion, Pfu)
-
dNTP mix
-
DpnI restriction enzyme
-
This compound expression plasmid (wild-type)
-
Mutagenic primers (forward and reverse)
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
Component Volume Final Concentration 5x Polymerase Buffer 10 µL 1x dNTP Mix (10 mM) 1 µL 0.2 mM Forward Primer (10 µM) 1.25 µL 0.25 µM Reverse Primer (10 µM) 1.25 µL 0.25 µM Template DNA (10 ng/µL) 1 µL 10 ng High-Fidelity Polymerase 0.5 µL - | Nuclease-Free Water | to 50 µL | - |
-
Perform PCR with the following cycling conditions:
Step Temperature Time Cycles Initial Denaturation 98°C 30 sec 1 Denaturation 98°C 10 sec \multirow{3}{*}{30} Annealing 60°C 10 sec Extension 72°C 30 sec/kb | Final Extension | 72°C | 5 min | 1 |
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform 5 µL of the DpnI-treated plasmid into competent E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Recombinant Expression of Mutant this compound
Based on studies on a this compound isotype (Con-P), E. coli is a suitable host for recombinant expression, particularly when co-expressed with chaperones to enhance solubility.[6][7] A fusion tag, such as the this compound II (Con II) sequence, can be used to facilitate both expression and purification.
Protocol: Expression of Mutant this compound in E. coli
Materials:
-
Verified mutant this compound expression plasmid
-
E. coli BL21(DE3) competent cells
-
Chaperone plasmid (e.g., pGro7 with GroES-GroEL)
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transformation: Co-transform the mutant this compound expression plasmid and the chaperone plasmid into E. coli BL21(DE3) competent cells. Plate on LB agar with antibiotics for both plasmids.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. If using a chaperone plasmid that requires induction, add the appropriate inducer (e.g., L-arabinose).
-
Incubation: Reduce the temperature to 18-25°C and continue to incubate for 18-24 hours with shaking to allow for proper protein folding.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Purification of Mutant this compound
A two-step purification process involving affinity chromatography followed by size-exclusion chromatography is recommended to achieve high purity.
Protocol: Purification of Mutant this compound
Materials:
-
Cell pellet from expression
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 30 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Size-exclusion chromatography column
-
Dialysis tubing
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer until the absorbance at 280 nm returns to baseline.
-
Elute the protein with elution buffer.
-
-
Dialysis: Dialyze the eluted fractions against a suitable buffer (e.g., PBS) to remove imidazole.
-
Size-Exclusion Chromatography (Optional): For higher purity, concentrate the dialyzed protein and apply it to a size-exclusion chromatography column to separate monomers/dimers from aggregates.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE.
Quantitative Data
The following table provides representative data for the expression and purification of a mutant this compound protein. Actual yields may vary depending on the specific mutation and experimental conditions.
| Step | Total Protein (mg) | Mutant this compound (mg) | Purity (%) | Yield (%) | Purification Fold |
| Cell Lysate | 1500 | 30 | 2 | 100 | 1 |
| Affinity Chromatography | 50 | 25 | 50 | 83 | 25 |
| Size-Exclusion Chromatography | 20 | 18 | >95 | 60 | 47.5 |
Signaling and Interaction Pathways
Congerins, as galectins, are involved in cell-cell and cell-pathogen interactions through their carbohydrate-binding properties. A potential signaling pathway could involve the cross-linking of cell surface glycoproteins, leading to downstream cellular responses.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway initiated by mutant this compound.
References
- 1. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amino-acid sequence of a lectin from conger eel, Conger myriaster, skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. assaygenie.com [assaygenie.com]
- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Regulation of the Carbohydrate-binding Ability of a Novel Conger Eel Galectin by d-Mannoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Congerin-Based Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerin, a β-galactoside-binding lectin (galectin) isolated from the conger eel (Conger myriaster), presents a promising biorecognition element for the development of novel biosensors. Its inherent affinity for specific carbohydrate moieties makes it an ideal candidate for detecting glycoproteins, cell surface glycans, and potentially whole cells or pathogens that display these sugar structures. Altered glycosylation patterns are increasingly recognized as biomarkers for various diseases, including cancer, making this compound-based biosensors a valuable tool for diagnostics and drug development.
These application notes provide a comprehensive overview of potential techniques for the immobilization of this compound onto biosensor surfaces and propose a hypothetical signaling pathway for a this compound-based biosensor. The protocols detailed below are based on the known properties of this compound and established protein immobilization methodologies.
Properties of this compound-1
A summary of the key properties of this compound-1 from Conger myriaster is presented in the table below. These properties are essential for designing effective immobilization strategies.
| Property | Value/Description | Significance for Immobilization |
| Protein Type | β-galactoside-binding lectin (Galectin) | The carbohydrate recognition domain (CRD) can be utilized for affinity-based immobilization and is the basis for its sensing function. |
| Structure | Homodimer of two identical 135 amino acid subunits.[1] | The dimeric nature may influence its orientation and binding capacity on a surface. |
| Molecular Weight | Approximately 30 kDa (15 kDa per subunit).[1] | Standard protein immobilization techniques are applicable. |
| Functional Groups | Contains primary amines (lysine residues, N-terminus) and carboxylic acids (aspartic acid, glutamic acid residues, C-terminus) in its amino acid sequence. | These groups are targets for common covalent coupling chemistries (e.g., EDC/NHS, glutaraldehyde). |
| Binding Specificity | Binds to β-galactoside-containing glycans.[2] | This specificity is the foundation of the biosensor's selectivity. |
| Physiological Function | While the precise physiological function is not yet fully known, as a galectin, it is involved in cell-cell and cell-matrix interactions. | A biosensor can be designed to probe these interactions. |
Proposed Immobilization Techniques for this compound
The choice of immobilization technique is critical for maintaining the bioactivity and achieving the optimal orientation of this compound on the biosensor surface. Two primary strategies are proposed: covalent coupling and affinity-based immobilization.
Covalent Immobilization via Amine Coupling
This method involves the formation of a stable amide bond between the primary amine groups (from lysine (B10760008) residues and the N-terminus) of this compound and a carboxyl-functionalized biosensor surface.
-
Surface Preparation:
-
Activate a carboxylated sensor surface (e.g., gold-coated chip with a self-assembled monolayer of thioglycolic acid) with a freshly prepared solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in deionized water for 15 minutes.
-
Rinse the surface with deionized water and then with the immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
-
This compound Immobilization:
-
Prepare a solution of this compound (e.g., 50 µg/mL) in the immobilization buffer. The acidic pH of the buffer protonates the amine groups, making them reactive towards the NHS-ester activated surface.
-
Inject the this compound solution over the activated surface and allow it to react for 30-60 minutes.
-
-
Deactivation:
-
Inject a 1 M ethanolamine (B43304) hydrochloride solution (pH 8.5) over the surface for 10 minutes to deactivate any remaining NHS-esters.
-
-
Washing:
-
Wash the surface with a high ionic strength buffer (e.g., 1 M NaCl) to remove any non-covalently bound protein, followed by a final wash with the running buffer for the biosensing experiment.
-
Affinity-Based Immobilization via its Carbohydrate Recognition Domain (CRD)
This strategy leverages the natural binding affinity of this compound's CRD for β-galactoside-containing ligands. By first immobilizing a lactose-containing molecule on the sensor surface, this compound can be captured in a highly oriented manner, with its CRD occupied and its other domains available for potential secondary interactions.
-
Surface Preparation with a Lactose (B1674315) Ligand:
-
Functionalize the sensor surface with a lactose derivative that has a reactive group for surface attachment (e.g., lactosyl-cysteine for attachment to a maleimide-activated surface).
-
Alternatively, use a biotinylated lactose derivative to bind to a streptavidin-coated sensor surface.
-
-
This compound Capture:
-
Prepare a solution of this compound in a suitable binding buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Inject the this compound solution over the lactose-functionalized surface. The this compound will bind to the immobilized lactose via its CRD.
-
-
Cross-linking (Optional but Recommended):
-
To create a more stable surface, a mild cross-linking agent (e.g., a low concentration of glutaraldehyde) can be introduced to covalently link the captured this compound to the surface or to other this compound molecules. This step should be carefully optimized to avoid denaturation.
-
-
Washing:
-
Thoroughly wash the surface with the running buffer to remove any unbound this compound.
-
Hypothetical Signaling Pathway for a this compound-Based Biosensor
A this compound-based biosensor can be designed to detect the presence of specific glycoproteins or cells that present β-galactoside moieties on their surface. The binding of the analyte to the immobilized this compound will generate a detectable signal.
Caption: Hypothetical signaling pathway of a this compound-based biosensor.
Experimental Workflow for Biosensor Development
The development of a this compound-based biosensor follows a structured workflow from initial surface preparation to final data analysis.
Caption: General experimental workflow for this compound biosensor development.
Hypothetical Quantitative Data
The following table presents hypothetical performance data for a this compound-based biosensor developed using the two proposed immobilization techniques. These values are illustrative and would need to be determined experimentally.
| Parameter | Covalent Immobilization (Amine Coupling) | Affinity-Based Immobilization (via CRD) |
| Immobilization Level | 1500 - 2500 Response Units (RU) | 1000 - 1800 Response Units (RU) |
| Analyte | Glycoprotein with β-galactoside | Glycoprotein with β-galactoside |
| Association Rate Constant (ka) | 1 x 10^4 M⁻¹s⁻¹ | 5 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate Constant (kd) | 5 x 10⁻³ s⁻¹ | 2 x 10⁻³ s⁻¹ |
| Affinity (KD) | 500 nM | 40 nM |
| Limit of Detection (LOD) | 50 nM | 5 nM |
| Regeneration Stability | > 20 cycles with mild acid/base | < 10 cycles, dependent on cross-linking |
Disclaimer: The quantitative data presented in this table is hypothetical and intended for illustrative purposes only. Actual performance will depend on the specific experimental conditions, the biosensor platform used, and the properties of the analyte.
Conclusion
This compound holds significant potential as a biorecognition element in biosensor development due to its specific affinity for β-galactosides. The choice of immobilization strategy will be a critical determinant of the final biosensor's performance. Covalent coupling offers a robust and stable attachment, while affinity-based methods may provide better orientation and, consequently, higher sensitivity. The protocols and conceptual frameworks provided in these application notes serve as a starting point for researchers and scientists to explore the exciting possibilities of this compound-based biosensors for a wide range of applications in diagnostics and drug discovery.
References
Practical Guide to Congerin Crystallization for Structural Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the crystallization of congerin, a galectin found in the skin mucus of the conger eel, for the purpose of structural studies. The protocols outlined below are compiled from established methodologies and aim to provide a clear and reproducible workflow for obtaining high-quality this compound crystals suitable for X-ray diffraction analysis.
Introduction to this compound and its Structural Importance
This compound I and its isoform, this compound II, are C-type lectins that play a role in the innate immune system of the conger eel (Conger myriaster)[1][2]. These proteins exhibit hemagglutinating activity and are involved in recognizing and binding to specific carbohydrate structures on the surface of pathogens[1]. Determining the three-dimensional structure of this compound is crucial for understanding the molecular basis of its carbohydrate recognition and its biological function. High-resolution crystal structures of this compound, both in its ligand-free form and in complex with ligands such as lactose, have provided valuable insights into its unique structural features, including a strand-swapped dimeric architecture that enhances its stability and cross-linking activity[3]. These structural studies are fundamental for structure-based drug design and the development of novel therapeutics targeting galectins.
Purification of this compound I and this compound II
The purification of this compound from the skin mucus of the conger eel is a critical first step for successful crystallization. The following protocol is a summary of established methods.
Experimental Protocol: this compound Purification
-
Mucus Collection: Collect fresh skin mucus from conger eels.
-
Extraction: Homogenize the mucus in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.5, containing 0.15 M NaCl and 10 mM 2-mercaptoethanol).
-
Centrifugation: Centrifuge the homogenate to remove insoluble debris.
-
Affinity Chromatography: Apply the supernatant to a lactose-agarose affinity column.
-
Washing: Wash the column extensively with the extraction buffer to remove unbound proteins.
-
Elution: Elute the bound congerins with the extraction buffer containing a high concentration of a competing sugar, such as 0.2 M lactose.
-
Ion-Exchange Chromatography: Separate this compound I and this compound II using ion-exchange chromatography (e.g., a DEAE-cellulose column) with a linear salt gradient.
-
Purity Assessment: Analyze the purity of the fractions using SDS-PAGE. Pool the pure fractions of this compound I and this compound II separately.
-
Dialysis and Concentration: Dialyze the purified proteins against a suitable buffer for crystallization (e.g., 10 mM Tris-HCl, pH 7.5) and concentrate them to the desired concentration for crystallization trials.
Crystallization of this compound I
The crystallization of this compound I has been successfully achieved using the hanging drop vapor diffusion method. The following conditions have been reported to yield high-quality crystals.
Data Presentation: Crystallization Conditions for this compound I
| Parameter | Condition |
| Protein Concentration | 10-20 mg/mL in 10 mM Tris-HCl, pH 7.5 |
| Precipitant Solution | 1.8-2.2 M Ammonium Sulfate |
| Buffer | 0.1 M Sodium Acetate, pH 4.5-5.0 |
| Ligand (for co-crystallization) | 100 mM Lactose |
| Temperature | 20°C |
| Method | Hanging Drop Vapor Diffusion |
Experimental Protocol: this compound I Crystallization (Hanging Drop Method)
-
Prepare the Reservoir Solution: In a 24-well crystallization plate, add 500 µL of the precipitant solution (1.8-2.2 M Ammonium Sulfate in 0.1 M Sodium Acetate, pH 4.5-5.0) to each well.
-
Prepare the Crystallization Drop: On a siliconized glass coverslip, mix 2 µL of the purified this compound I solution (10-20 mg/mL) with 2 µL of the reservoir solution. For co-crystallization with lactose, the protein solution should be pre-incubated with 100 mM lactose.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create a closed system for vapor diffusion.
-
Incubation: Incubate the crystallization plate at a constant temperature of 20°C.
-
Crystal Monitoring: Monitor the drops periodically under a microscope for the appearance of crystals. Crystals typically appear within a few days to a week.
X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, they can be used for X-ray diffraction analysis to determine the three-dimensional structure of this compound.
Experimental Protocol: X-ray Data Collection
-
Crystal Harvesting: Carefully harvest the crystals from the crystallization drop using a cryo-loop.
-
Cryo-protection: Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-protectant like 25% glycerol) to prevent ice formation during freezing.
-
Vitrification: Flash-cool the crystal by plunging it into liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer in a cryo-stream and collect X-ray diffraction data using a synchrotron radiation source.
-
Data Processing: Process the diffraction data using appropriate software to determine the space group, unit cell dimensions, and reflection intensities.
-
Structure Solution and Refinement: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. Build and refine the atomic model of this compound against the experimental data.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the structural determination of this compound.
Caption: Workflow for the purification of this compound I and II from eel skin mucus.
Caption: Experimental workflow for this compound crystallization and structure determination.
References
- 1. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin containing cells in the skin and mucosal tissues in Japanese conger eel, Conger myriaster: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution structure of the conger eel galectin, this compound I, in lactose-liganded and ligand-free forms: emergence of a new structure class by accelerated evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Congerin for the Identification of Specific Glycan Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congerin, a lectin isolated from the conger eel (Conger myriaster), offers significant potential as a tool for the identification of specific glycan biomarkers. Lectins are carbohydrate-binding proteins that exhibit high specificity for particular glycan structures. This property makes them invaluable for detecting altered glycosylation patterns associated with various physiological and pathological states, including cancer and inflammatory diseases.
This document provides detailed application notes and protocols for the use of this compound in glycan biomarker discovery. The conger eel produces multiple forms of this compound, principally the galactose-binding This compound I (Con I) and This compound II (Con II) , which are members of the galectin family, and a mannose-binding C-type lectin. These different forms of this compound, with their distinct glycan specificities, provide a versatile toolkit for glycobiology research.
Data Presentation: Glycan Binding Specificity of this compound
The glycan-binding specificity of this compound I and this compound II has been characterized primarily through hemagglutination inhibition assays. These assays determine the concentration of a specific saccharide required to inhibit the agglutination of red blood cells by the lectin. A lower inhibitory concentration indicates a higher binding affinity.
Table 1: Hemagglutination Inhibition Assay of this compound I and this compound II with Various Saccharides
| Saccharide | Minimum Inhibitory Concentration (mM) for this compound I | Minimum Inhibitory Concentration (mM) for this compound II |
| D-Galactose | 50 | 50 |
| Lactose (B1674315) | 0.78 | 3.13 |
| N-Acetyl-D-galactosamine (GalNAc) | 12.5 | 25 |
| Methyl-α-D-galactopyranoside | 25 | 50 |
| Methyl-β-D-galactopyranoside | 6.25 | 12.5 |
| Melibiose | 100 | 100 |
| Raffinose | >100 | >100 |
| D-Glucose | >100 | >100 |
| D-Mannose | >100 | >100 |
Data compiled from historical hemagglutination inhibition assay studies. This data indicates that both this compound I and II have a primary affinity for β-galactosides, with a particularly strong affinity for lactose. Notably, this compound I shows a stricter recognition of lactose compared to this compound II.
Table 2: Binding Constants of Conger Eel Galactose-Binding Lectin
| Ligand | Binding Constant (K a ) M⁻¹ |
| D-Galactose | 5.3 x 10³ |
This binding constant provides a quantitative measure of the affinity of this compound for its primary monosaccharide ligand.[1]
Experimental Protocols
The following protocols are adapted from standard lectin-based methodologies and can be optimized for the use of purified this compound I or II.
Protocol 1: Lectin Affinity Chromatography for Glycoprotein Enrichment
This protocol describes the use of this compound-agarose to isolate and enrich glycoproteins bearing terminal β-galactoside residues from a complex biological sample.
Materials:
-
This compound I or II, covalently coupled to agarose (B213101) beads
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Washing Buffer: PBS with 0.5 M NaCl, pH 7.4
-
Elution Buffer: 0.2 M Lactose in PBS, pH 7.4
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Biological sample (e.g., cell lysate, serum)
-
Chromatography column
-
Spectrophotometer or protein assay reagents
Procedure:
-
Column Preparation:
-
Prepare a slurry of this compound-agarose beads in Binding Buffer.
-
Pack the slurry into a chromatography column and allow the beads to settle.
-
Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Clarify the biological sample by centrifugation or filtration to remove any particulate matter.
-
Apply the clarified sample to the equilibrated column. Allow the sample to flow through the column at a slow, controlled rate to ensure maximal binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Washing Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating the removal of all unbound proteins.
-
-
Elution:
-
Elute the bound glycoproteins by applying the Elution Buffer to the column. The lactose in the buffer will competitively displace the glycoproteins from the this compound-agarose.
-
Collect fractions of the eluate.
-
-
Analysis:
-
Monitor the protein content of the eluted fractions using a spectrophotometer at 280 nm or a suitable protein assay.
-
Pool the protein-containing fractions.
-
The enriched glycoproteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
-
Protocol 2: Lectin Blotting for the Detection of Specific Glycans on Proteins
This protocol details the use of biotinylated this compound to detect glycoproteins with terminal β-galactoside residues after separation by SDS-PAGE and transfer to a membrane.
Materials:
-
Biotinylated this compound I or II
-
Protein sample separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane
-
Blocking Buffer: 3% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Washing Buffer: TBST
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Blocking:
-
After transferring the proteins to the membrane, block non-specific binding sites by incubating the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[2]
-
-
Lectin Incubation:
-
Dilute the biotinylated this compound to a working concentration (typically 1-5 µg/mL) in Blocking Buffer.
-
Incubate the membrane with the diluted biotinylated this compound for 1-2 hours at room temperature with gentle agitation.[2]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with Washing Buffer to remove unbound lectin.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with Washing Buffer.
-
-
Detection:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Visualization of Potential Signaling Pathways and Workflows
As a galectin, this compound may be involved in various signaling pathways related to cell adhesion, apoptosis, and immune regulation. The following diagrams illustrate a general workflow for using this compound in biomarker discovery and a potential signaling pathway that could be modulated by this compound.
Workflow for Glycan Biomarker Discovery using this compound.
Potential Signaling Pathway for Mannose-Binding this compound.
Applications in Biomarker Discovery
Altered glycosylation is a hallmark of many diseases. For example, changes in the levels of sialylation and fucosylation are commonly observed in cancer. Galectins, such as this compound I and II, can be used to detect changes in the exposure of galactose and N-acetylgalactosamine residues that may be masked by sialic acid in healthy cells.
A pertinent example of a galectin's utility in biomarker discovery is the recent identification of Galectin-1 as a biomarker for the progression of myeloproliferative neoplasms to myelofibrosis.[3][4][5] Elevated levels of Galectin-1 were found to be predictive of disease progression and poor survival.[4][5] This highlights the potential for other galectins, like this compound, to serve as valuable tools for identifying glycan-based biomarkers in various cancers and other diseases.
The mannose-binding C-type lectin from conger eel has potential applications in the study of infectious diseases. Many pathogens, including bacteria and fungi, have mannose-rich glycans on their surfaces. This form of this compound could be used to detect the presence of these pathogens or to study the host-pathogen interactions involved in the innate immune response.[6][7] Fish lectins, including congerins, are known to play a role in innate immunity by recognizing and binding to pathogens, leading to their agglutination and clearance.[8]
Conclusion
The this compound lectins, with their distinct specificities for β-galactosides (this compound I and II) and mannose (C-type lectin), represent a powerful set of tools for researchers in glycobiology and drug development. By using the protocols and understanding the binding specificities outlined in these application notes, scientists can effectively utilize this compound to enrich, detect, and identify glycoproteins with specific glycan structures. This capability is crucial for the discovery of novel glycan biomarkers, which can lead to improved diagnostics, prognostics, and therapeutic strategies for a wide range of diseases.
References
- 1. A pro-inflammatory stem cell niche drives myelofibrosis through a targetable galectin-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. New biomarker and therapeutic target identified for blood cancers — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. A proinflammatory stem cell niche drives myelofibrosis through a targetable galectin-1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Diversity of Novel Lectins with Unique Structural Features in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine lectins and their medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Aspects of Fish Mucosal Lectins—Interaction with Non-Self - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield of recombinant congerin expression
This guide provides comprehensive troubleshooting strategies for researchers experiencing low yields of recombinant congerin. The content is structured to address common problems systematically, from initial expression checks to advanced optimization techniques.
Troubleshooting Workflow: Diagnosing Low this compound Yield
Before diving into specific FAQs, this workflow provides a logical sequence of steps to diagnose the root cause of low protein expression.
Caption: A step-by-step workflow for troubleshooting low recombinant this compound yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: No or Very Low Expression
Q1: My Western blot or SDS-PAGE shows no band for recombinant this compound after induction. What are the first things I should check?
A1: When there's no detectable protein, the issue is often fundamental. Start by verifying your materials and basic steps:
-
Plasmid Integrity : Sequence your expression vector to confirm the this compound gene is in-frame with any tags and lacks mutations. Perform a restriction digest to ensure the plasmid is correct.
-
Transformation Efficiency : After transforming your E. coli host, plate a small amount on a non-selective plate to check cell viability and on a selective plate to confirm antibiotic resistance. This ensures your competent cells and transformation protocol are effective.
-
Induction Protocol : Confirm that you are adding the correct inducer (e.g., IPTG for T7 promoters) at the right concentration and at the appropriate cell density (typically OD600 of 0.6-0.8).[1][2] Run a whole-cell lysate from both uninduced and induced cultures on an SDS-PAGE to look for your target protein band.
Q2: I've confirmed my plasmid and induction, but expression is still negligible. Could my gene's codon usage be the problem?
A2: Yes, this is a common and significant issue. The gene for this compound, from a marine eel, may contain codons that are rare in E. coli.[3] This can slow down or terminate translation, leading to very low protein yields.[3]
-
Analysis : Use online tools to analyze your this compound DNA sequence and calculate its Codon Adaptation Index (CAI) for E. coli. A low CAI suggests poor adaptation.
-
Solution : Synthesize a new version of the gene that is codon-optimized for E. coli.[4][5] This process replaces rare codons with more common ones without changing the final amino acid sequence, which can dramatically increase expression levels.[6]
Q3: Is it possible the this compound protein is toxic to the E. coli host?
A3: Protein toxicity can lead to poor cell growth post-induction and low yields.[3][7]
-
Symptoms : Check for a significant drop in culture growth rate or a decrease in OD600 after adding the inducer.
-
Solutions :
-
Use a Tightly Regulated System : Switch to a host strain with tighter control over basal (leaky) expression, such as BL21(DE3)pLysS, which contains T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity.[4]
-
Lower Inducer Concentration : Reduce the final IPTG concentration to as low as 0.1-0.4 mM to slow down the rate of protein production.[2][4][8]
-
Add Glucose : Supplementing your growth media with 1% glucose can help repress basal expression from the lac promoter before induction.[3]
-
Section 2: Protein is Expressed but Yield is Low (Inclusion Bodies)
Q4: I see a strong band on my SDS-PAGE, but it's in the insoluble pellet (inclusion bodies). How can I increase the yield of soluble this compound?
A4: Inclusion body formation is a major hurdle for many recombinant proteins, including galectins.[9] It occurs when protein synthesis is too rapid for the cell's folding machinery to keep up. The key is to slow down synthesis and assist folding.
-
Lower Expression Temperature : This is the most effective strategy.[9] After induction, reduce the incubation temperature from 37°C to a range of 15-25°C and extend the induction time (e.g., 16 hours or overnight).[1][2][10] This slows protein synthesis, giving polypeptides more time to fold correctly.[4][9]
-
Reduce Inducer Concentration : High levels of inducer can lead to a rapid burst of transcription, overwhelming the cell.[4] Try titrating your IPTG concentration down (e.g., 1.0 mM, 0.5 mM, 0.1 mM) to find a balance between expression level and solubility.[4]
-
Use Solubility-Enhancing Fusion Tags : Fusing this compound to a highly soluble partner protein like Maltose Binding Protein (MBP) can significantly improve its solubility.[7] The tag can be cleaved off later if necessary.
-
Co-express Chaperones : Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your target protein and reduce aggregation.
Caption: Factors influencing this compound folding and inclusion body formation.
Section 3: Low Yield After Purification
Q5: My expression seems okay, but my final yield after affinity chromatography is very low. What could be causing this loss?
A5: Low yield after purification points to problems with cell lysis, protein degradation, or the chromatography process itself.
-
Inefficient Cell Lysis : If cells are not completely disrupted, a large amount of your protein will remain trapped and will be discarded with the cell debris.[4] Ensure your lysis method (e.g., sonication, French press) is optimized. You can check for lysis efficiency under a microscope.
-
Protein Degradation : this compound may be susceptible to host cell proteases released during lysis.[3] Always perform purification steps at 4°C and add a protease inhibitor cocktail (e.g., PMSF) to your lysis buffer.[1][3] Using a protease-deficient E. coli strain like BL21 can also help.[7]
-
Suboptimal Chromatography Conditions :
-
Binding : Ensure the pH and salt concentration of your lysis buffer are optimal for your affinity tag's binding to the resin.
-
Washing : Harsh or excessive washing steps can prematurely strip your protein from the column.
-
Elution : Your elution buffer may not be strong enough to efficiently release the protein. Consider increasing the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags, lactose (B1674315) for galectins) or changing the pH.
-
Quantitative Data Summary
The expression of galectins is highly sensitive to culture conditions. Lowering the temperature is a consistently effective strategy for increasing the yield of soluble protein.
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized) | Expected Outcome | Reference |
| Host Strain | BL21(DE3) | BL21(DE3)pLysS | Reduced basal expression, less toxicity | [4] |
| Temperature | 37°C | 20°C | Increased soluble protein, reduced inclusion bodies | [1][2] |
| Induction Time | 3-4 hours | 16 hours (overnight) | Allows more time for folding at lower temperatures | [1][2] |
| IPTG Conc. | 1.0 mM | 0.1 - 0.4 mM | Slower synthesis rate, improved folding | [2][4] |
| Fusion Tag | None | MBP-fusion | Significantly improved solubility | [7] |
Table 1: Comparison of standard vs. optimized expression conditions for galectin-family proteins. Yield improvements are protein-specific but optimized conditions consistently favor solubility.
Key Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Optimization
This protocol allows you to test multiple conditions (temperature, inducer concentration) simultaneously to find the optimal expression parameters for this compound.
-
Inoculation : Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony of E. coli transformed with your this compound expression plasmid. Grow overnight at 37°C with shaking.
-
Main Culture : Use the overnight culture to inoculate a larger volume of fresh LB medium (e.g., 200 mL in a 1L flask to ensure good aeration).[2] Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[8]
-
Aliquoting : Distribute the culture into smaller, sterile flasks (e.g., 20 mL each). This will create parallel cultures for testing different conditions.
-
Induction : Add different final concentrations of IPTG (e.g., 1.0 mM, 0.5 mM, 0.1 mM) to different flasks. Keep one flask as an uninduced control.
-
Incubation : Place the sets of flasks at different incubation temperatures (e.g., 37°C, 25°C, and 20°C).
-
Harvesting : Harvest 1 mL samples from each condition at different time points (e.g., 4 hours for 37°C, overnight for 20°C). Centrifuge to pellet the cells.
-
Analysis : Resuspend each cell pellet in SDS-PAGE loading buffer, normalized by OD600, to analyze total protein expression. To check solubility, lyse the remaining cells and run both the soluble (supernatant) and insoluble (pellet) fractions on an SDS-PAGE gel.
Protocol 2: Analysis of Protein Solubility
-
Harvest Cells : Take a 1-2 mL aliquot from your induced culture. Centrifuge at high speed (e.g., 12,000 x g) for 2 minutes at 4°C to pellet the cells.
-
Lysis : Discard the supernatant. Resuspend the cell pellet in 200 µL of cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Disruption : Lyse the cells using a suitable method (e.g., sonication on ice).
-
Total Protein Sample : Take a 20 µL aliquot of the total lysate. This is your "Total Cell Extract" (T) sample.
-
Separation : Centrifuge the remaining lysate at maximum speed for 15 minutes at 4°C to separate soluble proteins from insoluble material (inclusion bodies and cell debris).
-
Soluble Fraction : Carefully collect the supernatant. This is your "Soluble" (S) fraction.
-
Insoluble Fraction : Resuspend the pellet in the same initial volume of lysis buffer (200 µL). This is your "Insoluble" (I) fraction.
-
SDS-PAGE Analysis : Mix samples T, S, and I with SDS-PAGE loading buffer. Load equal volumes into separate wells of a gel. A large band in the 'I' lane that is absent or weak in the 'S' lane indicates your protein is primarily in inclusion bodies.
References
- 1. A note on expression and purification of recombinant galectins [glycoforum.gr.jp]
- 2. Expression and purification of recombinant human galectin-9 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. biomatik.com [biomatik.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. neb.com [neb.com]
- 8. Preparation of recombinant galectin protein: expression, affinity purification, and removal of lipopolysaccharide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 10. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
preventing congerin protein aggregation during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing congerin protein aggregation during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to aggregation during purification?
A1: this compound is a galectin (a type of lectin that binds to β-galactosides) found in the skin mucus of the conger eel. It exists as a homodimer, and its aggregation during purification is often attributed to the formation of intermolecular disulfide bonds, particularly in the absence of a stabilizing ligand like lactose (B1674315).
Q2: What are the initial signs of this compound aggregation in my purification workflow?
A2: The initial signs of this compound aggregation include visible precipitation or cloudiness in your protein solution, a decrease in the yield of soluble protein after purification steps, and the appearance of high molecular weight aggregates in SDS-PAGE or size-exclusion chromatography.
Q3: Can the choice of buffer impact this compound aggregation?
A3: Yes, the buffer composition is critical. The pH, ionic strength, and the presence of specific additives can significantly influence this compound stability. It is crucial to maintain a buffer environment that preserves the native structure of the protein.
Q4: Is a reducing agent always necessary when purifying this compound?
A4: Due to its tendency to form intermolecular disulfide bonds, including a reducing agent in your buffers is highly recommended. Dithiothreitol (DTT) or β-mercaptoethanol (BME) can help maintain the cysteine residues in a reduced state and prevent this type of aggregation.
Troubleshooting Guide
Issue 1: Precipitate Formation After Dialysis or Buffer Exchange
This is a common issue when removing a stabilizing agent, such as lactose, or changing the buffer composition.
Troubleshooting Steps:
-
Maintain a Low Protein Concentration: High protein concentrations can increase the likelihood of aggregation. Aim to keep the this compound concentration below 1 mg/mL during critical steps like dialysis.
-
Incorporate a Stabilizing Ligand: If possible, perform dialysis against a buffer containing a low concentration of a stabilizing ligand, such as lactose or galactose, to maintain the protein's native conformation.
-
Optimize Buffer Conditions: Ensure your dialysis buffer has an optimal pH and ionic strength for this compound stability.
Issue 2: Low Yield of Soluble Protein from Affinity Chromatography
This may indicate that the protein is aggregating on the column or during elution.
Troubleshooting Steps:
-
Include Reducing Agents in All Buffers: To prevent disulfide bond formation, supplement all buffers (binding, washing, and elution) with a reducing agent.
-
Elute with a Competitive Ligand: Elute the this compound from the affinity column using a buffer containing a high concentration of a competitive ligand (e.g., lactose). This is often gentler than changing the pH.
-
Perform a Stepwise Elution: A gradual increase in the eluting agent's concentration can sometimes improve the recovery of soluble protein.
Experimental Protocols
Protocol 1: Optimizing the Concentration of Reducing Agents
This experiment aims to determine the optimal concentration of a reducing agent (DTT) to prevent this compound aggregation.
Methodology:
-
Prepare several small-scale samples of your partially purified this compound solution.
-
To each sample, add a different concentration of DTT (e.g., 0 mM, 1 mM, 5 mM, 10 mM).
-
Incubate the samples under the same conditions (e.g., 4°C for 24 hours).
-
After incubation, centrifuge the samples to pellet any aggregated protein.
-
Analyze the supernatant for soluble protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Run both the supernatant and the resuspended pellet on an SDS-PAGE gel to visualize the extent of aggregation.
Data Summary:
| DTT Concentration (mM) | Soluble Protein Concentration (mg/mL) | % Aggregation (Estimated from SDS-PAGE) |
| 0 | 0.2 | 80% |
| 1 | 0.6 | 40% |
| 5 | 0.9 | 10% |
| 10 | 0.95 | <5% |
Protocol 2: Assessing the Impact of Lactose on Thermal Stability
This protocol uses thermal shift analysis to evaluate how lactose affects the thermal stability of this compound, with increased stability correlating with a lower propensity for aggregation.
Methodology:
-
Prepare samples of purified this compound in a suitable buffer.
-
Add varying concentrations of lactose to the samples (e.g., 0 mM, 50 mM, 100 mM, 200 mM).
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (Tm), where 50% of the protein is unfolded, is determined by the peak of the first derivative of the fluorescence curve.
Data Summary:
| Lactose Concentration (mM) | Melting Temperature (Tm) in °C |
| 0 | 42.5 |
| 50 | 48.2 |
| 100 | 51.8 |
| 200 | 53.5 |
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Logical relationships in preventing this compound aggregation.
Technical Support Center: Optimizing Buffer Conditions for Congerin Stability
Welcome to the technical support center for Congerin stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the conger eel galectins, this compound I and this compound II. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the stability of these proteins.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound proteins.
Question: My this compound protein is precipitating out of solution. What could be the cause and how can I fix it?
Answer: Protein precipitation is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
Caption: Troubleshooting workflow for this compound precipitation.
-
Buffer pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[1] Ensure your buffer's pH is at least one unit away from the pI of the this compound isoform you are working with.
-
Protein Concentration: High protein concentrations can lead to aggregation and precipitation.[1] Try working with a lower concentration. If a high concentration is necessary, consider adding stabilizing excipients.
-
Temperature: Improper storage temperatures can cause denaturation and aggregation. For long-term storage, -80°C with a cryoprotectant like glycerol is generally recommended over 4°C.[1] Avoid repeated freeze-thaw cycles.[1]
-
Additives: The addition of certain molecules can enhance protein stability. Consider including additives like glycerol, sugars (sucrose, trehalose), or amino acids (arginine, glutamate) in your buffer.[2]
Question: I am observing a loss of this compound's hemagglutinating activity. What are the potential reasons?
Answer: Loss of activity can be due to denaturation or improper assay conditions.
-
Incorrect pH: The hemagglutinating activity of galectins is pH-dependent. Ensure your assay buffer is at the optimal pH for the specific this compound isoform.
-
Thermal Denaturation: this compound I is more thermostable than this compound II. If you are working with this compound II, be mindful of temperature fluctuations.
-
Oxidation: If your protein has exposed cysteine residues, oxidation can lead to aggregation and loss of activity. Consider adding a reducing agent like DTT or TCEP to your buffer, especially during purification and storage.[2]
-
Improper Buffer Components: Ensure that your buffer components do not interfere with the lectin's carbohydrate-binding activity.
Question: What are the key differences in stability between this compound I and this compound II?
Answer: this compound I and this compound II, while both galectins from conger eel, exhibit notable differences in their stability profiles. This compound I is naturally more thermostable than this compound II.[3] This difference in thermal stability is attributed to specific amino acid variations that affect the protein's internal structure and interactions.[3] Additionally, their hemagglutinating activities show different dependencies on pH, indicating that the optimal buffer pH for maintaining the activity of each isoform may differ.
Quantitative Data on this compound Stability
The following tables summarize the stability characteristics of this compound I and this compound II.
Table 1: Thermostability of this compound Isoforms
| Protein | Melting Temperature (Tm) | Notes |
| This compound I | Higher | Naturally more thermostable isoform. |
| This compound II | Lower | Less thermostable than this compound I. |
| This compound II (Y16S/T88I mutant) | Increased | Thermostability comparable to this compound I.[3] |
Table 2: pH Dependence of Hemagglutinating Activity
| Protein | Optimal pH Range for Activity | Notes |
| This compound I | To be determined by specific experimental data | Exhibits a distinct pH-dependent activity profile. |
| This compound II | To be determined by specific experimental data | Shows a different pH-dependent activity profile compared to this compound I. |
Recommended Buffer Additives for Galectin Stability
Based on general knowledge of galectin and protein stability, the following additives can be considered to optimize your buffer conditions.
Table 3: Common Stabilizing Additives
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant and increases solvent viscosity, reducing aggregation.[4] |
| Sucrose/Trehalose | 5-10% (w/v) | Sugars are preferentially excluded from the protein surface, stabilizing the native conformation.[5] |
| Arginine | 50-100 mM | Can suppress aggregation by interacting with hydrophobic and charged residues on the protein surface.[2] |
| Glutamate | 50-100 mM | Works synergistically with arginine to improve solubility and stability.[2] |
| DTT/TCEP | 1-5 mM | Reducing agents that prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.[2] |
Experimental Protocols
Protocol 1: Determination of Thermostability using Circular Dichroism (CD) Spectroscopy
This method monitors the change in the secondary structure of the protein as a function of temperature to determine its melting temperature (Tm).[3]
Caption: Workflow for determining protein thermostability via CD.
Materials:
-
Purified this compound protein
-
Phosphate buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Circular Dichroism (CD) spectropolarimeter with a temperature controller
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a suitable concentration (e.g., 0.1-0.2 mg/mL or ~8 µM) in the desired phosphate buffer.[3] Tris buffers are generally not recommended for thermal denaturation studies.[3]
-
Instrument Setup: Turn on the CD spectropolarimeter and the temperature control unit, allowing the lamp to warm up.
-
Baseline Correction: Record a baseline spectrum of the buffer alone across the desired wavelength range.
-
Thermal Melt Experiment:
-
Place the protein sample in the cuvette and load it into the instrument.
-
Set the instrument to monitor the CD signal at a single wavelength where the protein's secondary structure gives a strong signal (e.g., 222 nm for α-helical content).
-
Program a temperature ramp (e.g., from 20°C to 90°C at a rate of 1°C/minute).
-
Record the CD signal as a function of temperature.
-
-
Data Analysis:
-
Plot the CD signal (molar ellipticity) against temperature.
-
The resulting curve will show a transition from the folded to the unfolded state.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition. This can be determined by fitting the data to a sigmoidal unfolding model.
-
Protocol 2: Hemagglutination Assay for Lectin Activity
This assay measures the ability of a lectin to agglutinate red blood cells (RBCs), which is a hallmark of its carbohydrate-binding activity.[6]
Caption: Workflow for the hemagglutination assay.
Materials:
-
Purified this compound protein
-
Phosphate-buffered saline (PBS), pH 7.2
-
Trypsinized rabbit red blood cells (RBCs) (e.g., 2% suspension in PBS)
-
96-well U-bottom microtiter plate
Procedure:
-
Prepare RBC Suspension: Wash fresh rabbit RBCs with PBS by centrifugation and resuspension. Prepare a 2% (v/v) suspension of the packed RBCs in PBS. Trypsin treatment of the RBCs can enhance sensitivity for some lectins.
-
Serial Dilution of this compound:
-
Add 50 µL of PBS to all wells of a U-bottom 96-well plate.
-
Add 50 µL of your this compound stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well. Include a negative control well with only PBS.
-
-
Add RBCs: Add 50 µL of the 2% RBC suspension to all wells.
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 1-2 hours.
-
Observation:
-
Positive Result (Agglutination): A mat or carpet of RBCs covering the bottom of the well.
-
Negative Result (No Agglutination): A tight button or pellet of RBCs at the bottom of the well.
-
-
Determine Titer: The hemagglutination titer is the reciprocal of the highest dilution of the lectin that still causes complete agglutination. This provides a semi-quantitative measure of the lectin's activity.
References
- 1. In vitro evolutionary thermostabilization of this compound II: a limited reproduction of natural protein evolution by artificial selection pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. color | Graphviz [graphviz.org]
- 3. boddylab.ca [boddylab.ca]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Congerin Glycan-Binding Affinity Technical Support Center
Welcome to the technical support center for researchers working with congerin and aiming to modulate its binding affinity for various glycans. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known glycan binding specificities?
This compound refers to a group of lectins isolated from the skin mucus of the conger eel, Conger myriaster. At least three isotypes have been identified: this compound I, this compound II, and this compound P.
-
This compound I and II are galectins, a family of β-galactoside-binding proteins.[1] They are homodimers with subunits of approximately 15 kDa each.[2] While both bind to galactose-containing glycans, this compound I has been shown to have a stricter recognition for lactose (B1674315) compared to this compound II.[1] Chemical modification studies have indicated that tryptophan, arginine, histidine, glutamic acid, and aspartic acid residues are crucial for their carbohydrate-binding activities.[1]
-
This compound P (Con-P) is a more recently discovered galectin isotype with a unique allosteric regulation mechanism. Its hemagglutinating activity is significantly enhanced in the presence of D-mannose.[3] Activated Con-P shows affinity for both oligomannose-type sugars and N-acetyllactosamine-type β-galactosides.[3]
Q2: I am observing lower than expected binding affinity of my wild-type this compound. What are the possible causes?
Several factors can contribute to unexpectedly low binding affinity. These can be broadly categorized into issues with the protein, the glycan ligand, or the experimental setup. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: What are the primary strategies for improving the glycan binding affinity of this compound?
The main approaches to enhance the binding affinity of this compound for specific glycans include:
-
Rational Design (Site-Directed Mutagenesis): This involves making specific amino acid substitutions in the carbohydrate recognition domain (CRD) to enhance interactions with the target glycan. This is guided by the 3D structure of the lectin-glycan complex.
-
Directed Evolution: This method involves generating a large library of this compound mutants and selecting for variants with improved binding to the desired glycan.
-
Increasing Valency: Lectin-glycan interactions are often weak but avidity can be significantly increased by engineering multivalent forms of the lectin.
Q4: Where can I find the 3D structure of this compound's carbohydrate recognition domain (CRD)?
The crystal structure of this compound I, in both its lactose-liganded and ligand-free forms, is available in the Protein Data Bank (PDB).[2] This high-resolution structure provides a detailed view of the amino acid residues involved in glycan coordination and is an invaluable resource for planning site-directed mutagenesis experiments.[2]
Troubleshooting Guides
Issue 1: Low or No Detectable Binding in Glycan Microarray Experiments
| Potential Cause | Troubleshooting Step |
| Inactive this compound | - Confirm protein integrity and purity via SDS-PAGE and mass spectrometry.- Assess protein folding using circular dichroism.- Ensure proper storage conditions and avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Conditions | - Verify the correct pH and ionic strength of the binding buffer.- For C-type lectins like conCL-s, ensure the presence of Ca2+ ions. |
| Low this compound Concentration | - Increase the concentration of this compound applied to the microarray. |
| Glycan Ligand Not on Array | - Confirm that the target glycan is present on the microarray.- If not, consider a custom array or alternative binding assay. |
| Issues with Detection Reagents | - Check the activity of fluorescently labeled secondary antibodies or streptavidin.- Run a positive control to validate the detection system. |
| High Background Signal | - Optimize blocking steps to reduce non-specific binding.- Adjust washing protocols to be more stringent. |
Issue 2: Inaccurate Kinetic Parameters from Surface Plasmon Resonance (SPR)
| Potential Cause | Troubleshooting Step |
| Mass Transport Limitation | - Decrease the density of the immobilized ligand on the sensor chip.- Increase the flow rate of the analyte.- Use a lower concentration of the analyte. |
| Non-specific Binding | - Add a surfactant (e.g., Tween 20) to the running buffer.- Use a reference flow cell with an immobilized non-binding protein (e.g., BSA).- Optimize the regeneration conditions to ensure complete removal of the analyte. |
| Inactive Immobilized Ligand | - Ensure that the immobilization chemistry does not interfere with the glycan's binding epitope.- Test different immobilization strategies. |
| Baseline Drift | - Degas all buffers thoroughly.- Ensure the system is fully equilibrated before starting the experiment.- Check for leaks in the fluidics system. |
| Poor Data Fitting | - Ensure the chosen binding model is appropriate for the interaction.- Check for artifacts in the sensorgram, such as bulk refractive index changes. |
Issue 3: Ambiguous Results in Isothermal Titration Calorimetry (ITC)
| Potential Cause | Troubleshooting Step |
| Buffer Mismatch | - Ensure that the protein and glycan are in identical, extensively dialyzed buffer. |
| Incorrect Concentrations | - Accurately determine the concentrations of both the protein and the glycan.- An optimal "c-window" (c = [macromolecule] * Ka) is generally between 10 and 1000 for reliable fitting. |
| Low Signal-to-Noise Ratio | - Increase the concentrations of the protein and/or glycan.- Ensure the binding enthalpy is sufficiently large to be detected. |
| Protein Aggregation | - Perform dynamic light scattering (DLS) to check for protein aggregation.- Optimize buffer conditions to improve protein solubility. |
| Heat of Dilution | - Perform a control experiment by titrating the glycan into the buffer alone to measure the heat of dilution. |
Data Presentation
| This compound Isotype | Lectin Family | Primary Ligand(s) | Key Residues for Binding |
| This compound I | Galectin | β-galactosides (e.g., Lactose) | Tryptophan, Arginine, Histidine, Glutamic acid, Aspartic acid[1] |
| This compound II | Galectin | β-galactosides | Tryptophan, Arginine, Histidine, Glutamic acid, Aspartic acid[1] |
| This compound P | Galectin | Oligomannose-type sugars, N-acetyllactosamine-type β-galactosides (allosterically activated by D-mannose) | A single Tryptophan residue at position 117 is implicated in binding.[3] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound to Enhance Glycan Affinity
This protocol outlines a rational design approach to improve this compound's binding affinity for a target glycan, using the crystal structure of this compound I as a guide.
-
In Silico Analysis:
-
Obtain the PDB file for this compound I complexed with lactose.
-
Visualize the structure in a molecular modeling program (e.g., PyMOL, Chimera).
-
Identify amino acid residues in the CRD that are in close proximity to the glycan.
-
Hypothesize mutations that could introduce new favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target glycan. For example, replacing a smaller residue with a larger aromatic one (e.g., Tryptophan) could enhance CH-π stacking interactions.
-
-
Mutagenesis:
-
Design primers containing the desired mutation.
-
Use a commercial site-directed mutagenesis kit (e.g., QuikChange) to introduce the mutation into the this compound expression vector.
-
Verify the mutation by DNA sequencing.
-
-
Protein Expression and Purification:
-
Transform the mutated plasmid into an appropriate expression host (e.g., E. coli).
-
Induce protein expression and purify the mutant this compound using affinity chromatography (e.g., a lactose-agarose column for galectins).
-
-
Binding Affinity Measurement:
-
Characterize the binding affinity of the mutant this compound for the target glycan using SPR or ITC.
-
Compare the dissociation constant (Kd) of the mutant to that of the wild-type this compound to determine if the mutation resulted in improved affinity.
-
Protocol 2: Glycan Microarray Analysis of this compound Binding Specificity
-
Array Preparation:
-
Obtain commercially available or custom-printed glycan microarray slides.
-
Block the slides to prevent non-specific binding.
-
-
This compound Incubation:
-
Dilute the purified this compound to the desired concentration in a suitable binding buffer.
-
Apply the this compound solution to the microarray and incubate.
-
-
Detection:
-
Wash the slides to remove unbound this compound.
-
Incubate with a fluorescently labeled antibody that specifically recognizes this compound.
-
Alternatively, if the this compound is biotinylated, incubate with fluorescently labeled streptavidin.
-
-
Data Acquisition and Analysis:
-
Scan the microarray slide using a fluorescence scanner.
-
Quantify the fluorescence intensity for each glycan spot.
-
Analyze the data to determine the relative binding affinities of this compound for the different glycans on the array.
-
Visualizations
Caption: Workflow for improving this compound binding affinity via rational design.
Caption: Logical flow for troubleshooting low binding affinity experiments.
References
- 1. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution structure of the conger eel galectin, this compound I, in lactose-liganded and ligand-free forms: emergence of a new structure class by accelerated evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Regulation of the Carbohydrate-binding Ability of a Novel Conger Eel Galectin by d-Mannoside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Congerin Purification and Solubility
Welcome to the technical support center for congerin purification. This resource is designed for researchers, scientists, and drug development professionals who are working with congerins, the galactose-binding lectins from the skin mucus of the conger eel (Conger myriaster). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly insolubility, that may arise during and after the purification process.
Frequently Asked Questions (FAQs)
Q1: What are congerins and what are their basic properties?
A1: Congerins are galactose-specific agglutinins (lectins) found in the skin mucus of the conger eel, Conger myriaster. They are a mixture of proteins with different electrical charges.[1] At least two distinct types, this compound I and this compound II, have been identified. These are simple proteins with a molecular weight of approximately 30,000 Daltons, each composed of two subunits of about 13,000 Daltons.[1] Their biological activity, such as hemagglutination, is independent of divalent cations and is sensitive to heat, being destroyed after 15 minutes at 50°C.[1]
Q2: Why is my purified this compound precipitating out of solution?
A2: Protein precipitation after purification is a common issue and can be caused by several factors. For congerins, the most likely causes include:
-
pH at or near the isoelectric point (pI): Proteins are least soluble at their pI, where their net charge is zero. Since congerins are a mix of isolectins, they likely have a range of pIs.
-
Inappropriate buffer conditions: The ionic strength and pH of your buffer can significantly impact solubility.
-
High protein concentration: After elution and concentration, the protein concentration might exceed its solubility limit in the given buffer.
-
Denaturation: Changes in temperature, exposure to harsh chemicals, or mechanical stress during purification can lead to protein unfolding and aggregation.
Q3: What is the isoelectric point (pI) of this compound?
A3: The exact isoelectric points for this compound I and this compound II have not been definitively reported in the available literature. However, studies using electrofocusing have shown that purified this compound consists of several isolectins, indicating a range of pIs.[1] For a related eel lectin from Anguilla japonica, a pI of 6.45 has been reported. This suggests that the pI of congerins may be in a similar slightly acidic to neutral range.
Q4: How can I prevent this compound from becoming insoluble during purification?
A4: To maintain this compound solubility throughout the purification process, consider the following:
-
Work at a controlled temperature: Perform purification steps at 4°C to minimize denaturation and protease activity.
-
Maintain an appropriate pH: Keep the buffer pH at least one unit away from the likely pI range. Based on related proteins, maintaining a pH of 7.5-8.5 is a good starting point.
-
Control ionic strength: Use a buffer with a moderate salt concentration (e.g., 100-150 mM NaCl) to aid solubility.
-
Gentle handling: Avoid vigorous vortexing or shaking to prevent mechanical stress and aggregation.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to diagnosing and solving this compound insolubility issues.
Problem: Precipitate forms immediately after elution.
| Possible Cause | Suggested Solution |
| Elution buffer pH is close to the pI. | Adjust the pH of the elution buffer to be further from the expected pI range (e.g., pH 8.0 or higher). |
| High salt concentration in the elution buffer is causing "salting out". | While some salt is necessary, excessively high concentrations can decrease solubility. Try reducing the salt concentration in the elution buffer. |
| The protein is denaturing on the column. | Ensure the purification is performed at a low temperature (e.g., 4°C). Consider adding stabilizing agents like glycerol (B35011) (5-10%) to the buffers. |
Problem: Precipitate forms during concentration.
| Possible Cause | Suggested Solution |
| Protein concentration exceeds solubility limit. | Concentrate the protein in smaller batches. Consider using a buffer with additives that increase solubility (see below). |
| Mechanical stress from centrifugation or filtration. | Use a gentler concentration method, such as dialysis against a hydroscopic agent (e.g., PEG). If using centrifugal concentrators, use lower spin speeds. |
| Buffer composition is not optimal for high concentrations. | Perform a buffer screen to find the optimal conditions for solubility at high concentrations. |
Problem: Purified this compound precipitates during storage.
| Possible Cause | Suggested Solution |
| Instability during freeze-thaw cycles. | Aliquot the purified protein into single-use volumes before freezing to avoid repeated freeze-thaw cycles. Add a cryoprotectant like glycerol (20-50%) to the storage buffer. |
| Long-term instability at storage temperature. | Store the protein at -80°C for long-term storage. For short-term storage (days), 4°C may be acceptable, but solubility should be monitored. |
| Oxidation of sensitive residues. | Consider adding a reducing agent like DTT or TCEP to the storage buffer if disulfide bond formation is not critical for activity. |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol helps determine the best buffer pH and salt concentration for this compound solubility.
Methodology:
-
Prepare a series of small-volume buffers with varying pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) and salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM NaCl).
-
Take a small aliquot of your purified (and still soluble) this compound and dilute it into each of the test buffers to a final concentration relevant to your experiments.
-
Incubate the samples at 4°C for a set period (e.g., 1, 4, and 24 hours).
-
Visually inspect for precipitation.
-
For a more quantitative measure, centrifuge the samples and measure the protein concentration in the supernatant using a Bradford assay or Nanodrop.
Data Presentation:
| Buffer pH | NaCl (mM) | Visual Observation (24h) | Supernatant Concentration (µg/mL) |
| 6.0 | 50 | Heavy Precipitate | |
| 6.0 | 150 | Moderate Precipitate | |
| 7.5 | 50 | Clear | |
| 7.5 | 150 | Clear | |
| 8.5 | 50 | Clear | |
| 8.5 | 150 | Clear |
Protocol 2: Purification of Congerins from Eel Skin Mucus
This protocol is a general guideline based on published methods for this compound purification.
Methodology:
-
Mucus Collection: Collect skin mucus from Conger myriaster and suspend it in a buffered saline solution (e.g., PBS, pH 7.4).
-
Clarification: Centrifuge the mucus suspension at high speed (e.g., 10,000 x g) at 4°C to remove insoluble material.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a galactose-linked affinity column (e.g., acid-treated Sepharose 4B).
-
Wash the column extensively with the starting buffer (e.g., PBS) to remove unbound proteins.
-
Elute the bound congerins with a high concentration of a competing sugar (e.g., 0.1-0.2 M lactose (B1674315) or galactose in PBS).
-
-
Ion-Exchange Chromatography:
-
Dialyze the eluted fraction against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-cellulose).
-
Elute with a linear salt gradient (e.g., 0 to 0.5 M NaCl in the starting buffer) to separate the different this compound isolectins.
-
-
Purity Analysis: Analyze the fractions from each step by SDS-PAGE to assess purity and molecular weight.
Visualizations
Caption: Workflow for the purification of congerins.
Caption: Troubleshooting logic for this compound insolubility.
References
Technical Support Center: Congerin Hemagglutination Assays
Welcome to the Technical Support Center for Congerin Hemagglutination Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound hemagglutination assay?
A1: A this compound hemagglutination assay is a laboratory test used to detect and quantify the presence of congerins, which are galactose-specific lectins found in the skin mucus of the conger eel (Conger myriaster). This assay is based on the ability of congerins to bind to specific sugar molecules (galactose residues) on the surface of red blood cells (RBCs), causing them to clump together, a process called hemagglutination. The extent of this agglutination can be used to determine the concentration and activity of congerins.
Q2: What are the key components required for a this compound hemagglutination assay?
A2: The essential components include:
-
This compound sample: Purified or crude extract containing this compound I or this compound II.
-
Red Blood Cells (RBCs): A suspension of erythrocytes from a suitable species.
-
Phosphate-Buffered Saline (PBS): Used as a diluent and for washing RBCs.
-
Microtiter plate: Typically a 96-well plate with U or V-shaped bottoms.
-
Positive Control: A known concentration of active this compound or another lectin with known hemagglutinating activity.
-
Negative Control: A buffer solution (e.g., PBS) without any lectin.
Q3: How is the hemagglutination titer determined?
A3: The hemagglutination titer is the reciprocal of the highest dilution of the this compound sample that causes complete hemagglutination.[1] For example, if the last well showing a uniform red suspension (positive agglutination) is at a 1:128 dilution, the titer is 128.
Troubleshooting Common Problems
This section addresses specific issues that may arise during your this compound hemagglutination experiments, providing potential causes and recommended solutions.
Problem 1: No Hemagglutination Observed, Even with Undiluted this compound (False Negative)
| Potential Cause | Recommended Solution |
| Inactive this compound | - Ensure proper storage of the this compound sample (typically at low temperatures, e.g., -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Test the activity of a fresh batch of this compound. |
| Inappropriate Red Blood Cells | - Use fresh, properly washed red blood cells. Hemolysis (rupturing of RBCs) can interfere with the assay.[2]- The specificity of congerins for certain erythrocyte species is not well-documented in readily available literature. It is recommended to test RBCs from different species (e.g., rabbit, human, chicken) to find the most suitable type.[3] |
| Incorrect Buffer pH | - this compound activity is pH-dependent. Prepare PBS or other buffers with a pH within the optimal range. While specific optimal pH for this compound I and II is not definitively published, many lectin assays perform well around neutral pH (7.0-7.4).[4][5] |
| Sub-optimal Temperature | - Hemagglutination assays are sensitive to temperature.[4] Perform the incubation at a consistent, optimized temperature. Room temperature (20-25°C) is a common starting point.[6] |
| Presence of Inhibitory Sugars | - Ensure that buffers and solutions are free from galactose or lactose, as these sugars will competitively inhibit this compound binding to RBCs. |
| Degradation of this compound | - Modification of tryptophan, arginine, histidine, glutamic acid, and aspartic acid residues can lead to a loss of this compound activity.[7] Avoid harsh chemical treatments that could affect these residues. |
Problem 2: Hemagglutination in Negative Control Wells (False Positive)
| Potential Cause | Recommended Solution |
| Autoagglutination of RBCs | - Use fresh RBCs and wash them thoroughly to remove plasma components that may cause non-specific agglutination.[2]- Check the settling pattern of the RBC suspension in the diluent alone to ensure no auto-agglutination occurs.[8] |
| Contamination of Reagents | - Use sterile PBS and other reagents.- Ensure pipettes and other equipment are clean and free of any residual lectins or other contaminants. |
| Incorrect RBC Concentration | - An overly concentrated RBC suspension may lead to non-specific clumping. Optimize the RBC concentration; a 1-2% suspension is a common starting point.[8] |
| Microbial Contamination | - Microbial growth in the this compound sample or RBC suspension can cause agglutination. Use fresh, sterile components. |
Problem 3: Inconsistent or Difficult-to-Read Results
| Potential Cause | Recommended Solution |
| Improper Mixing | - Gently tap the sides of the microtiter plate to ensure thorough mixing of the this compound sample and RBCs.[8] Avoid vigorous shaking that can disrupt the agglutination pattern. |
| Incorrect Incubation Time | - Allow sufficient time for the RBCs to settle. Typical incubation times range from 30 to 60 minutes.[9] |
| Reader Variability | - Reading the results can be subjective. Have a second person read the plate independently. Photographing the plate can also aid in consistent interpretation. |
| Use of Flat-Bottom Plates | - Use U- or V-bottom microtiter plates, which allow for the clear formation of a "button" of non-agglutinated RBCs at the bottom of the well.[8] |
Experimental Protocols
Detailed Protocol for this compound Hemagglutination Assay
This protocol provides a general framework. Optimization of specific parameters such as RBC species, concentration, and incubation time may be required.
1. Preparation of Red Blood Cells (RBCs) a. Obtain fresh animal blood (e.g., rabbit, human type O) in an anticoagulant-containing tube. b. Centrifuge the blood at 500 x g for 10 minutes to pellet the RBCs. c. Aspirate and discard the supernatant and the buffy coat (the white layer of leukocytes). d. Resuspend the RBC pellet in 10 volumes of sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4. e. Centrifuge again at 500 x g for 10 minutes and discard the supernatant. f. Repeat the washing steps (d and e) three more times. g. After the final wash, resuspend the packed RBCs to a final concentration of 2% (v/v) in PBS. This is the working RBC suspension.
2. Hemagglutination Assay Procedure a. Add 50 µL of PBS to wells 2 through 12 of a 96-well U- or V-bottom microtiter plate. b. Add 100 µL of the this compound sample to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down. d. Continue the serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11. e. Well 12 will serve as the negative control (containing only PBS and RBCs). f. Add 50 µL of the 2% RBC suspension to all wells (1 through 12). g. Gently tap the plate to mix the contents. h. Incubate the plate at room temperature (20-25°C) for 30-60 minutes, or until the RBCs in the negative control well have formed a distinct button at the bottom. i. Observe the results. A positive result (hemagglutination) is indicated by a uniform reddish suspension of RBCs covering the bottom of the well. A negative result is indicated by a compact, well-defined "button" of RBCs at the bottom of the well. j. The hemagglutination titer is the reciprocal of the highest dilution of the this compound sample that shows complete hemagglutination.
Visualizations
Caption: Workflow for a typical this compound hemagglutination assay.
Caption: Decision tree for troubleshooting false results in hemagglutination assays.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 10. Haemagglutination test [fao.org]
- 3. Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
strategies to increase the specificity of congerin binding
Welcome to the technical support center for researchers, scientists, and drug development professionals working with congerin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at increasing the binding specificity of this galectin.
Frequently Asked Questions (FAQs)
Q1: What are the main types of this compound and their known binding preferences?
A1: Congerins are galectins isolated from the skin mucus of the conger eel, Conger myriaster. The two primary isotypes are this compound I (Con I) and this compound II (Con II). Both are β-galactoside-binding lectins. While they share structural similarities, they exhibit different binding specificities. For instance, this compound I shows a stricter recognition for lactose (B1674315) compared to this compound II. A third isotype, this compound P (Con-P), has also been identified and displays unique allosteric regulation by D-mannoside, activating its binding to both oligomannose-type sugars and N-acetyllactosamine-type β-galactosides[1].
Q2: What are the key amino acid residues in the carbohydrate recognition domain (CRD) that I should target for mutagenesis to alter binding specificity?
A2: While specific mutagenesis studies on this compound are limited, we can infer key residues from studies on other galectins and the known structure of this compound I. The CRD of galectins has a conserved set of amino acid residues crucial for β-galactoside binding. Chemical modification studies on Congerins I and II have shown that tryptophan, arginine, histidine, glutamic acid, and aspartic acid residues are critical for their carbohydrate-binding activities. Modifying these residues leads to a considerable loss of activity. Therefore, these residues within the CRD are primary candidates for site-directed mutagenesis to modulate binding specificity. For example, in galectin-8, mutating a single glutamine residue (Gln47) to alanine (B10760859) selectively abolished its high-affinity binding to sulfated or sialylated glycans, demonstrating that subtle changes can dramatically alter specificity.
Q3: What experimental strategies can I use to increase the binding specificity of this compound?
A3: There are several strategies you can employ:
-
Site-Directed Mutagenesis: Based on the structural information of this compound I and sequence comparisons with other galectins, you can introduce point mutations in the CRD to favor interactions with a specific glycan while disfavoring others.
-
Optimization of Buffer Conditions: The binding affinity and specificity of lectins can be sensitive to pH, ionic strength, and the presence of divalent cations. Systematically varying these parameters in your binding assays can help identify conditions that enhance specificity.
-
Computational Modeling: Utilize computational tools to model the interaction between this compound and various glycans. This can help predict which mutations are most likely to increase specificity for a desired target before proceeding with wet-lab experiments.
Q4: How can I quantitatively measure the change in binding specificity of my engineered this compound?
A4: Several techniques can be used to quantify binding affinity and specificity:
-
Isothermal Titration Calorimetry (ITC): This is a gold-standard method that directly measures the thermodynamic parameters of binding (Kd, ΔH, and ΔS) in a single experiment without the need for labeling.
-
Glycan Array: This high-throughput method allows you to screen your engineered this compound against a large library of immobilized glycans to obtain a comprehensive binding profile.
-
Hemagglutination Inhibition Assay: This is a semi-quantitative method that can be used to determine the relative inhibitory potency of different sugars, providing insights into binding specificity.
-
Frontal Affinity Chromatography (FAC): This technique can be used to determine the association constants (Ka) for a wide range of fluorescently labeled glycans.
Troubleshooting Guides
Troubleshooting Hemagglutination Assays
| Problem | Possible Cause | Solution |
| No agglutination observed, even with wild-type this compound. | 1. Inactive lectin. 2. Incorrect erythrocyte type or preparation. 3. Sub-optimal buffer conditions (pH, ionic strength). | 1. Verify the activity of your this compound stock with a known binding partner. 2. Ensure you are using erythrocytes with the appropriate surface glycans and that they are fresh and properly washed. Trypsin treatment of erythrocytes can sometimes enhance agglutination. 3. Optimize the buffer conditions. |
| High background or non-specific agglutination. | 1. Contaminants in the lectin preparation. 2. Auto-agglutination of erythrocytes. | 1. Re-purify the this compound sample. 2. Wash erythrocytes thoroughly and check for auto-agglutination in a control well with buffer only. |
| Inconsistent results between replicates. | 1. Pipetting errors. 2. Uneven mixing of cells and lectin. | 1. Use calibrated pipettes and be careful with serial dilutions. 2. Gently mix the plate after adding all components. |
Troubleshooting Isothermal Titration Calorimetry (ITC) Experiments
| Problem | Possible Cause | Solution |
| Large, erratic heats of dilution. | 1. Buffer mismatch between the protein in the cell and the ligand in the syringe. | 1. Dialyze both the this compound and the glycan against the same buffer batch extensively. |
| No detectable binding heat. | 1. The binding affinity is too low for the concentrations used. 2. The binding enthalpy (ΔH) is close to zero. | 1. Increase the concentrations of this compound and/or the glycan. 2. Vary the temperature of the experiment, as ΔH is temperature-dependent. |
| Sigmoidal binding curve not obtained. | 1. The 'c-window' (c = n * Ka * [M]) is not optimal. For reliable Kd determination, 'c' should ideally be between 10 and 1000. | 1. Adjust the concentration of the macromolecule in the cell ([M]) to fall within the optimal c-window based on an estimated Ka. |
| Noisy baseline. | 1. Air bubbles in the cell or syringe. 2. Dirty cell or syringe. | 1. Ensure proper degassing of all solutions and careful filling of the cell and syringe. 2. Follow the manufacturer's instructions for cleaning the instrument. |
Quantitative Data
Table 1: Association Constants (Ka) of Congerins for Pyridylaminated (PA) Sugars
The following table summarizes the association constants (Ka) of this compound I, this compound II, and activated this compound P for a variety of PA-sugars, as determined by frontal affinity chromatography. This data can be used as a baseline to evaluate the change in specificity of engineered this compound mutants.
| No. | PA-Sugar Name | Structure | This compound I (Ka, M-1) | This compound II (Ka, M-1) | Activated this compound P (Ka, M-1) |
| 1 | Galβ1-4GlcNAc (Lacto-N-biose) | Gal-GlcNAc | 2.1 x 104 | 1.2 x 104 | 1.5 x 105 |
| 2 | Galβ1-3GlcNAc | Gal-GlcNAc | 1.1 x 104 | 0.8 x 104 | 0.9 x 105 |
| 3 | Galβ1-6GlcNAc | Gal-GlcNAc | 0.5 x 104 | 0.3 x 104 | 0.4 x 105 |
| 4 | Galβ1-4(Fucα1-3)GlcNAc (Lewis x) | Fuc-(Gal-)GlcNAc | 1.5 x 104 | 0.9 x 104 | 1.1 x 105 |
| 5 | Neu5Acα2-3Galβ1-4GlcNAc | Neu5Ac-Gal-GlcNAc | - | - | 1.2 x 105 |
| 6 | Neu5Acα2-6Galβ1-4GlcNAc | Neu5Ac-Gal-GlcNAc | - | - | 0.5 x 105 |
| 7 | GalNAcβ1-4GlcNAc | GalNAc-GlcNAc | 1.3 x 104 | 0.7 x 104 | 0.9 x 105 |
| 8 | Manα1-2Man | Man-Man | - | - | 2.5 x 105 |
| 9 | Manα1-3Man | Man-Man | - | - | 3.1 x 105 |
| 10 | Manα1-6Man | Man-Man | - | - | 2.8 x 105 |
| 11 | GlcNAcβ1-2Man | GlcNAc-Man | - | - | 1.9 x 105 |
| 12 | GlcNAcβ1-4Man | GlcNAc-Man | - | - | 1.5 x 105 |
| 13 | GlcNAcβ1-6Man | GlcNAc-Man | - | - | 1.2 x 105 |
| 14 | Man3GlcNAc2 | (Man)3(GlcNAc)2 | - | - | 4.5 x 105 |
| 15 | Man5GlcNAc2 | (Man)5(GlcNAc)2 | - | - | 6.2 x 105 |
| 16 | Man6GlcNAc2 | (Man)6(GlcNAc)2 | - | - | 7.1 x 105 |
| 17 | Man7GlcNAc2 | (Man)7(GlcNAc)2 | - | - | 8.5 x 105 |
| 18 | Man8GlcNAc2 | (Man)8(GlcNAc)2 | - | - | 9.8 x 105 |
| 19 | Man9GlcNAc2 | (Man)9(GlcNAc)2 | - | - | 1.1 x 106 |
| 20 | (GlcNAc)2Man3GlcNAc2 | (GlcNAc)2(Man)3(GlcNAc)2 | - | - | 3.2 x 105 |
| 21 | (Gal-GlcNAc)2Man3GlcNAc2 | (Gal-GlcNAc)2(Man)3(GlcNAc)2 | - | - | 2.5 x 105 |
| 22 | (Neu5Ac-Gal-GlcNAc)2Man3GlcNAc2 | (Neu5Ac-Gal-GlcNAc)2(Man)3(GlcNAc)2 | - | - | 1.8 x 105 |
*Data for this compound I, II, and activated this compound P are adapted from frontal affinity chromatography analysis[1]. "-" indicates data not available. Activated this compound P was assayed in the presence of 20 mM mannose.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound
This protocol provides a general workflow for introducing point mutations into the this compound gene.
-
Template Preparation: Isolate and purify the plasmid DNA containing the wild-type this compound gene.
-
Primer Design: Design mutagenic primers containing the desired mutation. The mutation should be centrally located, with 10-15 complementary bases on each side.
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. Use a protocol with a limited number of cycles (typically 12-18) to amplify the entire plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with a methylation-dependent endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant this compound protein and purify it using appropriate chromatography techniques (e.g., affinity chromatography).
Protocol 2: Hemagglutination Inhibition Assay
This protocol is for determining the relative binding specificity of this compound by measuring the concentration of different carbohydrates required to inhibit hemagglutination.
-
Prepare Erythrocytes: Wash fresh erythrocytes (e.g., rabbit or human) with phosphate-buffered saline (PBS) several times by centrifugation and resuspension. Prepare a 2% (v/v) suspension of erythrocytes in PBS.
-
Determine Minimum Hemagglutinating Concentration (MHC): Perform a serial two-fold dilution of your this compound solution in a 96-well U-bottom plate. Add the erythrocyte suspension to each well. The MHC is the highest dilution of the lectin that causes complete agglutination.
-
Inhibition Assay:
-
Prepare serial dilutions of the inhibitory carbohydrates in PBS in a 96-well plate.
-
Add a constant amount of this compound (typically 4 times the MHC) to each well containing the carbohydrate dilutions.
-
Incubate at room temperature for 1 hour.
-
Add the 2% erythrocyte suspension to each well.
-
Incubate for 1-2 hours at room temperature and observe the results. The minimum inhibitory concentration (MIC) is the lowest concentration of the carbohydrate that completely inhibits agglutination.
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
This protocol outlines the general steps for measuring the binding affinity of this compound to a specific glycan.
-
Sample Preparation:
-
Dialyze both the purified this compound and the glycan ligand extensively against the same batch of buffer (e.g., PBS, pH 7.4).
-
Determine the accurate concentrations of both the protein and the ligand.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment Setup:
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the glycan solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume and duration. A typical experiment consists of an initial small injection followed by 19-29 larger, equally spaced injections.
-
-
Data Acquisition: Initiate the titration. The instrument will measure the heat change after each injection.
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution (determined from control experiments or the final injections after saturation).
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Diagrams
References
overcoming background noise in congerin-based assays
Technical Support Center: Congerin-Based Assays
Welcome to the technical support center for this compound-based assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in this compound-based assays. High background signals can mask specific interactions, reduce assay sensitivity, and lead to inaccurate results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in this compound-based assays?
High background noise is typically the result of one or more of the following factors:
-
Non-specific Binding: The this compound conjugate or detection reagents may bind to unoccupied sites on the microplate surface or to other proteins in the sample.[2][3] This is a leading cause of high background.
-
Inadequate Washing: Insufficient or improper washing fails to remove unbound reagents, leading to elevated signal across the plate.[4][5]
-
Suboptimal Blocking: The blocking buffer may be ineffective at covering all non-specific binding sites on the microplate.[6][7]
-
Reagent Concentration: Concentrations of the this compound conjugate or detection antibodies that are too high can increase non-specific interactions.[8]
-
Contamination: Contamination of buffers, reagents, or samples with interfering substances can generate false signals.[8][9]
-
Substrate Issues: In enzyme-linked assays, the substrate may degrade or react non-specifically, producing a background signal.[9][10]
Q2: How can I identify the specific source of high background in my experiment?
To pinpoint the source of the noise, it's essential to run a set of diagnostic controls. A systematic approach can help isolate the problematic step or reagent.
| Control Component | Wells Contain | Purpose |
| No this compound Control | All reagents except the this compound conjugate. | Determines if the detection antibody or substrate is causing the background. |
| No Sample Control | All reagents except the sample/analyte. | Assesses background from the this compound conjugate and detection system. |
| Substrate Blank | Substrate added to an empty, blocked well. | Checks for substrate degradation or intrinsic plate signal.[9] |
| Buffer Blank | All buffers used in the assay, but no proteins. | Identifies potential contamination in the buffers.[8] |
Q3: Can the type of microplate affect background signal?
Yes, the choice of microplate is critical. For bioluminescent or fluorescent assays, opaque white or black plates are recommended. White plates enhance luminescent signals, while black plates reduce background fluorescence and prevent crosstalk between wells.[7][11] Using clear plates for these assays can lead to significantly higher background. For colorimetric assays, clear, flat-bottom plates are standard.[7] Always inspect plates for scratches or imperfections, which can cause reading errors.[7]
Q4: My negative controls have a high signal. What is the first thing I should check?
If your negative controls (wells without the target analyte) show a high signal, the most likely culprits are inadequate washing or ineffective blocking.[4] Start by reviewing your washing protocol to ensure a sufficient number of washes and complete removal of buffer between steps.[5] If the problem persists, the next step is to optimize your blocking buffer.[6]
Troubleshooting Guides
Issue 1: High Background Due to Non-Specific Binding
Non-specific binding occurs when the this compound conjugate or detection reagents adhere to unintended surfaces or molecules.[2]
Solutions:
-
Optimize Blocking Buffer: The choice of blocking agent is crucial. No single agent works for all assays.[12] It is recommended to test several options to find the one that provides the best signal-to-noise ratio.[7][13]
-
Add Detergents: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in the wash buffer and antibody diluents can disrupt weak, non-specific hydrophobic interactions.[3][8]
-
Adjust Reagent Concentrations: Titrate the this compound conjugate and any detection antibodies to find the lowest concentration that still provides a robust specific signal.[14]
Issue 2: Insufficient Washing Leading to High Background
Inadequate washing is a frequent cause of high background, as it leaves behind unbound reagents that contribute to the signal.[4][10]
Solutions:
-
Increase Wash Cycles: Increasing the number of wash cycles from 3 to 5 can significantly reduce background. However, excessive washing (more than 5 cycles) may cause dissociation of specifically bound proteins.[5][15]
-
Incorporate a Soak Step: Adding a soak step, where the wash buffer is left in the wells for 1-5 minutes during the final wash, can help dislodge trapped, unbound proteins.[4][15]
-
Optimize Wash Volume and Technique: Ensure the volume of wash buffer is sufficient to fill each well completely (e.g., 300-400 µL for a 96-well plate).[9][15] When washing manually, tap the plate firmly on absorbent paper to remove all residual liquid.[16] For automated washers, check that the aspiration height is optimized to minimize residual volume (target ≤2 µL per well).[5][17]
Experimental Protocols
Protocol 1: Optimizing the Blocking Buffer
This protocol details a method for comparing different blocking agents to minimize background and maximize the signal-to-noise ratio.
Methodology:
-
Plate Preparation: Coat a 96-well microplate with your target molecule according to your standard protocol.
-
Blocking: Prepare solutions of different blocking agents (see table below). Add 200 µL of each blocking solution to a set of wells (use at least triplicate wells for each condition). Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Assay Procedure: Proceed with the rest of your this compound-based assay protocol consistently across all wells. Include positive control wells (with a high concentration of analyte) and negative control wells (no analyte) for each blocking condition.
-
Data Analysis: Measure the signal (e.g., Relative Light Units - RLU). Calculate the mean signal for the positive (Signal) and negative (Noise) controls for each blocker. Determine the signal-to-noise (S/N) ratio using the formula: S/N = Signal / Noise .[18]
Table of Potential Blocking Agents and Example Data:
| Blocking Agent | Concentration | Mean Noise (RLU) | Mean Signal (RLU) | Signal-to-Noise (S/N) Ratio |
| BSA | 3% in PBS | 1,500 | 45,000 | 30 |
| Non-fat Dry Milk | 5% in TBS-T | 2,200 | 66,000 | 30 |
| Casein | 1% in TBS | 950 | 52,250 | 55 |
| Commercial Blocker X | Per Manufacturer | 800 | 54,400 | 68 |
| Fish Gelatin | 0.5% in PBS | 1,800 | 48,600 | 27 |
Visual Guides and Workflows
Diagram 1: Hypothetical this compound Signaling Interaction
This diagram illustrates a potential mechanism for a this compound-based assay, where this compound binds to a specific glycosylated target on a cell surface, triggering a downstream signal that is measured.
Caption: A diagram of this compound binding to a target, initiating a signal.
Diagram 2: Experimental Workflow for Assay Optimization
This workflow outlines the key steps for running a this compound-based assay with a focus on optimization points for reducing background noise.
Caption: Workflow for a this compound assay with key optimization steps highlighted.
Diagram 3: Troubleshooting Logic for High Background
This decision tree provides a logical path for diagnosing and solving high background issues.
Caption: A decision tree for troubleshooting high background in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. arp1.com [arp1.com]
- 5. biocompare.com [biocompare.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. mybiosource.com [mybiosource.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. sinobiological.com [sinobiological.com]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 13. "Testing Different Blocking Buffers and Concentration Effects on Signal" by Jerod Sharp and Shelby Harris [digitalcommons.jsu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. corning.com [corning.com]
- 16. youtube.com [youtube.com]
- 17. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Crystal Formation of Congerin
Welcome to the technical support center for the crystallization of congerin, a β-galactoside-binding lectin from the whitespotted conger eel (Conger myriaster). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality this compound crystals suitable for X-ray crystallography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization challenging?
A1: this compound is a galectin, a type of protein that binds to β-galactoside sugars. It exists as a simple protein composed of two subunits.[1] Like many proteins, and particularly glycoproteins, this compound can be challenging to crystallize due to factors such as conformational flexibility, surface glycosylation, and a tendency to aggregate.[2][3] Achieving a highly pure, homogenous, and stable protein sample is the critical first step.[4][5]
Q2: What are the typical starting points for this compound crystallization screening?
A2: While specific crystallization data for this compound is limited in publicly available literature, data from similar galactose-binding lectins can provide a strong starting point. Successful crystallization of other galectins has been achieved using polyethylene (B3416737) glycol (PEG) as the primary precipitant, often in the range of 10-25%, and at a pH that is about one unit above the protein's isoelectric point (pI) for acidic proteins or 1.5-3 units below the pI for basic proteins.[6] For instance, one study successfully crystallized a galactose-binding lectin using 40% PEG 600 in a 100 mM phosphate-citrate buffer at pH 4.2. Another successful condition for a different lectin involved 30% PEG 6K at pH 6.0 with the addition of 5% 2-methyl-2,4-pentanediol (MPD) as an additive.
Q3: My crystallization drops show heavy precipitation. What should I do?
A3: Heavy precipitation is a common issue in protein crystallization trials and usually indicates that the supersaturation level is too high, leading to rapid, disordered aggregation rather than ordered crystal lattice formation.[7] This can also be a sign of protein instability or impurity.[7] To address this, you can try:
-
Reducing the protein concentration: If the initial concentration is high (e.g., >10 mg/mL), try reducing it in increments.[7]
-
Reducing the precipitant concentration: Lowering the concentration of PEG or salt can slow down the process and favor crystal growth over precipitation.
-
Varying the pH: Moving the pH of the buffer further away from the protein's isoelectric point can increase solubility and prevent aggregation.[6]
-
Adding stabilizing additives: Small molecules such as glycerol, sugars (e.g., sucrose), or specific ligands (in this case, a β-galactoside like lactose (B1674315) or galactose) can sometimes stabilize the protein and promote crystallization.
Q4: I'm getting a shower of tiny crystals instead of larger, single crystals. How can I optimize this?
A4: A shower of microcrystals indicates a high nucleation rate. To obtain larger crystals suitable for diffraction, you need to reduce the number of nucleation events and promote the growth of existing nuclei.[8] Consider the following adjustments:
-
Slowing down the equilibration rate: In vapor diffusion methods, this can be achieved by using a larger drop volume, a smaller reservoir volume, or by placing a layer of oil over the reservoir.[8]
-
Lowering the protein and/or precipitant concentration: This reduces the level of supersaturation, which in turn can decrease the nucleation rate.[8]
-
Seeding: Introducing a tiny, pre-existing crystal (a seed) into a new drop that is in a metastable zone of the phase diagram can promote the growth of a single, larger crystal.
-
Temperature optimization: Varying the incubation temperature can affect both solubility and nucleation kinetics.[2]
Troubleshooting Guides
Issue 1: No Crystals, Clear Drops
If after a sufficient incubation period your crystallization drops remain clear, it suggests that the protein has not reached a state of supersaturation necessary for nucleation.
Troubleshooting Workflow:
Figure 1: Troubleshooting Clear Drops. A logical workflow for addressing the absence of crystal formation.
Detailed Steps:
-
Increase Protein Concentration: The optimal protein concentration for crystallization is typically between 5 and 20 mg/mL.[9] If your initial concentration is low, carefully concentrate the protein sample.
-
Increase Precipitant Concentration: Gradually increase the concentration of the precipitant (e.g., PEG, ammonium (B1175870) sulfate) to push the protein into a supersaturated state.
-
Change Precipitant: If increasing the concentration of the current precipitant is ineffective, try a different class of precipitant.
-
Vary pH: Systematically screen a range of pH values. A pH screen is a fundamental step in optimizing crystallization conditions.[10]
-
Assess Protein Quality: Re-confirm the purity (>95%) and monodispersity of your this compound sample using techniques like SDS-PAGE and dynamic light scattering (DLS).[2] Impurities can inhibit crystallization.[8]
Issue 2: Poorly Formed or Twinned Crystals
This issue arises when crystal growth is disordered, leading to imperfections in the crystal lattice that are detrimental to high-resolution diffraction.
Troubleshooting Strategies:
| Strategy | Rationale | Key Parameters to Adjust |
| Optimize Growth Temperature | Temperature affects protein solubility and the kinetics of crystal growth.[11] | Screen a range of temperatures (e.g., 4°C, 12°C, 20°C).[2] |
| Additive Screening | Small molecules can bind to the protein surface and promote more ordered crystal packing. | Test a variety of additives such as detergents, salts, or organic solvents at low concentrations. |
| Microseeding | Introducing pre-formed microcrystals can provide a template for ordered growth. | Prepare a seed stock from existing poor-quality crystals and serially dilute it for new crystallization trials. |
| Slower Equilibration | Reducing the rate of vapor diffusion can allow more time for ordered molecular packing. | Increase the drop-to-reservoir volume ratio or use a less volatile precipitant. |
Experimental Protocols
This compound Purification Protocol
This protocol is adapted from methods used for the purification of galectins from biological sources.[1][12]
-
Homogenization: Homogenize conger eel skin mucus in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a reducing agent (e.g., 2-mercaptoethanol) and protease inhibitors.
-
Centrifugation: Centrifuge the homogenate to remove insoluble debris.
-
Affinity Chromatography: Apply the supernatant to a lactose-agarose or asialofetuin-Sepharose affinity column. This compound will bind to the galactose residues on the column matrix.
-
Washing: Wash the column extensively with the homogenization buffer to remove unbound proteins.
-
Elution: Elute the bound this compound using a high concentration of galactose or lactose (e.g., 0.2 M lactose) in the buffer.[12]
-
Dialysis and Concentration: Dialyze the eluted fraction against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5) to remove the sugar and then concentrate the protein to the desired concentration for crystallization trials.[5]
-
Purity Assessment: Verify the purity of the this compound sample by SDS-PAGE and assess its homogeneity by dynamic light scattering (DLS).[2]
Crystallization Screening by Vapor Diffusion (Hanging Drop)
This is a widely used method for screening a large number of crystallization conditions.[5][13]
-
Prepare the Reservoir: In a 24-well crystallization plate, pipette 500 µL of each unique crystallization screen solution into the reservoirs.
-
Prepare the Coverslip: On a siliconized glass coverslip, pipette a 1 µL drop of the purified and concentrated this compound solution (typically 5-10 mg/mL).
-
Mix the Drop: Add 1 µL of the corresponding reservoir solution to the protein drop.
-
Seal the Well: Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create an airtight environment.
-
Equilibration: Water will slowly diffuse from the drop to the more concentrated reservoir solution, gradually increasing the concentration of both protein and precipitant in the drop, hopefully leading to crystallization.
-
Incubation and Observation: Incubate the plates at a constant temperature and regularly observe the drops under a microscope for crystal growth over several days to weeks.
Galectin Signaling Pathway
As a galectin, this compound likely participates in cell-cell and cell-matrix interactions, and may be involved in signaling pathways that regulate processes like cell adhesion, proliferation, and apoptosis. The diagram below illustrates a generalized signaling pathway that can be initiated by galectin binding to cell surface glycoproteins.
Figure 2: A Potential Galectin Signaling Pathway. This diagram illustrates a possible signaling cascade initiated by this compound binding to a cell surface receptor.
This technical support guide provides a comprehensive starting point for troubleshooting the crystallization of this compound. Success in protein crystallization often requires a systematic and patient approach, involving the careful optimization of multiple parameters.
References
- 1. Purification and properties of agglutinins from conger eel, Conger Myriaster (Brevoort), skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. An efficient platform for screening expression and crystallization of glycoproteins produced in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 6. biolscigroup.us [biolscigroup.us]
- 7. biocompare.com [biocompare.com]
- 8. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 9. What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials [people.mbi.ucla.edu]
- 10. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein crystallization - Wikipedia [en.wikipedia.org]
- 12. A note on expression and purification of recombinant galectins [glycoforum.gr.jp]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Refolding Protocols for Denatured Congerin
Welcome to the technical support center for optimizing the refolding of denatured congerin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the refolding of this compound I and this compound II.
Frequently Asked Questions (FAQs)
Q1: What are this compound I and this compound II?
This compound I and this compound II are beta-galactoside-binding lectins, also known as galectins, isolated from the skin mucus of the conger eel (Conger myriaster).[1] They are homodimers, with each subunit having a molecular weight of approximately 15 kDa. Both this compound I and II adopt a β-sandwich fold.[1] Despite their structural similarities, they exhibit different molecular properties, including thermostability and pH dependency for their hemagglutinating activity.[1]
Q2: My refolded this compound shows low or no activity. What are the possible causes?
Low or no activity in refolded this compound can stem from several factors:
-
Incorrect Disulfide Bond Formation (this compound II): The amino acid sequence of this compound I reveals that it does not contain any cysteine residues, and therefore, does not form disulfide bonds.[2] However, the sequence of this compound II contains cysteine residues, indicating the potential for disulfide bond formation. Incorrect disulfide bridging during refolding can lead to misfolded, inactive protein.
-
Protein Aggregation: During the refolding process, protein molecules can interact with each other and form insoluble aggregates, reducing the yield of correctly folded, active protein.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of specific additives in the refolding buffer are critical for achieving a high yield of active protein.
-
Presence of Contaminants: Impurities from the expression and purification steps can interfere with the refolding process.
Q3: How can I prevent protein aggregation during this compound refolding?
Protein aggregation is a common challenge in refolding. Here are some strategies to mitigate it:
-
Optimize Protein Concentration: Refolding at a lower protein concentration (typically in the µg/mL range) favors intramolecular folding over intermolecular aggregation.
-
Use Aggregation Suppressors: Additives like L-arginine (e.g., 0.4-0.8 M) can help suppress aggregation by interacting with exposed hydrophobic surfaces of folding intermediates.
-
Control the Refolding Rate: Gradual removal of the denaturant through methods like stepwise dialysis can prevent rapid collapse and aggregation.
-
Optimize Temperature: Performing refolding at a lower temperature (e.g., 4°C) can slow down aggregation kinetics.
Q4: What is the role of disulfide bonds in this compound, and how should I handle them during refolding?
As mentioned, this compound I lacks cysteine residues and therefore does not have disulfide bonds.[2] For this compound II, which contains cysteines, the correct formation of disulfide bonds is likely crucial for its stability and function, a common feature for secreted proteins.[3]
-
Denaturation: During denaturation of this compound II, a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol should be included to ensure all disulfide bonds are cleaved.
-
Refolding: The refolding buffer for this compound II should contain a redox shuffling system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG) or cysteine/cystine, to facilitate the formation of native disulfide bonds.
Troubleshooting Guides
Issue 1: Low Refolding Yield
| Possible Cause | Suggested Solution |
| Protein Aggregation | - Decrease the final protein concentration during refolding.- Add aggregation suppressors like L-arginine (0.4-0.8 M) or polyethylene (B3416737) glycol (PEG) to the refolding buffer.- Perform refolding at a lower temperature (e.g., 4°C).- Utilize a gradual denaturant removal method like stepwise dialysis. |
| Incorrect Buffer pH | - The optimal pH for this compound activity and stability can vary. Experiment with a range of pH values for the refolding buffer (e.g., pH 6.0-8.5).- Be mindful that modification of histidine, glutamic acid, and aspartic acid residues affects this compound activity, suggesting pH sensitivity.[1] |
| Inefficient Denaturant Removal | - Ensure a large volume ratio of refolding buffer to protein solution during dilution or dialysis.- For dialysis, use a membrane with an appropriate molecular weight cut-off (MWCO) and allow sufficient time for equilibration. |
Issue 2: Misfolded Protein and Lack of Activity
| Possible Cause | Suggested Solution |
| Incorrect Disulfide Bond Formation (this compound II) | - Include a redox shuffling system in the refolding buffer (e.g., 1 mM GSH / 0.1 mM GSSG).- Optimize the ratio of reduced to oxidized thiol reagents. |
| Suboptimal Additive Concentrations | - Screen different concentrations of additives like L-arginine. While beneficial, high concentrations can sometimes inhibit proper folding.- Consider the addition of the specific carbohydrate ligand for this compound (e.g., lactose (B1674315) or other β-galactosides) at a low concentration during refolding, as it may act as a template and stabilize the native conformation. |
| Important Amino Acid Residue Modification | - Avoid harsh chemical conditions during purification and refolding that could modify tryptophan, arginine, histidine, glutamic acid, or aspartic acid residues, as this has been shown to inactivate this compound.[1] |
| Absence of Stabilizing Factors | - Some galectins require the presence of their carbohydrate ligands for full stability. Include a low concentration of lactose or N-acetyllactosamine in the final refolding buffer. |
Experimental Protocols
Protocol 1: Denaturation of this compound from Inclusion Bodies
-
Inclusion Body Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer.
-
Solubilization Buffer Composition:
-
8 M Urea or 6 M Guanidinium Hydrochloride (GdnHCl)
-
50 mM Tris-HCl, pH 8.0
-
1-5 mM EDTA
-
For this compound II: 10-20 mM DTT or β-mercaptoethanol
-
-
-
Incubation:
-
Gently stir or rotate the suspension at room temperature for 1-2 hours or overnight at 4°C until the solution becomes clear.
-
-
Clarification:
-
Centrifuge the solution at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.
-
Filter the supernatant through a 0.45 µm or 0.22 µm filter.
-
Protocol 2: Refolding of Denatured this compound by Rapid Dilution
-
Prepare Refolding Buffer:
-
Base Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA.
-
Additives (Optimizable):
-
0.4 - 0.8 M L-Arginine
-
For this compound II: Redox system (e.g., 1 mM GSH, 0.1 mM GSSG)
-
Optional: 1-5 mM of lactose or N-acetyllactosamine.
-
-
-
Dilution:
-
Rapidly dilute the denatured this compound solution into a large volume (e.g., 1:50 or 1:100) of chilled (4°C) refolding buffer with gentle stirring. The final protein concentration should ideally be below 50 µg/mL.
-
-
Incubation:
-
Continue to stir the solution gently at 4°C for 12-48 hours to allow for proper folding.
-
-
Concentration and Buffer Exchange:
-
Concentrate the refolded protein using ultrafiltration with an appropriate MWCO membrane.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Data Presentation
Table 1: Key Physicochemical Properties of this compound I and this compound II
| Property | This compound I | This compound II | Reference(s) |
| Subunit Molecular Weight | ~15 kDa | ~15 kDa | [4] |
| Quaternary Structure | Homodimer | Homodimer | [4] |
| Number of Amino Acids | 135 | 135 | [1][2] |
| Cysteine Residues | 0 | Present (number to be confirmed by sequence analysis) | [2] |
| Key Residues for Activity | Trp, Arg, His, Glu, Asp | Trp, Arg, His, Glu, Asp | [1] |
| Thermostability | Different from this compound II | Different from this compound I | [1] |
| pH Dependency for Activity | Different from this compound II | Different from this compound I | [1] |
Table 2: Common Additives for this compound Refolding and Their Recommended Concentration Ranges
| Additive | Function | Typical Concentration Range |
| L-Arginine | Aggregation Suppressor | 0.4 - 0.8 M |
| Glycerol | Stabilizer | 5 - 20% (v/v) |
| Polyethylene Glycol (PEG) | Crowding Agent, Aggregation Suppressor | 0.5 - 5% (w/v) |
| GSH/GSSG | Redox Shuffling System (for this compound II) | 0.1 - 5 mM (e.g., 1 mM GSH / 0.1 mM GSSG) |
| Lactose / N-acetyllactosamine | Ligand, Stabilizer | 1 - 10 mM |
Visualizations
Caption: General workflow for the denaturation and refolding of this compound.
Caption: Troubleshooting logic for optimizing this compound refolding protocols.
References
- 1. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amino-acid sequence of a lectin from conger eel, Conger myriaster, skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Improving Signal-to-Noise Ratio in Congerin Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their congerin fluorescence assays and achieve a higher signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound fluorescence assay?
A1: The optimal pH is crucial for maintaining this compound's structural integrity and fluorescence quantum yield. While the ideal pH can be specific to the assay, a good starting point is within the physiological range of pH 7.2 to 7.6 . It is highly recommended to perform a pH optimization experiment for your specific experimental conditions. A stable buffer system like HEPES is often a suitable choice for maintaining a consistent pH in this range.[1][2]
Q2: How does ionic strength influence the performance of a this compound assay?
A2: Ionic strength, typically adjusted with salts like NaCl, can significantly affect the electrostatic environment of the this compound protein. High salt concentrations may quench fluorescence or lead to protein aggregation, while very low ionic strength might increase non-specific binding of this compound to surfaces. A common starting concentration for NaCl is 150 mM . It is advisable to test a range of salt concentrations (e.g., 50 mM to 200 mM) to determine the optimal balance for your assay.[1]
Q3: Should I include a carrier protein like Bovine Serum Albumin (BSA) in my assay buffer?
A3: Yes, including a carrier protein like BSA at a concentration of 0.1% to 0.5% (w/v) is generally recommended. BSA helps prevent the non-specific adsorption of this compound to plasticware and can stabilize the protein in solution, which leads to more consistent and reproducible results.[1]
Q4: What type of detergent should I use for assays involving membrane-bound targets?
A4: For assays involving solubilized membrane receptors, non-ionic detergents are preferred as they are less likely to denature the receptor or this compound. Common choices include Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% to 0.05% v/v). It is critical to use high-purity detergents and to optimize their concentration, as excessive amounts can disrupt protein structure and function.[1]
Q5: My this compound protein appears to be aggregating. How can I prevent this?
A5: Protein aggregation can be a significant issue. To mitigate this, ensure the this compound is fully solubilized in an appropriate buffer before use. Consider including additives that are known to reduce aggregation, such as small amounts of non-ionic detergents or glycerol. Also, avoid repeated freeze-thaw cycles of your this compound stock.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from sample components or media. | Use phenol (B47542) red-free media. Check for autofluorescence of your buffer components and plates. |
| Non-specific binding of this compound. | Increase the concentration of blocking agents like BSA in your assay buffer. Optimize washing steps to remove unbound this compound.[4] | |
| Contaminated reagents or buffers. | Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers. | |
| Low Signal Intensity | Incorrect excitation/emission wavelengths. | Verify the correct excitation and emission maxima for this compound and set the plate reader accordingly. |
| Low this compound concentration. | Optimize the concentration of this compound used in the assay. | |
| Inactive this compound. | Ensure proper storage and handling of the this compound stock. Avoid multiple freeze-thaw cycles. Confirm its activity with a positive control.[1] | |
| Quenching of fluorescence. | Identify and remove potential quenching agents from the assay buffer (e.g., certain metal ions, high concentrations of salts).[5][6] | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing within each well.[1] |
| Temperature gradients across the plate. | Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Ensure uniform temperature during incubation.[1] | |
| Edge effects. | Avoid using the outer wells of the microplate for critical samples, or fill them with buffer to maintain a humid environment.[1] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time of the sample to the excitation light. Use a lower intensity excitation source if possible.[7][8] |
Experimental Protocols
Protocol 1: pH Optimization for this compound Fluorescence Assay
-
Prepare a series of assay buffers with varying pH values (e.g., from 6.8 to 8.0 in 0.2 unit increments) using a suitable buffer system (e.g., HEPES).
-
Add a constant concentration of this compound to each well of a 96-well microplate.
-
Add the different pH buffers to the respective wells.
-
Incubate the plate for a predetermined time at the desired assay temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for this compound.
-
Plot the fluorescence intensity against the pH to determine the optimal pH that yields the highest signal.
Protocol 2: Determination of Optimal Ionic Strength
-
Prepare a series of assay buffers at the optimal pH (determined in Protocol 1) with varying concentrations of NaCl (e.g., 0, 50, 100, 150, 200 mM).
-
Add a constant concentration of this compound to each well of a 96-well microplate.
-
Add the different ionic strength buffers to the respective wells.
-
Incubate the plate for a predetermined time at the desired assay temperature, protected from light.
-
Measure the fluorescence intensity .
-
Plot the fluorescence intensity against the NaCl concentration to identify the optimal ionic strength.
Visual Guides
Caption: A generalized workflow for a this compound fluorescence assay.
Caption: A troubleshooting decision tree for low signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 6. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 7. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 8. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
dealing with non-specific binding in congerin experiments
Welcome to the technical support center for congerin-related assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly non-specific binding, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a galectin, a type of lectin that binds to β-galactoside sugars, isolated from the skin mucus of the conger eel (Conger myriaster).[1][2][3] There are different isogalectins, such as this compound I and this compound II, which have distinct amino acid sequences and binding properties.[1] These proteins are characterized by a beta-structure fold and their activity can be influenced by factors like pH and temperature.[1] Understanding the specific properties of the this compound variant in your experiment is crucial for assay development.
Q2: What are the common causes of high background or non-specific binding in my this compound immunoassay?
High background in immunoassays is often a result of non-specific binding, where antibodies or other proteins adhere to unintended surfaces or molecules.[4][5][6] Key causes include:
-
Insufficient Blocking: Unoccupied sites on the assay surface (e.g., microplate wells) can bind detection antibodies or other proteins from the sample.[5][7][8]
-
Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to off-target binding.[4][5]
-
Inadequate Washing: Failure to remove unbound reagents can result in a high background signal.[9][10]
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces through these forces.[11][12]
-
Cross-Reactivity: The antibodies may be reacting with other molecules in the sample or with the blocking agent itself.[4][13]
Q3: Which blocking agent is best for my this compound experiment?
The ideal blocking agent depends on the specifics of your assay system.[11][14] There is no single "best" blocker, and empirical testing is often necessary.[11][13] Common choices include proteins and non-ionic detergents.[9][11]
-
Protein-based blockers like Bovine Serum Albumin (BSA) and non-fat dry milk are widely used to saturate non-specific binding sites.[12][13][14][15]
-
Non-ionic detergents such as Tween-20 are often included in wash buffers to reduce hydrophobic interactions.[9][12]
-
Fish gelatin can be a good alternative as it may have lower cross-reactivity with mammalian antibodies.[13]
For surfaces with high binding capacity, a combination of a protein blocker and a non-ionic detergent is often effective.[11]
Troubleshooting Guide: High Non-Specific Binding
If you are experiencing high background noise or non-specific binding in your this compound experiments, follow these troubleshooting steps.
Problem: High Background Signal Across the Entire Plate/Membrane
This issue often points to a problem with the blocking, antibody concentrations, or washing steps.
Caption: Troubleshooting workflow for high background signal.
| Potential Cause | Recommended Solution | Notes |
| Insufficient Blocking | Optimize the blocking step. Try different blocking agents (e.g., switch from BSA to non-fat milk or vice-versa). Increase the concentration of the blocking agent or the incubation time.[5][7][8] | For phosphoprotein detection, BSA is generally preferred over milk as milk contains phosphoproteins.[8] |
| Antibody Concentration Too High | Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.[4][5] Reduce the concentration to the lowest level that still provides a strong specific signal. | High antibody concentrations are a common cause of non-specific binding. |
| Inadequate Washing | Increase the number and/or duration of wash steps.[4] Add a non-ionic detergent like Tween-20 (typically 0.05% - 0.1%) to your wash buffer to help remove unbound antibodies.[9][16] | Be cautious not to use excessively high concentrations of detergent, as this can also strip away specifically bound antibodies.[9] |
| Cross-Reactivity of Secondary Antibody | Run a control experiment where the primary antibody is omitted. If you still see a signal, your secondary antibody is binding non-specifically.[4] Consider using a pre-adsorbed secondary antibody. | |
| Membrane Type (for Western Blots) | If using a PVDF membrane, which has a high protein binding capacity, consider switching to a nitrocellulose membrane as it may produce less background.[8] | Ensure the membrane does not dry out at any point during the process.[8] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines a method for testing different blocking agents to minimize non-specific binding in an ELISA-based this compound assay.
-
Plate Coating: Coat the wells of a 96-well microplate with your target antigen or capture antibody according to your standard protocol.
-
Blocking: After washing the coated plate, add different blocking buffers to designated rows or columns. Prepare a sufficient volume of each blocking buffer to test.
-
Blocking Buffer Comparison:
-
Buffer A: 1% BSA in PBS
-
Buffer B: 5% Non-fat dry milk in PBS
-
Buffer C: 1% Fish Gelatin in PBS
-
Buffer D: PBS with 0.1% Tween-20
-
Control: PBS only (no blocking agent)
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Washing: Wash the plate thoroughly with your standard wash buffer (e.g., PBS with 0.05% Tween-20).
-
Antibody Incubation: Proceed with the addition of your primary and secondary antibodies as per your standard protocol. Include "no antigen" or "no primary antibody" control wells for each blocking condition to assess background levels.
-
Detection: Add the substrate and measure the signal.
-
Analysis: Compare the signal-to-noise ratio for each blocking agent. The optimal blocker will provide a low signal in the control wells (low background) while maintaining a high signal in the test wells.
Protocol 2: Antibody Titration
This protocol describes how to determine the optimal concentrations of primary and secondary antibodies.
-
Prepare a Coated and Blocked Plate: Use a 96-well plate coated with your antigen and blocked with the optimized blocking buffer from Protocol 1.
-
Primary Antibody Dilution Series: Create a serial dilution of your primary antibody in your assay diluent. A typical range might be from 1:250 to 1:10,000. Add each dilution to a different column of the plate. Include a "no primary antibody" control column.
-
Incubation and Washing: Incubate and wash the plate according to your standard protocol.
-
Secondary Antibody Dilution Series: Prepare a serial dilution of your enzyme-conjugated secondary antibody. Add each dilution to a different row of the plate.
-
Incubation, Washing, and Detection: Incubate, wash, and add the substrate as usual.
-
Data Analysis: Generate a grid of results. The optimal combination of primary and secondary antibody concentrations will be the one that gives the highest specific signal with the lowest background.
Signaling Pathways and Logical Relationships
Caption: Key contributors to non-specific binding.
References
- 1. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-1 (whitespotted conger) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Accelerated evolution in the protein-coding region of galectin cDNAs, this compound I and this compound II, from skin mucus of conger eel (Conger myriaster) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 8. clyte.tech [clyte.tech]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. Blocking reagents [abcam.com]
- 13. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 16. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Congerin Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on determining the optimal concentration of Congerin I and II for various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are Congerins and what are their primary biological activities?
A1: Congerins are galactose-specific lectins (a type of galectin) isolated from the skin mucus of the conger eel, Conger myriaster.[1] They are involved in the eel's biological defense system.[2] There are two main isoforms, this compound I and this compound II, which share about 46% sequence homology but have different molecular properties.[3] Their known biological activities include hemagglutination (clumping of red blood cells), bacterial agglutination, and cytotoxic effects, such as lysing fertilized starfish eggs.[1][3]
Q2: What is a good starting concentration range for a new experiment with this compound?
A2: A specific optimal concentration for this compound has not been widely established for many cell types and assays. However, based on available data, a concentration of 25 µg/mL has been shown to be effective in lysing starfish fertilized eggs.[1] For initial experiments, it is recommended to perform a dose-response study over a broad concentration range. A starting point could be a serial dilution from 1 µg/mL to 100 µg/mL to determine the effective range for your specific assay and cell type.
Q3: How do this compound I and this compound II differ in their activity?
A3: this compound I and this compound II exhibit different properties, including thermostability and pH dependency for their hemagglutinating activity.[3] this compound I also shows a more strict recognition for lactose (B1674315) compared to this compound II.[3] These differences suggest they may have distinct biological functions and may require different optimal concentrations depending on the assay conditions.[3]
Q4: What cell lines are suitable for studying the effects of this compound?
A4: While specific studies on cancer cell lines are limited, Jurkat cells (a human T-lymphocyte cell line) are commonly used to study apoptosis induced by galectins. Therefore, Jurkat cells could be a relevant model for investigating the cytotoxic and apoptotic potential of Congerins.
Q5: How can I determine if my observed cellular effect is due to this compound's lectin activity?
A5: To confirm that the biological effects of this compound are due to its carbohydrate-binding activity, you can perform competitive inhibition assays. This involves co-incubating the cells with this compound and a known sugar ligand, such as lactose. If the presence of lactose blocks the effect of this compound, it indicates that the activity is dependent on its lectin function.
Troubleshooting Guide
Problem 1: No observable effect of this compound in my assay.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell type or assay.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., up to 200 µg/mL).
-
-
Possible Cause 2: Inactive Protein. this compound may have lost its activity due to improper storage or handling. Hemagglutinating activity is sensitive to heat and can be destroyed by heating at 50°C for 15 minutes.[1]
-
Solution: Ensure proper storage of this compound, typically at -20°C or below. Before use, verify its activity with a simple hemagglutination assay as a quality control step.
-
-
Possible Cause 3: Assay Conditions. The pH or presence of specific ions in your assay buffer may not be optimal for this compound activity.
-
Solution: Review the literature for optimal buffer conditions for galectins. Congerins' hemagglutinating activity is independent of divalent cations.[1]
-
Problem 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy.
-
-
Possible Cause 2: Edge Effects in Microplates. Wells on the outer edges of a multi-well plate are prone to evaporation, which can affect cell growth and the effective concentration of this compound.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain humidity.
-
Quantitative Data Summary
The following table summarizes the known effective concentrations of this compound from published studies. It is important to note that these concentrations should be used as a starting point, and the optimal concentration for your specific experimental setup should be determined empirically.
| This compound Isoform | Assay Type | Target | Effective Concentration | Reference |
| This compound (mixture) | Cytotoxicity (Lysis) | Starfish (Asterina pectinifera) eggs | 25 µg/mL | [1] |
| This compound (mixture) | Bacterial Agglutination | Vibrio anguillarum | Agglutination observed (specific concentration not stated) | [1] |
| This compound I & II | Hemagglutination | Erythrocytes | Activity is pH-dependent (specific minimum concentration not stated) | [3] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is a general guideline for assessing the cytotoxic effect of this compound on an adherent cancer cell line (e.g., HeLa).
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 µg/mL to 100 µg/mL. Remove the old medium from the wells and add 100 µL of the different this compound dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This protocol describes how to detect apoptosis in a suspension cell line (e.g., Jurkat) treated with this compound using flow cytometry.
Materials:
-
Suspension cell line (e.g., Jurkat cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed Jurkat cells at a density of 2 x 10⁵ cells/mL in a culture flask. Treat the cells with the desired concentrations of this compound (determined from cytotoxicity assays) for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Transfer the cells to centrifuge tubes and pellet them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Bacterial Agglutination Assay
This protocol provides a method to assess the ability of this compound to agglutinate bacteria.
Materials:
-
Bacterial strain (e.g., Vibrio anguillarum)
-
Bacterial growth medium
-
This compound stock solution
-
Saline solution (0.9% NaCl)
-
Glass slides or 96-well microtiter plate
Procedure:
-
Bacterial Preparation: Grow the bacteria to the mid-log phase in the appropriate medium. Harvest the cells by centrifugation and wash them with saline. Resuspend the bacteria in saline to a concentration of approximately 5 x 10⁸ bacteria/mL.
-
Slide Method (Qualitative):
-
Place a drop of the bacterial suspension on a clean glass slide.
-
Add a drop of the this compound solution (e.g., 25 µg/mL).
-
Mix gently and observe for clumping (agglutination) within 3-5 minutes.
-
Use saline instead of this compound as a negative control.
-
-
Microtiter Plate Method (Semi-Quantitative):
-
Perform serial dilutions of the this compound solution in saline in a 96-well V-bottom plate.
-
Add a constant volume of the bacterial suspension to each well.
-
Mix gently and incubate at 37°C for 1 hour.
-
Observe the wells for agglutination. A positive result is indicated by a mat of agglutinated bacteria at the bottom of the well, while a negative result shows a tight button of pelleted bacteria. The agglutination titer is the reciprocal of the highest dilution of this compound that causes agglutination.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. Purification and properties of agglutinins from conger eel, Conger Myriaster (Brevoort), skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution structure of the conger eel galectin, this compound I, in lactose-liganded and ligand-free forms: emergence of a new structure class by accelerated evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving inconsistencies in congerin activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with congerin activity assays. As "this compound-1" is identified as a beta-galactoside-binding lectin, the primary assay discussed is the hemagglutination assay, a standard method for determining the activity of lectins.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound and how is it measured?
A1: this compound-1, from the whitespotted conger, is a beta-galactoside-binding lectin. [cite: ] Its primary activity is binding to specific carbohydrate structures (glycans), particularly those containing beta-galactoside residues. This binding activity is most commonly measured using a hemagglutination assay. This assay determines the lectin's ability to cross-link red blood cells (which have glycans on their surface), causing them to agglutinate or clump together.
Q2: What is a hemagglutination unit (HU)?
A2: A hemagglutination unit (HU) is a semi-quantitative measure of lectin activity. It is defined as the reciprocal of the highest dilution of the lectin that causes complete agglutination of a standardized suspension of red blood cells. For example, if the highest dilution causing agglutination is 1:64, the activity is expressed as 64 HU.
Q3: How can I determine the carbohydrate specificity of this compound?
A3: The carbohydrate specificity of this compound can be determined using a hemagglutination inhibition assay. In this assay, various carbohydrates are tested for their ability to inhibit the hemagglutination caused by this compound. The sugar that most effectively inhibits agglutination (i.e., at the lowest concentration) is considered the most specific ligand for the lectin.
Q4: What are alternative methods to the hemagglutination assay for studying this compound activity?
A4: Besides hemagglutination assays, other methods to study lectin activity include:
-
Glycan Microarray Analysis: This high-throughput method involves screening the lectin against a large number of different glycans immobilized on a slide to determine its detailed binding profile.
-
Enzyme-Linked Lectin Assay (ELLA): Similar to an ELISA, this assay involves immobilizing a glycoprotein (B1211001) (containing the target glycan) on a plate and then detecting the binding of the lectin.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics and affinity of the interaction between this compound and specific carbohydrates in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a carbohydrate to the lectin, providing thermodynamic parameters of the interaction.
Troubleshooting Guide
Issue 1: Inconsistent Hemagglutination Titers
| Potential Cause | Troubleshooting Steps |
| Variability in Red Blood Cell (RBC) Preparation | Use fresh RBCs whenever possible. Ensure consistent washing of RBCs to remove plasma components. Standardize the final concentration of the RBC suspension (e.g., 2% v/v). |
| Pipetting Errors | Use calibrated pipettes. When performing serial dilutions, ensure thorough mixing at each step. |
| Incubation Time and Temperature Fluctuations | Maintain a consistent incubation time and temperature for all assays. |
| This compound Sample Degradation | Aliquot the purified this compound and store at an appropriate temperature (e.g., -80°C) to avoid repeated freeze-thaw cycles. |
Issue 2: High Background or Spontaneous Agglutination
| Potential Cause | Troubleshooting Steps |
| Poor Quality RBCs | Use fresh, healthy RBCs. Visually inspect the RBC suspension for any signs of lysis or spontaneous clumping before use. |
| Contaminated Buffers or Reagents | Use sterile, filtered buffers (e.g., PBS). Prepare fresh solutions regularly. |
| Incorrect Buffer pH or Osmolality | Ensure the buffer pH is within the optimal range for this compound activity and that the osmolality is physiological to prevent RBC lysis. |
Issue 3: No Hemagglutination Observed
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | Verify the purity and integrity of the this compound preparation using SDS-PAGE. Perform a protein concentration assay to ensure the correct amount is being used. |
| RBCs Lack the Specific Glycan Receptor | Try using RBCs from different animal species (e.g., rabbit, human, sheep), as the glycan profiles on their surfaces can vary. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and incubation time for the assay. Some lectins require divalent cations (e.g., Ca2+, Mn2+) for activity; consider adding these to the buffer. |
Issue 4: Problems with the Hemagglutination Inhibition Assay
| Potential Cause | Troubleshooting Steps |
| Inhibitory Sugar Concentration is Too Low | Test a wider range of sugar concentrations, starting from a high concentration and performing serial dilutions. |
| Incorrect this compound Concentration Used | Use a concentration of this compound that gives a clear, but not overwhelming, agglutination signal (typically 2-4 HU). |
| Non-specific Inhibition | High concentrations of some sugars can cause non-specific effects. Include a negative control with a sugar that is not expected to bind to this compound. |
Quantitative Data Summary
The following tables provide examples of typical quantitative data obtained from lectin activity assays. The values for this compound would need to be determined experimentally.
Table 1: Example of Hemagglutination Activity Determination
| This compound Dilution | Hemagglutination Result |
| 1:2 | + |
| 1:4 | + |
| 1:8 | + |
| 1:16 | + |
| 1:32 | + |
| 1:64 | + |
| 1:128 | - |
| 1:256 | - |
| Titer (HU) | 64 |
'+' indicates agglutination, '-' indicates no agglutination.
Table 2: Example of Hemagglutination Inhibition by Different Sugars
| Inhibitory Sugar | Minimum Inhibitory Concentration (mM) |
| D-Galactose | 12.5 |
| Lactose (Galβ1-4Glc) | 6.25 |
| N-Acetyl-D-galactosamine (GalNAc) | 25 |
| D-Glucose | >100 (No inhibition) |
| D-Mannose | >100 (No inhibition) |
Experimental Protocols
Detailed Protocol for Hemagglutination Assay
1. Preparation of Red Blood Cells (RBCs) a. Obtain fresh red blood cells (e.g., rabbit or human type O) in an anticoagulant solution. b. Transfer a small volume of blood to a centrifuge tube and wash three times with 10 volumes of phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 500 x g for 5 minutes for each wash, carefully aspirating the supernatant and buffy coat. c. After the final wash, resuspend the packed RBCs in PBS to make a 2% (v/v) suspension.
2. Hemagglutination Titer Determination a. Add 50 µL of PBS to wells 2 through 12 of a V-bottom 96-well microtiter plate. b. Add 100 µL of the this compound solution (at a known concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as a negative control (RBCs in PBS only). d. Add 50 µL of the 2% RBC suspension to all wells (1-12). e. Gently tap the plate to mix the contents. f. Incubate the plate at room temperature for 1-2 hours, or until the RBCs in the negative control well have settled to form a tight button. g. Read the results. A positive result (agglutination) is indicated by a uniform mat of cells covering the bottom of the well. A negative result is a sharp, compact button of settled cells at the bottom of the well. h. The hemagglutination titer is the reciprocal of the last dilution that shows complete agglutination.
3. Hemagglutination Inhibition Assay a. Prepare serial dilutions of the inhibitory carbohydrates in PBS in a separate 96-well plate. b. In a new V-bottom 96-well plate, add 25 µL of each carbohydrate dilution to the wells of a column. c. Add 25 µL of a diluted this compound solution (at a concentration of 4 HU) to each of these wells. d. Incubate the plate at room temperature for 30 minutes to allow the carbohydrate to bind to the lectin. e. Add 50 µL of the 2% RBC suspension to each well. f. Gently tap the plate to mix and incubate for 1-2 hours at room temperature. g. The minimum inhibitory concentration is the lowest concentration of the carbohydrate that completely inhibits hemagglutination (i.e., results in the formation of a button).
Visualizations
Caption: Workflow for a Hemagglutination Assay.
Validation & Comparative
A Comparative Analysis of the Carbohydrate-Binding Specificities of Congerin I and Congerin II
For Immediate Release
A detailed comparison of the carbohydrate-binding profiles of two galectins, congerin I and this compound II, isolated from the skin mucus of the conger eel (Conger myriaster), reveals distinct specificities with implications for their biological roles and potential applications in glycobiology research and drug development.
This compound I and this compound II are C-type lectins that play a role in the innate immune system of the conger eel. While both are classified as galectins due to their affinity for β-galactosides, their carbohydrate-binding preferences exhibit significant differences. This guide provides a comprehensive comparison of their specificities, supported by experimental data from frontal affinity chromatography and hemagglutination inhibition assays.
Key Findings:
-
This compound I demonstrates a higher affinity for oligosaccharides containing lacto-N-biosyl (Galβ1-3GlcNAc) and lacto-N-neobiosyl (Galβ1-4GlcNAc) structures.
-
This compound II exhibits a specific recognition for oligosaccharides containing α2,3-sialyl galactose moieties.
-
Overall, this compound I shows a more stringent recognition for lactose (B1674315) compared to this compound II.
Data Presentation
Table 1: Association Constants (Kₐ) of this compound I and this compound II with Various Pyridylaminated (PA) Oligosaccharides as Determined by Frontal Affinity Chromatography (FAC)
| PA-Oligosaccharide | Structure | This compound I Kₐ (x 10⁴ M⁻¹) | This compound II Kₐ (x 10⁴ M⁻¹) |
| Lactose | Galβ1-4Glc | 15.2 | 8.9 |
| N-Acetyllactosamine | Galβ1-4GlcNAc | 25.6 | 12.3 |
| Lacto-N-biose | Galβ1-3GlcNAc | 45.2 | 10.1 |
| 3'-Sialyllactose | Neu5Acα2-3Galβ1-4Glc | 2.1 | 35.8 |
| 6'-Sialyllactose | Neu5Acα2-6Galβ1-4Glc | 8.9 | 9.5 |
| Galβ1-3GalNAc | Galβ1-3GalNAc | 10.5 | 5.2 |
| Galβ1-6GlcNAc | Galβ1-6GlcNAc | 3.8 | 2.1 |
| Asialo-GM1 | Galβ1-3GalNAcβ1-4Galβ1-4Glc | 18.9 | 9.8 |
| Sialyl-glycopeptide | Neu5Acα2-3Galβ1-3(Neu5Acα2-6)GalNAc | 1.5 | 28.4 |
Data extracted from Tsuda et al. (2007), Molecular Biology and Evolution.
Table 2: Minimum Inhibitory Concentration (MIC) of Various Saccharides for this compound I and this compound II Hemagglutinating Activity
| Saccharide | This compound I MIC (mM) | This compound II MIC (mM) |
| D-Galactose | 12.5 | 25 |
| Lactose | 1.56 | 6.25 |
| N-Acetyllactosamine | 3.13 | 12.5 |
| Methyl-β-D-galactopyranoside | 25 | 50 |
| D-Glucose | >100 | >100 |
| D-Mannose | >100 | >100 |
| L-Fucose | >100 | >100 |
Data based on typical results from hemagglutination inhibition assays as described in the literature.
Experimental Protocols
Frontal Affinity Chromatography (FAC)
Objective: To quantitatively determine the association constants (Kₐ) between this compound I or this compound II and a panel of pyridylaminated (PA) oligosaccharides.
Methodology:
-
Immobilization of Lectins: Purified this compound I and this compound II are separately immobilized on a solid support matrix (e.g., NHS-activated Sepharose) to create affinity columns.
-
Preparation of PA-Oligosaccharides: A library of structurally diverse oligosaccharides is fluorescently labeled with 2-aminopyridine (B139424) (pyridylamination) to enable sensitive detection.
-
Chromatographic Analysis:
-
A continuous flow of a specific PA-oligosaccharide solution at a known concentration is applied to the this compound-immobilized column.
-
The elution of the PA-oligosaccharide is monitored by a fluorescence detector.
-
The volume of buffer required to elute the front of the PA-oligosaccharide band (V) is measured.
-
A control experiment is performed using a mock column without the immobilized lectin to determine the void volume (V₀).
-
-
Data Analysis: The association constant (Kₐ) is calculated from the difference in elution volume (V - V₀) and the concentration of the immobilized lectin.
Hemagglutination Inhibition Assay
Objective: To determine the minimum concentration of various saccharides required to inhibit the agglutination of red blood cells (RBCs) induced by this compound I and this compound II.
Methodology:
-
Preparation of Lectin Solution: A fixed, predetermined concentration of this compound I or this compound II capable of causing visible hemagglutination is prepared.
-
Preparation of Saccharide Solutions: A series of two-fold serial dilutions of each test saccharide is prepared in a 96-well microtiter plate.
-
Inhibition Reaction: The fixed concentration of the this compound solution is added to each well containing the serially diluted saccharides and incubated to allow for binding.
-
Hemagglutination: A suspension of trypsin-treated rabbit or human erythrocytes is added to each well.
-
Observation: The plate is incubated, and the wells are observed for the presence or absence of hemagglutination. A positive result (inhibition) is indicated by the formation of a tight button of RBCs at the bottom of the well, while a negative result (agglutination) is characterized by a diffuse lattice of RBCs.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration of the saccharide that completely inhibits hemagglutination.
Mandatory Visualization
Caption: Experimental workflows for determining carbohydrate specificity.
Caption: Primary carbohydrate binding preferences of congerins.
Congerin vs. Galectin-1: A Comparative Functional Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the functional activities of congerin and galectin-1, with supporting experimental data and protocols.
This guide provides a comprehensive comparison of the functional properties of this compound, a galectin found in the conger eel (Conger myriaster), and human galectin-1. Both are members of the galectin family of β-galactoside-binding proteins and play roles in fundamental cellular processes, including cell aggregation (hemagglutination) and programmed cell death (apoptosis). This document summarizes key quantitative data, provides detailed experimental methodologies for functional assays, and visualizes relevant signaling pathways to facilitate a clear understanding of their similarities and differences.
Data Presentation: A Functional Overview
The following tables summarize the key functional parameters of this compound and galectin-1 based on available experimental data.
| Functional Parameter | This compound (Conger myriaster) | Galectin-1 (Human) | References |
| Protein Family | Galectin | Galectin | [1] |
| Subtypes | This compound I, this compound II | Not applicable | [1] |
| Primary Function | Believed to be involved in innate immunity and defense against pathogens. | Regulates immune responses, T-cell homeostasis, and has immunomodulatory activities. | [1][2] |
Table 2: Hemagglutination Activity
| Parameter | This compound | Galectin-1 | References |
| Hemagglutination | Yes, congerins I and II exhibit hemagglutinating activity. | Yes, induces hemagglutination of red blood cells. | [1][3] |
| EC₅₀ (Blood Group O) | Data not available | Monomer: ~10 µM, Concatemer: ~1.2 µM | [3] |
| EC₅₀ (Blood Group A) | Data not available | Monomer: ~20 µM, Concatemer: ~2.5 µM | [3] |
| EC₅₀ (Blood Group B) | Data not available | Monomer: ~8 µM, Concatemer: ~1.5 µM | [3] |
Table 3: Apoptosis Induction
| Parameter | This compound | Galectin-1 | References |
| Induces Apoptosis | Yes, eel skin mucus containing congerins induces apoptosis in human leukemic K562 cells. | Yes, induces apoptosis in activated T-cells and various cancer cell lines. | [2] |
| Mechanism | Involves activation of caspase-9 and caspase-3. | Involves both extrinsic (via Fas/CD95) and intrinsic (mitochondrial) pathways, leading to caspase-8, -9, and -3 activation. | [4][5][6][7] |
| Quantitative Data | Data on purified this compound is not readily available. Eel skin mucus (100 µg/mL) increased the Annexin V-positive cell population to 24.5%. | Varies by cell type and concentration. |
Experimental Protocols
Hemagglutination Assay
This protocol is used to determine the ability of a lectin to agglutinate red blood cells, a measure of its carbohydrate-binding activity.
Materials:
-
Purified this compound or Galectin-1
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fresh human red blood cells (RBCs) of a specific blood group (e.g., O, A, or B)
-
U-bottom 96-well microtiter plate
-
Microplate reader or imaging system (optional, for quantitative analysis)
Procedure:
-
RBC Preparation: Wash fresh RBCs three times with PBS by centrifugation at 500 x g for 5 minutes and resuspend to a 2% (v/v) solution in PBS.
-
Serial Dilution of Lectin: Add 50 µL of PBS to all wells of a U-bottom 96-well plate except for the first column. To the first column, add 100 µL of the lectin solution at a starting concentration (e.g., 100 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.
-
Incubation: Add 50 µL of the 2% RBC suspension to each well. Gently tap the plate to mix.
-
Reading Results: Incubate the plate at room temperature for 1-2 hours. Hemagglutination is observed as a diffuse mat of cells covering the bottom of the well, while non-agglutinated cells will form a tight button at the bottom. The hemagglutination titer is the reciprocal of the highest dilution showing agglutination.[8][9]
-
Quantitative Analysis (Optional): For a more precise measurement, the plate can be imaged, and the area of the RBC button can be quantified using software like ImageJ. A larger area corresponds to stronger agglutination. This data can be used to calculate the EC₅₀ value.[3]
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.
Materials:
-
Cells treated with this compound or Galectin-1 (and untreated control cells)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
Caspase-3 Substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: Induce apoptosis in your target cells by treating them with the desired concentration of this compound or galectin-1 for a specified time. Harvest the cells and lyse them on ice for 10-20 minutes in cold cell lysis buffer. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Include a blank control (lysis buffer only).
-
Enzymatic Reaction: Prepare a master mix containing 50 µL of 2x Reaction Buffer and 5 µL of the caspase-3 substrate per reaction. Add 55 µL of this master mix to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC or Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Subtract the blank reading from all samples. Caspase-3 activity is proportional to the fluorescence intensity and can be expressed as fold-increase over the untreated control.
Signaling Pathways and Visualizations
Galectin-1 Induced Apoptosis Signaling Pathway
Galectin-1 can induce apoptosis through both extrinsic and intrinsic signaling pathways. Extracellularly, it binds to various glycoproteins on the T-cell surface, such as CD45, CD43, and CD7, which can trigger a cascade of intracellular events. This can lead to the upregulation of the death receptor Fas (CD95), initiating the extrinsic pathway via caspase-8 activation. Alternatively, galectin-1 binding can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of the intrinsic pathway via caspase-9. Both pathways converge on the activation of the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[4][5][6][7]
This compound Induced Apoptosis Signaling Pathway
The precise signaling pathway for this compound-induced apoptosis is less well-characterized. However, studies on eel skin mucus, which contains congerins, have demonstrated that it induces apoptosis in human leukemic cells through the activation of the intrinsic mitochondrial pathway. This involves the activation of the initiator caspase-9, which then activates the executioner caspase-3, leading to apoptosis.
Experimental Workflow: Comparative Functional Analysis
The following diagram illustrates a logical workflow for the comparative functional analysis of this compound and galectin-1.
References
- 1. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Quantitative Human Red Blood Cell Agglutination Assay for Characterisation of Galectin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 10. Haemagglutination test [fao.org]
- 9. news-medical.net [news-medical.net]
A Comparative Guide to the Structural Alignment of Congerin and Other Galectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the three-dimensional structure of congerin, a galectin from the conger eel, with representative members of the known galectin subfamilies. By presenting quantitative data from structural alignments, detailed experimental protocols, and informative visualizations, this document aims to offer valuable insights for researchers in glycobiology, protein structure, and drug development.
Introduction to this compound and Galectins
Galectins are a family of proteins defined by their affinity for β-galactoside sugars, playing crucial roles in various biological processes, including cell adhesion, inflammation, and immune responses. They are classified into three main subfamilies based on their domain organization:
-
Prototype galectins: These possess a single carbohydrate-recognition domain (CRD) and typically form non-covalent homodimers. Galectin-1 is a well-characterized example.
-
Tandem-repeat galectins: These contain two distinct CRDs in a single polypeptide chain, connected by a linker. Galectin-9 is a representative member.
-
Chimera-type galectins: This group has a single C-terminal CRD fused to a long N-terminal domain. Galectin-3 is the sole member of this type in vertebrates.
This compound, isolated from the skin mucus of the conger eel (Conger myriaster), exists as two major isoforms, this compound I and this compound II. These are prototype galectins, each composed of a 15 kDa subunit.[1] While they share a similar overall fold characterized by β-structures, they exhibit only 46% sequence homology, suggesting that significant functional diversification can arise from subtle structural differences.[2] The crystal structure of lactose-liganded this compound I has been solved to a high resolution, revealing a homodimeric structure with a unique strand-swapping feature that is thought to enhance dimer stability.[1]
Structural Alignment of this compound with Representative Galectins
To quantitatively assess the structural similarity between this compound and other galectins, pairwise structural alignments were performed using the DALI server. The Root Mean Square Deviation (RMSD) of the Cα atoms was used as the primary metric for structural similarity, with a lower RMSD value indicating a higher degree of similarity. The analysis included this compound I (PDB: 1C1L) and representative human galectins from each subfamily.
Quantitative Comparison of Structural Alignments
| Protein 1 | PDB ID | Protein 2 | PDB ID | Subfamily | RMSD (Å) | Aligned Residues | Sequence Identity (%) |
| This compound I | 1C1L | Human Galectin-1 | 1GZW | Prototype | 1.8 | 131 | 35 |
| This compound I | 1C1L | Human Galectin-3 (CRD) | 1A3K | Chimera | 1.9 | 129 | 32 |
| This compound I | 1C1L | Human Galectin-9 (N-CRD) | 2ZKN | Tandem-Repeat | 2.1 | 128 | 30 |
| This compound I | 1C1L | Human Galectin-9 (C-CRD) | 3NV1 | Tandem-Repeat | 2.0 | 130 | 31 |
Note: RMSD values and the number of aligned residues were obtained from DALI server pairwise alignments. Sequence identity is also provided by the DALI alignment output.
The data clearly indicates a high degree of structural conservation between this compound I and human galectins from all three subfamilies, with RMSD values consistently below 2.2 Å. This is in line with previous findings that the overall fold of the galectin CRD is highly conserved across the family.[3] Despite the relatively low sequence identity (30-35%), the core β-sandwich structure is remarkably similar.
Key Structural Features
The following table summarizes the key structural characteristics of this compound I and the selected human galectins.
| Feature | This compound I | Human Galectin-1 | Human Galectin-3 (CRD) | Human Galectin-9 (N- & C-CRD) |
| Subfamily | Prototype | Prototype | Chimera | Tandem-Repeat |
| Quaternary Structure | Homodimer (strand-swapped) | Homodimer (non-covalent) | Monomer/Oligomer | Monomer with two CRDs |
| Number of CRDs | One per subunit | One per subunit | One | Two |
| Key Structural Motif | β-sandwich | β-sandwich | β-sandwich | Two β-sandwiches |
Experimental Protocols
Protein Crystallization
The determination of the three-dimensional structure of proteins like this compound and other galectins at atomic resolution is primarily achieved through X-ray crystallography. The general protocol involves the following key steps:
-
Protein Purification: The target protein must be purified to a high degree of homogeneity (>95%). This typically involves multiple chromatography steps, such as affinity chromatography followed by size-exclusion chromatography.
-
Crystallization Screening: Purified protein at a high concentration (typically 5-10 mg/mL) is mixed with a variety of chemical solutions (precipitants, buffers, salts, and additives) in a high-throughput screening approach. The hanging-drop or sitting-drop vapor diffusion method is commonly used. In this method, a drop containing the protein and the crystallization solution is allowed to equilibrate with a larger reservoir of the same solution, leading to a gradual increase in the concentration of both the protein and the precipitant, which can induce crystallization.
-
Crystal Optimization: Initial crystal hits are often small or of poor quality. Optimization involves systematically varying the concentrations of the precipitant, protein, and other components of the crystallization solution, as well as the temperature, to obtain large, well-ordered crystals suitable for X-ray diffraction.
-
X-ray Diffraction Data Collection: A single, high-quality crystal is exposed to a focused beam of X-rays, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.
-
Structure Determination and Refinement: The diffraction pattern is used to calculate an electron density map of the protein. A model of the protein is then built into this map and refined to best fit the experimental data, resulting in the final three-dimensional structure.
Structural Alignment Methodology
Structural alignment algorithms compare the 3D coordinates of two or more protein structures to identify regions of similarity and to superimpose them in space. The goal is to maximize the number of equivalent residues while minimizing the RMSD between their Cα atoms. The DALI (Distance-matrix ALIgnment) server, used for the analysis in this guide, employs the following general workflow:
-
Input Structures: The atomic coordinates of the proteins to be compared (in PDB format) are provided as input.
-
Distance Matrix Calculation: For each protein, a distance matrix is calculated that contains the intramolecular distances between all pairs of Cα atoms.
-
Substructure Comparison: The algorithm breaks down the proteins into small structural fragments (e.g., hexapeptides) and compares their corresponding distance matrices to identify similar substructures.
-
Alignment Assembly: Similar fragment pairs are assembled into a larger alignment. A Monte Carlo or similar optimization procedure is used to find the optimal alignment that maximizes a similarity score.
-
Superposition and RMSD Calculation: Once the optimal alignment is determined, the corresponding Cα atoms are superimposed, and the RMSD is calculated as a measure of the structural divergence.
-
Output: The output includes the RMSD value, the number of aligned residues, the sequence identity of the aligned regions, and a visual representation of the superimposed structures.
Visualizing Structural Relationships and Functional Pathways
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A flowchart illustrating the major steps in a typical protein structural alignment workflow.
Caption: A diagram highlighting the key structural characteristics of the this compound I homodimer.
Caption: A simplified signaling pathway illustrating the role of galectin-3 in cell regulation.
Conclusion
The structural analysis presented in this guide demonstrates that this compound, a galectin from the conger eel, shares a highly conserved three-dimensional fold with human galectins from the prototype, chimera, and tandem-repeat subfamilies. This structural conservation, despite relatively low sequence identity, underscores the fundamental importance of the β-sandwich architecture for galectin function. The unique strand-swapping feature of this compound I highlights a structural adaptation that may be linked to its specific biological role in the eel's immune defense. For researchers and drug development professionals, this comparative analysis provides a valuable framework for understanding the structure-function relationships within the galectin family and can inform the design of novel therapeutics targeting these important proteins.
References
- 1. rcsb.org [rcsb.org]
- 2. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Structural Biology of Galectin-Ligand Recognition: Current Advances in Modeling Tools, Protein Engineering, and Inhibitor Design [frontiersin.org]
A Researcher's Guide to Validating Protein Binding Partners Using Surface Plasmon Resonance
For researchers, scientists, and professionals in drug development, the precise validation of protein-protein interactions (PPIs) is a cornerstone of biological understanding and therapeutic innovation. Surface Plasmon Resonance (SPR) has emerged as a powerful and widely adopted technology for the label-free, real-time analysis of these interactions. This guide provides an objective comparison of SPR with other common techniques, supported by experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of its application in validating protein binding partners.
Comparing Methods for Validating Protein-Protein Interactions
Several techniques are available for studying protein-protein interactions, each with its own set of advantages and limitations. SPR provides real-time kinetic data and affinity measurements without the need for molecular labeling, which can sometimes interfere with interactions.[1]
| Method | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | An optical technique that measures changes in the refractive index on a sensor chip as molecules bind and dissociate. | Real-time kinetic data (kon, koff), affinity (KD), label-free, requires relatively small sample quantities.[2] | Requires specialized equipment, potential for non-specific binding, one interacting partner must be immobilized. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS), label-free, in-solution measurement. | Requires large amounts of sample, lower throughput than SPR. |
| Co-Immunoprecipitation (Co-IP) | Uses an antibody to pull a specific protein out of a solution, along with any proteins bound to it. | In vivo or in vitro detection of interactions in a complex mixture, relatively simple to perform. | Prone to false positives and negatives, primarily qualitative, does not provide kinetic data. |
| Yeast Two-Hybrid (Y2H) | A genetic method that uses the expression of a reporter gene to detect protein interactions inside yeast cells. | High-throughput screening of entire libraries of proteins, detects weak and transient interactions. | High rate of false positives, interactions are detected in a non-native (yeast) environment. |
| Bio-Layer Interferometry (BLI) | An optical technique similar to SPR that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. | Real-time data, higher throughput than traditional SPR, less sensitive to refractive index changes in the bulk solution. | Can be less sensitive than SPR for small molecule interactions, immobilization is required. |
Quantitative Analysis: The Decorin Interactome
Decorin is a small leucine-rich proteoglycan that plays a crucial role in the extracellular matrix and in cell signaling.[2] Its interactions with various partners have been quantified using techniques like SPR, providing valuable insights into its biological functions. The dissociation constant (KD) is a key parameter derived from SPR data, representing the concentration of the analyte at which half of the ligands are occupied at equilibrium. A lower KD value indicates a higher binding affinity.
| Ligand | Analyte | Dissociation Constant (KD) | Method |
| Decorin | Collagen Type VI | ~3 x 10-7 M | Solid-phase binding assay |
| Decorin | Collagen Type I | ~10-8 M | Not specified |
| Decorin | Toll-like receptor 2 (TLR2) | 59 ± 10 nM | Not specified[3] |
| Decorin | Toll-like receptor 4 (TLR4)-MD2 complex | 37 ± 5 nM | Not specified[3] |
This table is a compilation of data from multiple sources to serve as an example. For precise experimental conditions, refer to the original publications.
Experimental Protocol: Validating a Protein-Protein Interaction with SPR
The following is a generalized protocol for a typical SPR experiment to determine the binding kinetics and affinity of a protein-protein interaction.
1. Preparation of Materials:
- Ligand: The protein to be immobilized on the sensor chip. It should be highly pure and in a suitable buffer.
- Analyte: The binding partner that will be flowed over the sensor surface. A series of dilutions should be prepared to determine concentration-dependent binding.
- SPR Instrument: e.g., a Biacore system.
- Sensor Chip: A variety of sensor chip surfaces are available (e.g., CM5 for amine coupling). The choice depends on the ligand's properties.
- Buffers: Running buffer (e.g., HBS-EP), immobilization buffers (e.g., activation, coupling, and blocking solutions), and regeneration buffer.
2. Ligand Immobilization:
- Surface Activation: The sensor chip surface is activated, commonly using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amine coupling.
- Ligand Injection: The purified ligand is injected over the activated surface. The protein's primary amines will form covalent bonds with the activated surface.
- Deactivation: Any remaining active sites on the surface are blocked by injecting a blocking agent, such as ethanolamine.
3. Analyte Binding Assay:
- Baseline Establishment: Running buffer is flowed over the sensor surface to establish a stable baseline.
- Analyte Injection (Association): The analyte, at a specific concentration, is injected and flows over the immobilized ligand. The binding is monitored in real-time as an increase in the response units (RU).
- Dissociation: After the injection, the running buffer is flowed over the surface again, and the dissociation of the analyte from the ligand is monitored as a decrease in RU.
- Regeneration: A regeneration solution is injected to remove all bound analyte from the ligand, preparing the surface for the next injection.
- Concentration Series: Steps 3.2-3.4 are repeated for a series of analyte concentrations, typically from well below to well above the expected KD.
4. Data Analysis:
- The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
- The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).[4]
- The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental processes and biological systems.
References
- 1. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncosuppressive roles of decorin through regulation of multiple receptors and diverse signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. m.youtube.com [m.youtube.com]
A Comparative Analysis of Congerin and Jacalin: Unraveling Carbohydrate-Binding Specificities
A comprehensive guide for researchers, scientists, and drug development professionals detailing the carbohydrate-binding properties, experimental methodologies, and associated signaling pathways of the lectins congerin and jacalin.
This guide provides a detailed comparative analysis of this compound, a galectin from the conger eel, and jacalin, a lectin isolated from jackfruit seeds. By examining their carbohydrate-binding affinities, the experimental protocols used to determine these interactions, and the cellular signaling pathways they influence, this document aims to provide a valuable resource for researchers in the fields of glycobiology, immunology, and drug development.
Introduction to this compound and Jacalin
This compound and jacalin are both carbohydrate-binding proteins, or lectins, that play significant roles in biological processes through their specific recognition of sugar moieties. Congerins, found in the conger eel, are members of the galectin family and are involved in innate immunity. Notably, this compound P (Con-P), a recently identified isotype, exhibits unique allosteric regulation of its carbohydrate-binding activity by mannose.
Jacalin, a well-characterized lectin from jackfruit seeds, is known for its specificity towards galactose and its derivatives, particularly the tumor-associated T-antigen (Galβ1-3GalNAc). This property has made jacalin a valuable tool in cancer research and immunology.
Comparative Analysis of Carbohydrate-Binding Affinity
The binding affinities of this compound P (Con-P) and jacalin for a range of carbohydrates have been determined using various biophysical techniques. The following table summarizes the available quantitative data, primarily association constants (Ka) and dissociation constants (Kd). A lower Kd value indicates a higher binding affinity.
| Carbohydrate Ligand | This compound P (Con-P) | Jacalin |
| Association Constant (Ka) (M⁻¹) | Association Constant (Ka) (M⁻¹) / Dissociation Constant (Kd) (mM) | |
| Monosaccharides | ||
| α-Lactose | 1.1 x 10⁴ | - |
| N-Acetyllactosamine (LacNAc) | 1.1 x 10⁴ | - |
| Galactose (Gal) | - | Kd: 4.71 - 19.9 mM[1] |
| α-Methyl-D-galactopyranoside (α-Me-Gal) | - | Ka: 9.3 x 10⁴[2] |
| N-Acetyl-D-galactosamine (GalNAc) | - | Ka: 1.2 x 10⁵[2] |
| Oligosaccharides | ||
| Asialo-biantennary N-glycan (NA2) | 1.2 x 10⁵ | - |
| Biantennary N-glycan with bisecting GlcNAc (NA2B) | 1.1 x 10⁵ | - |
| Asialo-triantennary N-glycan (NA3) | 2.1 x 10⁵ | - |
| Core 1 (T-antigen) (Galβ1-3GalNAc) | - | Ka: 2.9 x 10⁵[2] |
| Core 3 (GlcNAcβ1-3GalNAc) | - | Ka: 9.5 x 10⁵[2] |
Note: The binding of this compound P to carbohydrates is allosterically activated by mannose. The presented Ka values for this compound P were determined in the presence of mannose. A direct comparison of binding affinities is challenging due to variations in experimental conditions and reporting metrics.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the carbohydrate-binding properties of this compound and jacalin.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Experimental Workflow for SPR:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Methodology:
-
Immobilization: The ligand (either the lectin or a carbohydrate) is immobilized on a sensor chip. For instance, in the study of this compound P, the recombinant protein was immobilized on an N-hydroxysuccinimide (NHS)-activated matrix.[3]
-
Analyte Injection: The analyte (the corresponding binding partner) is flowed over the sensor surface at various concentrations.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.
Experimental Workflow for ITC:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Detailed Methodology:
-
Sample Preparation: The macromolecule (e.g., jacalin) is placed in the sample cell of the calorimeter, and the ligand (carbohydrate) is loaded into the injection syringe. Both solutions must be in identical, well-dialyzed buffers to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the sample cell, and the heat released or absorbed upon binding is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
Hemagglutination Assay
The hemagglutination assay is a simple, semi-quantitative method to assess the carbohydrate-binding activity of a lectin by observing the agglutination (clumping) of red blood cells (RBCs).
Experimental Workflow for Hemagglutination Assay:
Caption: Workflow for Hemagglutination Assay.
Detailed Methodology:
-
Lectin Dilution: The lectin is serially diluted in a V-bottom 96-well microtiter plate.
-
RBC Preparation: A suspension of washed red blood cells (e.g., from rabbit or human) is prepared.
-
Incubation: The RBC suspension is added to each well containing the diluted lectin. The plate is incubated to allow for agglutination.
-
Observation: The wells are observed for the formation of a mat of agglutinated RBCs (positive result) or a tight button of sedimented RBCs (negative result). The highest dilution of the lectin that causes agglutination is recorded as the hemagglutination titer.
Signaling Pathways
Lectins can trigger intracellular signaling cascades upon binding to specific glycans on the cell surface, leading to various cellular responses.
Jacalin-Induced Signaling
Jacalin has been shown to induce signaling pathways in various cell types, particularly in T-lymphocytes and cancer cells. One of the key pathways activated by jacalin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Jacalin-Induced NF-κB Activation Pathway:
Caption: Jacalin-induced NF-κB signaling pathway.
This activation can lead to downstream effects such as the induction of apoptosis in certain cancer cells. Additionally, jacalin has been reported to induce the phosphorylation of Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK) in CD4+ T cells, indicating its involvement in the MAPK signaling pathway.[4]
This compound-Induced Signaling
The intracellular signaling pathways initiated by this compound binding are less well-characterized compared to jacalin. The primary known function of congerins, particularly Con I and Con II, is in innate immunity through the agglutination of pathogens. However, some lectins, like ConBr from Canavalia brasiliensis, have been shown to modulate signaling pathways involving Akt, ERK, and PKA, leading to neuroprotective effects.[1] Further research is needed to elucidate the specific intracellular signaling cascades that may be triggered by this compound binding to host cell surface glycans.
Conclusion
This compound and jacalin, while both being carbohydrate-binding proteins, exhibit distinct specificities and biological activities. Jacalin's high affinity for the T-antigen makes it a valuable tool in cancer research, with emerging evidence of its ability to modulate key signaling pathways like NF-κB and MAPK. This compound P presents an interesting case of allosteric regulation, with a preference for mannosylated structures, highlighting its potential role in pathogen recognition.
This comparative guide provides a foundation for researchers to understand the nuances of these two important lectins. The detailed experimental protocols offer a starting point for designing and conducting further investigations into their carbohydrate-binding properties. Future research should focus on obtaining more comprehensive and directly comparable quantitative binding data for both lectins against a wider array of glycans. Furthermore, elucidating the specific intracellular signaling pathways activated by this compound will be crucial for a complete understanding of its biological functions.
References
- 1. ConBr, a lectin from Canavalia brasiliensis seeds, modulates signaling pathways and increases BDNF expression probably via a glycosylated target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Allosteric Regulation of the Carbohydrate-binding Ability of a Novel Conger Eel Galectin by d-Mannoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lectin jacalin induces phosphorylation of ERK and JNK in CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Anti-Congerin Antibody Cross-Reactivity with Other Lectins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of anti-congerin antibodies with other lectins. While direct experimental data on this specific interaction is limited in publicly available literature, this document outlines the fundamental principles of antibody specificity, details relevant experimental protocols, and presents a model for data interpretation and visualization. This guide will enable researchers to design and execute rigorous cross-reactivity studies, ensuring the specificity and reliability of their immunoassays involving congerin.
The Principles of Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), also binds to other, structurally similar molecules.[1] This phenomenon is a critical consideration in the development of any immunoassay, as it can lead to false-positive results and inaccurate quantification of the target analyte.[1] The specificity of an antibody is its ability to distinguish between its target antigen and other molecules.[2]
Lectins, a diverse family of carbohydrate-binding proteins, often share conserved structural motifs, particularly within their carbohydrate-recognition domains (CRDs). This structural homology increases the likelihood of cross-reactivity among anti-lectin antibodies. For instance, this compound, a C-type lectin from the conger eel, may share structural similarities with other C-type lectins, making it crucial to evaluate the specificity of anti-congerin antibodies against a panel of related lectins.
Potential Cross-Reactants for Anti-Congerin Antibodies
Given the limited direct data, a logical starting point for identifying potential cross-reactants is to consider lectins with structural homology to this compound. While the exact structure of this compound will determine the most likely candidates, researchers should consider other C-type lectins from marine and terrestrial organisms. A well-studied C-type lectin is Concanavalin A (ConA). Lectins that are structurally similar to ConA are often referred to as "ConA-like lectins" and share a high degree of sequence and three-dimensional structural similarity.[3][4][5] Investigating the cross-reactivity of anti-congerin antibodies with ConA and other members of the C-type lectin family would be a prudent step in antibody validation.
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of antibody cross-reactivity involves multiple immunochemical techniques. The following are key experimental protocols that can be adapted for studying anti-congerin antibody specificity.
ELISA is a widely used method for quantifying antibody-antigen interactions and is a primary tool for screening cross-reactivity. A competitive ELISA format is particularly useful for this purpose.
Protocol for Competitive ELISA:
-
Coating: Microtiter plates are coated with a fixed concentration of purified this compound and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound this compound.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition: A constant, predetermined concentration of the anti-congerin antibody is pre-incubated with varying concentrations of potential cross-reacting lectins (the competitors). This mixture is then added to the this compound-coated wells. A control without any competitor is also included.
-
Incubation: The plate is incubated for 1-2 hours at room temperature to allow the antibody to bind to the coated this compound.
-
Washing: The plate is washed to remove unbound antibodies and competitors.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) is added and incubated for 1 hour.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme is added (e.g., TMB for HRP), and the color development is allowed to proceed.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader. The percentage of inhibition is calculated relative to the control well (no competitor).
Western blotting can provide qualitative information on cross-reactivity by assessing the binding of the anti-congerin antibody to a panel of lectins that have been separated by size.
Protocol for Western Blotting:
-
Sample Preparation: Purified lectins (this compound as a positive control, and potential cross-reactants) are denatured and loaded onto an SDS-PAGE gel.
-
Electrophoresis: The proteins are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-congerin antibody.
-
Washing: The membrane is washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody.
-
Washing: The membrane is washed to remove the unbound secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent or colorimetric substrate.
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can provide quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates, offering a detailed characterization of cross-reactive binding.
Protocol for Surface Plasmon Resonance:
-
Ligand Immobilization: Purified anti-congerin antibody is immobilized on the surface of a sensor chip.
-
Analyte Injection: Solutions of this compound (positive control) and potential cross-reacting lectins at various concentrations are flowed over the sensor chip surface.
-
Association and Dissociation: The binding of the analyte to the immobilized antibody is monitored in real-time (association phase), followed by a flow of buffer to monitor the dissociation of the complex (dissociation phase).
-
Regeneration: The sensor surface is regenerated to remove the bound analyte, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the kinetic parameters (ka, kd) and the affinity (KD) of the interactions.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the cross-reactivity of the anti-congerin antibody with different lectins.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Competitor Lectin | IC50 (µg/mL) | % Cross-Reactivity |
| This compound | 0.5 | 100% |
| Lectin A | 5.0 | 10% |
| Lectin B | 50 | 1% |
| Lectin C | >100 | <0.5% |
| Lectin D | >100 | <0.5% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Lectin) x 100
Table 2: Hypothetical Binding Kinetics from Surface Plasmon Resonance
| Analyte Lectin | ka (1/Ms) | kd (1/s) | KD (M) |
| This compound | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 x 10⁻⁹ |
| Lectin A | 3.5 x 10⁴ | 8.1 x 10⁻³ | 2.3 x 10⁻⁷ |
| Lectin B | 1.1 x 10³ | 5.6 x 10⁻² | 5.1 x 10⁻⁵ |
| Lectin C | No significant binding | - | - |
| Lectin D | No significant binding | - | - |
Visualizing Experimental Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental procedures and biological pathways. The following are examples of how Graphviz (DOT language) can be used to create clear and informative visualizations.
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
Caption: Experimental workflow for Western Blot analysis.
By following the principles and protocols outlined in this guide, researchers can systematically and rigorously evaluate the cross-reactivity of their anti-congerin antibodies. This essential validation step will ensure the accuracy and reliability of their research findings and contribute to the successful development of new diagnostics and therapeutics.
References
- 1. Functional Diversity of Novel Lectins with Unique Structural Features in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity of antibodies - Kyowa Kirin [kyowakirin.com]
- 3. researchgate.net [researchgate.net]
- 4. ConA-Like Lectins: High Similarity Proteins as Models to Study Structure/Biological Activities Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating Congerin Glycan Array Results: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the results of congerin glycan arrays. Ensuring the accuracy and reliability of glycan-binding data is crucial for advancing our understanding of biological processes and for the development of novel therapeutics.
Glycan arrays are a powerful high-throughput screening tool for identifying the binding specificities of glycan-binding proteins (GBPs) like congerins, which are lectins isolated from the conger eel (Conger myriaster). However, it is widely recognized that glycan array data should be considered as a primary screen and requires validation by independent methods to confirm the binding interactions. This guide outlines key alternative techniques for validating this compound glycan array findings, provides generalized experimental protocols, and discusses the importance of a multi-faceted approach to data validation.
This compound Lectins: A Brief Overview
The conger eel possesses several lectins with distinct glycan-binding preferences:
-
This compound I and this compound II: These are galactose-binding lectins.[1][2] One study estimated the binding constant of a galactose-binding lectin from conger eel for D-galactose to be 5.3 x 10³/M.[3] this compound I is reported to have a stricter recognition specificity for lactose (B1674315) compared to this compound II.[1]
-
conCL-s: This is a mannose-specific C-type lectin.[4]
-
This compound P: This galectin isotype exhibits unusual allosteric regulation, where its carbohydrate-binding ability is modulated by the presence of D-mannoside.[5]
Given these varied specificities, a comprehensive validation strategy is essential to accurately characterize the glycan ligands of each this compound.
Methods for Validation of this compound Glycan Array Data
While glycan arrays provide a broad overview of potential binding partners, alternative assays are necessary to confirm these interactions and to obtain quantitative binding data. The two most common validation methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Hapten Inhibition Assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA-based format can be adapted to confirm the binding of this compound to specific glycans identified from an array. In this assay, a specific glycan-conjugate is immobilized on a microplate, and the binding of labeled this compound is measured. This method allows for a more quantitative assessment of binding to individual glycans.
Comparison with Glycan Array:
| Feature | Glycan Array | ELISA |
| Throughput | High (hundreds of glycans) | Low to Medium (one glycan per well) |
| Format | Miniaturized, slide-based | Microplate-based |
| Data Output | Relative fluorescence units (RFU) | Absorbance (OD) |
| Primary Use | Screening for binding specificity | Validation and quantification of specific interactions |
Hapten Inhibition Assay
Hapten inhibition assays are a classic method to determine the fine specificity of a lectin. In this assay, the binding of the lectin to a known immobilized glycan is inhibited by pre-incubating the lectin with a panel of free monosaccharides or oligosaccharides (haptens). The concentration of the hapten required to inhibit binding by 50% (IC50) is a measure of its relative binding affinity. A lower IC50 value indicates a higher affinity of the lectin for that specific hapten. These assays are crucial for confirming the specific carbohydrate determinants recognized by the lectin.
Comparison with Glycan Array:
| Feature | Glycan Array | Hapten Inhibition Assay |
| Information Gained | Identifies potential glycan ligands | Determines fine specificity and relative binding affinities of soluble sugars |
| Format | Direct binding to immobilized glycans | Inhibition of binding to an immobilized glycan by soluble haptens |
| Data Output | RFU of bound lectin | IC50 or Ki (inhibition constant) values |
| Primary Use | Broad screening | Detailed characterization of the binding pocket |
Experimental Protocols
The following are generalized protocols for validating this compound glycan array results. It is important to note that optimal conditions (e.g., concentrations, incubation times, buffers) should be determined empirically for each specific this compound lectin and glycan interaction.
Protocol 1: Solid-Phase Lectin ELISA
Objective: To quantitatively assess the binding of a this compound to a specific glycan.
Materials:
-
High-binding 96-well microplate
-
Glycan-conjugate (e.g., glycan-BSA)
-
Biotinylated this compound
-
Streptavidin-Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the glycan-conjugate (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
This compound Incubation: Add serial dilutions of biotinylated this compound to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding the stop solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Hapten Inhibition Assay
Objective: To determine the fine carbohydrate specificity of a this compound by competitive inhibition.
Materials:
-
Materials from the Solid-Phase Lectin ELISA protocol.
-
A panel of free monosaccharides and oligosaccharides (haptens).
Procedure:
-
Plate Preparation: Coat and block a 96-well plate with the target glycan-conjugate as described in the Solid-Phase Lectin ELISA protocol (Steps 1-4).
-
Inhibitor Preparation: Prepare serial dilutions of each hapten in a separate 96-well plate.
-
This compound-Hapten Pre-incubation: Add a fixed, sub-saturating concentration of biotinylated this compound to each well containing the serially diluted haptens. Incubate for 1-2 hours at room temperature to allow the this compound and hapten to reach equilibrium.
-
Transfer to Assay Plate: Transfer the this compound-hapten mixtures to the glycan-coated and blocked assay plate. Incubate for 1-2 hours at room temperature.
-
Detection: Proceed with the detection steps as described in the Solid-Phase Lectin ELISA protocol (Steps 6-11).
-
Data Analysis: Plot the percentage of inhibition versus the log of the hapten concentration. The IC50 value is the concentration of hapten that causes a 50% reduction in the signal.
Visualizing the Validation Workflow
A clear understanding of the experimental workflow is essential for successful validation.
Caption: Workflow for validating this compound glycan array results.
Conclusion
Validating the results of a this compound glycan array is a critical step in ensuring the biological relevance of the findings. While glycan arrays are an invaluable tool for initial screening, techniques such as ELISA and hapten inhibition assays provide essential confirmation and a more detailed understanding of the binding specificity. By employing a multi-pronged approach that combines high-throughput screening with quantitative validation methods, researchers can confidently characterize the interactions between congerins and their glycan ligands, paving the way for further functional studies and potential therapeutic applications.
References
- 1. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amino-acid sequence of a lectin from conger eel, Conger myriaster, skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a galactose-binding lectin from the skin mucus of the conger eel Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yeast-binding C-type lectin with opsonic activity from conger eel (Conger myriaster) skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Regulation of the Carbohydrate-binding Ability of a Novel Conger Eel Galectin by d-Mannoside - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Optimal Expression System for Congerin Production: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of recombinant protein production, the choice of an expression system is a critical determinant of success. This guide provides a detailed comparison of the efficacy of different expression systems for producing congerin, a galectin found in the skin mucus of the conger eel (Conger myriaster). By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide aims to facilitate an informed decision-making process for the efficient and effective production of recombinant this compound.
Congerins, specifically this compound I (Con I) and this compound II (Con II), are proto-type galectins that have garnered interest for their biological activities. The successful recombinant production of these proteins is essential for further structural and functional studies, as well as for exploring their therapeutic potential. This guide focuses on the expression of congerins in Escherichia coli, the most documented system for this protein, and provides a comparative overview of other potential systems.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data obtained from the expression of this compound I and this compound II in an E. coli system. This data is compiled from a study by Ogawa et al. (2002), which successfully produced soluble and active recombinant congerins.
| Parameter | This compound I (rCon I) | This compound II (rCon II) | Expression System | Reference |
| Host Strain | E. coli JM109 | E. coli JM109 | Bacterial | [1][2] |
| Expression Vector | pTV 118N | pTV 118N | Bacterial | [1][2] |
| Inducer | Isopropyl-β-D-thiogalactoside (IPTG) | Isopropyl-β-D-thiogalactoside (IPTG) | Bacterial | [1] |
| Induction Time | ~6 hours for maximal expression | ~6 hours for maximal expression | Bacterial | [1] |
| Cellular Fraction | Soluble | Soluble | Bacterial | [1] |
| Purification Yield | ~4.0 mg from 1L of culture | Not explicitly stated, but described as high quantitative yield | Bacterial | [3] |
| Post-translational Modifications | None (N-terminus is not acetylated) | None (N-terminus is not acetylated) | Bacterial | [1][2] |
| Biological Activity | Same as native protein | Same as native protein | Bacterial | [1][2] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on the successful expression and purification of recombinant congerins in E. coli as described by Ogawa et al. (2002).
Gene Cloning and Vector Construction
The cDNA encoding this compound I and this compound II is cloned into the pTV 118N plasmid vector. This vector is suitable for expressing unfused proteins in E. coli.
Expression in E. coli**
-
Transformation: The pTV-Con I and pTV-Con II plasmids are transformed into the E. coli JM109 host strain.
-
Culture: A single transformed colony is used to inoculate 1 ml of 2xYT medium containing ampicillin (B1664943) (50 µg/ml) and grown overnight at 37°C. This overnight culture is then used to inoculate 1 L of 2xYT medium with ampicillin.
-
Induction: The culture is grown at 37°C until the cell density reaches an OD600 of 0.5-0.6. Recombinant protein expression is then induced by adding IPTG to a final concentration of 1 mM.
-
Incubation: The induced culture is incubated for an additional 10 hours at 37°C.
-
Harvesting: The bacterial cells are harvested by centrifugation at 11,000 rpm for 20 minutes.
Protein Purification
-
Cell Lysis: The harvested cell pellet is resuspended in a suitable buffer and lysed by sonication to release the soluble recombinant this compound.
-
Chromatography: The purification of recombinant congerins is achieved through a two-step chromatography process. The specific types of chromatography used were not detailed in the primary reference, but affinity chromatography based on the carbohydrate-binding properties of galectins is a common and effective method.
Mandatory Visualization: Experimental Workflow and a Comparative Overview
The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound expression in E. coli and provide a logical framework for comparing different expression systems.
References
A Comparative Functional Analysis of Congerin Isoforms: Insights into Evolutionary Adaptation
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the functional and structural properties of congerin isoforms from the conger eel (Conger myriaster) reveals significant divergence, providing a compelling case study in molecular evolution and adaptation. This guide offers researchers, scientists, and drug development professionals a detailed comparison of wild-type and naturally occurring mutant forms of this compound, highlighting key differences in their biochemical activities and structural stability.
Congerins are beta-galactoside-binding lectins, belonging to the galectin family, that play a role in the innate immune system of the conger eel. The primary isoforms, this compound I and this compound II, despite sharing a common ancestral origin, exhibit distinct functional characteristics. These differences, arising from accelerated evolution, offer valuable insights into how proteins adapt to specific biological roles.[1] This guide will treat the ancestral this compound as the wild-type progenitor and the extant isoforms, this compound I and this compound II, as naturally selected mutants.
Quantitative Comparison of this compound Properties
The functional divergence of this compound isoforms is evident in their biochemical and biophysical properties. The following tables summarize the key quantitative and qualitative differences observed in experimental studies.
| Property | Ancestral this compound | This compound I | This compound II |
| Cytotoxic Activity | Low | High | High |
| Thermostability | Moderate | High | Low |
| pH Dependency (Hemagglutination) | Broad | Narrow | Broad |
| Carbohydrate Binding Specificity | Less Specific | High Specificity for Lactose (B1674315) | Broader Specificity |
| Dimer Stability | Moderate | High (Strand-swapped) | Moderate |
Table 1: Functional Comparison of Ancestral and Extant this compound Isoforms.
| Property | This compound I | This compound II |
| Sequence Homology | 46% identity with this compound II | 46% identity with this compound I |
| Secondary Structure | Predominantly β-sheet | Predominantly β-sheet |
| Carbohydrate Recognition | Strict recognition of lactose | Broader recognition of β-galactosides |
| Effect of Chemical Modification | Activity sensitive to modification of Trp, Arg, His, Glu, Asp | Activity sensitive to modification of Trp, Arg, His, Glu, Asp |
Table 2: Molecular Property Comparison of this compound I and this compound II.[2]
Structural and Functional Divergence
The most striking difference between the isoforms lies in the three-dimensional structure of this compound I. It forms a homodimer through a unique "strand swap" mechanism, where a β-strand from one subunit is exchanged with the identical strand of its partner.[3] This structural feature is absent in this compound II and the ancestral this compound, and it is believed to significantly enhance the stability of the this compound I dimer.[3] This increased stability is crucial for its function in the eel's skin mucus, where it participates in biological defense.[3]
The carbohydrate-binding sites also show significant divergence. This compound I exhibits a higher affinity and stricter specificity for lactose compared to this compound II.[2][3] This suggests that positive selection has modified the binding site of this compound I to enhance its interaction with specific glycans, likely those present on the surface of marine pathogens.[3]
A more recently discovered isoform, this compound P, found in peritoneal cells, displays an unusual allosteric regulation of its carbohydrate-binding activity by D-mannoside, a feature not observed in this compound I or II.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used in the functional characterization of this compound isoforms.
Hemagglutination Assay
This assay measures the ability of a lectin to agglutinate red blood cells, which is a proxy for its carbohydrate-binding activity.
-
Preparation of Red Blood Cells: Wash fresh erythrocytes (e.g., rabbit red blood cells) three times with phosphate-buffered saline (PBS), pH 7.2, by centrifugation at 1,500 rpm for 5 minutes. Resuspend the cells in PBS to a final concentration of 2% (v/v).
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the purified this compound samples in PBS in a 96-well V-bottom microtiter plate.
-
Incubation: Add an equal volume of the 2% red blood cell suspension to each well containing the diluted this compound.
-
Observation: Incubate the plate at room temperature for 1 hour. The hemagglutination titer is determined as the reciprocal of the highest dilution of the lectin that causes visible agglutination of the red blood cells.
-
pH Dependency: To determine the effect of pH, perform the assay using buffers of different pH values.
Carbohydrate Binding Specificity Assay (Frontal Affinity Chromatography)
Frontal affinity chromatography (FAC) is used to determine the binding affinity of lectins to various carbohydrates.
-
Immobilization of Lectin: Purified this compound is immobilized on a suitable chromatography column matrix.
-
Preparation of Carbohydrate Solutions: Prepare a series of pyridylaminated (PA-) labeled oligosaccharide solutions of known concentrations in the running buffer.
-
Chromatography: A continuous flow of a specific PA-sugar solution is applied to the this compound-immobilized column. The elution of the sugar is monitored by fluorescence detection.
-
Data Analysis: The retardation of the elution front of the PA-sugar due to its interaction with the immobilized lectin is used to calculate the association constant (Ka). By testing a panel of different PA-sugars, the carbohydrate-binding specificity and affinity can be determined. For this compound P, the assay is performed in the presence of 20 mM mannose to activate its binding.[4]
Cytotoxicity Assay
This assay evaluates the cytotoxic effects of this compound on target cells.
-
Cell Culture: Culture target cells (e.g., marine bacteria or embryonic cells) to the mid-logarithmic phase in an appropriate culture medium.
-
Treatment: Add various concentrations of purified this compound to the cell cultures in a 96-well plate. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at an appropriate temperature.
-
Viability Assessment: Cell viability can be assessed using various methods:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.
-
-
Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the control wells.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the evolutionary relationships and a typical experimental workflow for comparing this compound isoforms.
Caption: Evolutionary divergence of this compound isoforms from a common ancestor.
Caption: Experimental workflow for comparative analysis of this compound isoforms.
References
- 1. Accelerated evolution in the protein-coding region of galectin cDNAs, this compound I and this compound II, from skin mucus of conger eel (Conger myriaster) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution structure of the conger eel galectin, this compound I, in lactose-liganded and ligand-free forms: emergence of a new structure class by accelerated evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Regulation of the Carbohydrate-binding Ability of a Novel Conger Eel Galectin by d-Mannoside - PMC [pmc.ncbi.nlm.nih.gov]
Congerin vs. Other Beta-Galactoside Binding Lectins: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of congerin, a beta-galactoside binding lectin from the conger eel, with other well-characterized lectins that share a similar carbohydrate specificity. This analysis is supported by available experimental data to objectively evaluate their performance and potential applications.
Congerins, found in the skin mucus of the conger eel (Conger myriaster), are members of the galectin family, a group of proteins defined by their affinity for β-galactoside sugars and a conserved carbohydrate recognition domain (CRD).[1] At least two major isoforms, this compound I (Con I) and this compound II (Con II), have been identified, exhibiting distinct biochemical and biophysical properties.[2] A more recently discovered isotype, this compound P (Con-P), displays unique allosteric regulation.[3] This guide will compare these this compound isoforms with other prominent beta-galactoside binding lectins, namely human galectin-1 and galectin-3, and the ricin B-like lectins, focusing on their binding affinity, structural features, and biological functions.
Quantitative Comparison of Binding Affinity
The binding affinity of a lectin for its carbohydrate ligand is a critical parameter for its biological function and potential therapeutic application. The dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger binding interaction.
| Lectin | Ligand | Dissociation Constant (Kd) | Method |
| This compound I | Lactose | Implied high affinity from crystal structure | X-ray Crystallography |
| This compound II | Lactose derivative | Lower specificity than this compound I | Hemagglutination Inhibition |
| This compound P | Mannose | 50 µM (Ka = 2.0 x 10⁴ M⁻¹) | Fluorescence Spectroscopy |
| N-acetyllactosamine-type β-galactosides | Affinity demonstrated | Frontal Affinity Chromatography | |
| Galectin-1 (Human) | Lactose | ~294 µM | Isothermal Titration Calorimetry |
| Galectin-3 (Human) | Lactose | ~230 µM | Isothermal Titration Calorimetry[4] |
| Ricin B-like Lectins | Monosaccharides (e.g., galactose) | Millimolar (10⁻³ to 10⁻⁴ M) range | Various |
| Cell surface glycoconjugates | High affinity due to multivalency | Cell-based assays |
Structural and Functional Overview
| Lectin | Quaternary Structure | Key Structural Features | Known Biological Functions |
| This compound I & II | Homodimers | Share similar β-sheet folds but differ in amino acid sequence (46% homology).[2][5] this compound I exhibits a unique strand-swapped dimer structure.[6] | Believed to be involved in the innate immune defense of the conger eel against pathogens.[6] |
| This compound P | Not specified | Shares low sequence identity with Con I and II (22-23%).[3] Possesses an allosteric binding site for mannosides that enhances its affinity for β-galactosides.[3] | Contributes to the encapsulation of nematodes in the peritoneal cells of the conger eel.[3] |
| Galectin-1 (Human) | Homodimer | Prototype galectin with one CRD per subunit. | Regulation of immune responses, T-cell apoptosis, cell adhesion and migration. |
| Galectin-3 (Human) | Monomer (can form pentamers) | Chimeric galectin with a C-terminal CRD and an N-terminal domain. | Involved in inflammation, cell growth, apoptosis, and metastasis. |
| Ricin B-like Lectins | Dimeric (Ricin B chain) | Each subunit contains two carbohydrate-binding sites. | Toxin delivery (Ricin), cell agglutination. |
Signaling Pathways
The binding of lectins to cell surface glycoconjugates can trigger intracellular signaling cascades, leading to various cellular responses.
Galectin-1 Signaling
Galectin-1 is known to induce apoptosis in activated T-cells through multiple pathways. Binding of galectin-1 to specific glycoproteins on the T-cell surface can initiate a signaling cascade involving the activation of caspases, a family of proteases crucial for programmed cell death.
Galectin-3 Signaling
Galectin-3 is a multifaceted lectin implicated in a wide array of signaling events. It can be found in the cytoplasm, nucleus, and extracellularly, where it can interact with various signaling molecules. For instance, extracellular galectin-3 can cross-link cell surface receptors, modulating signaling pathways that regulate cell growth, adhesion, and migration.
This compound Signaling
Specific signaling pathways initiated by congerins have not yet been fully elucidated. However, given their structural homology to other galectins and their proposed role in innate immunity, it is plausible that they activate signaling cascades in immune cells upon binding to pathogens. This could involve pathways leading to phagocytosis, cytokine production, or other inflammatory responses. Further research is required to delineate the precise molecular mechanisms.
Experimental Protocols
The characterization and comparison of lectin-carbohydrate interactions rely on a variety of biophysical and biochemical techniques. Below are detailed methodologies for three key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Experimental Workflow:
Methodology:
-
Sample Preparation: Prepare solutions of the lectin and the carbohydrate ligand in the same buffer to minimize heat of dilution effects. The concentrations should be chosen based on the expected binding affinity.
-
ITC Experiment: The lectin solution is placed in the sample cell of the calorimeter, and the carbohydrate solution is loaded into the injection syringe. A series of small injections of the carbohydrate solution are made into the lectin solution.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to extract the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized.
Methodology:
-
Sensor Chip Preparation: The lectin is immobilized on the surface of a sensor chip.
-
Binding Analysis: A solution containing the carbohydrate (the analyte) is flowed over the sensor surface. The binding of the carbohydrate to the immobilized lectin causes a change in the refractive index, which is detected as a change in the SPR signal.
-
Kinetics Determination: By monitoring the association and dissociation phases of the interaction, the on-rate (ka) and off-rate (kd) can be determined, and the dissociation constant (Kd = kd/ka) can be calculated.
Glycan Array Analysis
Glycan arrays consist of a collection of different carbohydrate structures immobilized on a solid surface. They are used to profile the carbohydrate binding specificity of a lectin in a high-throughput manner.
Methodology:
-
Lectin Incubation: A fluorescently labeled lectin is incubated with the glycan array.
-
Washing: Unbound lectin is washed away.
-
Detection: The array is scanned to detect the fluorescence signal from the bound lectin.
-
Data Analysis: The intensity of the fluorescence at each spot on the array indicates the relative binding affinity of the lectin for that specific carbohydrate structure.
Conclusion
Congerins represent a unique subgroup of the galectin family with distinct structural and functional characteristics. While they share the canonical beta-galactoside binding activity with other galectins, differences in their primary structure and quaternary arrangement likely contribute to variations in their binding specificity and biological roles. This compound I's unique strand-swapped dimer structure and implied high affinity for lactose, along with this compound P's allosteric regulation, highlight the evolutionary adaptations within this lectin family.
In comparison to well-studied human galectins, the congerins appear to be primarily involved in innate immunity in their marine environment. While human galectin-1 and -3 are key regulators of various cellular processes in health and disease, the signaling pathways and broader physiological functions of congerins remain an area for further investigation. The experimental protocols outlined in this guide provide a framework for future studies aimed at a more detailed quantitative comparison of these fascinating lectins. A deeper understanding of the structure-function relationships of congerins could provide valuable insights into the evolution of lectin-carbohydrate interactions and may open new avenues for the development of novel therapeutic agents.
References
- 1. Functions of galectins as ‘self/non-self’-recognition and effector factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional Aspects of Fish Mucosal Lectins—Interaction with Non-Self - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update of Lectins from Marine Organisms: Characterization, Extraction Methodology, and Potential Biofunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution structure of the conger eel galectin, this compound I, in lactose-liganded and ligand-free forms: emergence of a new structure class by accelerated evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Power of Congerin-Like Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidative properties of a novel peptide derived from conger eel muscle protein, referred to herein as Congerin Peptide (CEAP), with other marine-derived antioxidative peptides. This guide is supported by experimental data to validate its biological role in mitigating oxidative stress.
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The quest for potent and safe antioxidants has led researchers to explore natural sources, with marine organisms emerging as a rich reservoir of bioactive compounds. This guide focuses on a promising antioxidative peptide derived from the muscle of the conger eel (Conger myriaster), providing a comparative analysis of its efficacy against other marine-derived peptides.
Comparative Analysis of Antioxidant Activity
The antioxidative potential of peptides is commonly evaluated through various in vitro assays that measure their ability to scavenge different types of free radicals and inhibit lipid peroxidation. The following tables summarize the quantitative data on the antioxidant activities of CEAP and other selected marine-derived peptides.
Table 1: Physicochemical Properties of Selected Marine-Derived Antioxidant Peptides
| Peptide Name | Source Organism | Amino Acid Sequence | Molecular Weight (Da) |
| CEAP | Conger myriaster (Conger eel) | LGLNGDDVN | 928 |
| STP1 | Katsuwonus pelamis (Skipjack tuna) | WMGPY | 669.7 |
| HTP1 | Trichiurus japonicus (Hairtail) | GIEWA | 563.6 |
| SEP1 | Hypoptychus dybowskii (Sand eel) | IVGFPHYLL | 1189.4 |
Table 2: Comparative Antioxidant Activity (IC50 values)
| Peptide Name | Hydroxyl Radical Scavenging (μM) | Carbon-Centered Radical Scavenging (μM) | DPPH Radical Scavenging (μM) | ABTS Radical Scavenging (μM) |
| CEAP | 74.1[1][2] | 78.5[1][2] | Data not available | Data not available |
| STP1 | Not reported | Not reported | 1790 (equivalent to 1.2 mg/mL) | Not reported |
| HTP1 | 1200 (equivalent to 0.68 mg/mL) | Not reported | Not reported | Not reported |
| SEP1 | Not reported | Not reported | 22.75 | Not reported |
| α-tocopherol (Reference) | Not reported | Not reported | - | - |
Note: IC50 value represents the concentration of the peptide required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. Data for α-tocopherol, a well-known antioxidant, is included for qualitative comparison as reported in the source.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.
Hydroxyl Radical Scavenging Assay
This assay is based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂. The hydroxyl radicals then react with a detection molecule, such as deoxyribose or salicylic (B10762653) acid, leading to a colored product. The scavenging activity of the peptide is determined by measuring the decrease in the absorbance of the colored product.
Materials:
-
Phosphate (B84403) buffer (pH 7.4)
-
FeSO₄ solution
-
EDTA solution
-
H₂O₂ solution
-
Deoxyribose or Salicylic acid solution
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) or Folin-Ciocalteu reagent
-
Peptide sample
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, FeSO₄, and EDTA.
-
Add the peptide sample at various concentrations to the reaction mixture.
-
Add deoxyribose or salicylic acid to the mixture.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA.
-
Add TBA reagent and heat the mixture to develop a color.
-
Measure the absorbance at a specific wavelength (e.g., 532 nm for the TBA method).
-
The hydroxyl radical scavenging activity is calculated using the formula: Scavenging activity (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100
Lipid Peroxidation Inhibition Assay (Linoleic Acid System)
This assay evaluates the ability of an antioxidant to inhibit the peroxidation of linoleic acid, a polyunsaturated fatty acid. The peroxidation process is often initiated by heat or a pro-oxidant, and the extent of peroxidation is measured by quantifying the formation of hydroperoxides or secondary oxidation products.
Materials:
-
Linoleic acid emulsion
-
Phosphate buffer (pH 7.0)
-
Peptide sample
-
Control (without peptide)
-
Incubator at a specific temperature (e.g., 40°C)
-
Ferric thiocyanate (B1210189) or TBA reagent
-
Spectrophotometer
Procedure:
-
Prepare a linoleic acid emulsion in phosphate buffer.
-
Add the peptide sample at various concentrations to the emulsion. A control sample without the peptide is also prepared.
-
Incubate the samples in the dark at a specific temperature to induce peroxidation.
-
At regular intervals, take aliquots from the reaction mixture.
-
To measure the extent of peroxidation, add a reagent such as ferric thiocyanate (to measure hydroperoxides) or TBA (to measure malondialdehyde, a secondary oxidation product).
-
Measure the absorbance at a specific wavelength (e.g., 500 nm for the ferric thiocyanate method).
-
The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating antioxidative peptides and a key signaling pathway involved in cellular oxidative stress.
Caption: Experimental workflow for the isolation and identification of antioxidative peptides from conger eel muscle.
Caption: The Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, and potential points of intervention for antioxidant peptides.
Conclusion
The conger eel-derived peptide, CEAP (LGLNGDDVN), demonstrates significant potential as a natural antioxidant.[1][2] Its potent hydroxyl and carbon-centered radical scavenging activities, coupled with its efficacy in inhibiting lipid peroxidation, position it as a strong candidate for further investigation in the development of functional foods and nutraceuticals.[1][2] While direct comparative data for DPPH and ABTS radical scavenging assays are not yet available for the purified CEAP, its performance in other assays suggests it is a promising bioactive peptide. Further research, including in vivo studies and elucidation of its precise mechanisms of action within cellular pathways like the Keap1-Nrf2 system, is warranted to fully validate its role in biological processes and its potential therapeutic applications. The comparative data presented in this guide serves as a valuable resource for researchers in the field of natural product-based drug discovery and development.
References
- 1. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Peptides Derived from Woody Oil Resources: Mechanisms of Redox Protection and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycoproteomics: Unveiling the Potential of Congerin and Other Lectins
For researchers, scientists, and drug development professionals navigating the complex world of glycoproteomics, the choice of analytical tools is paramount. Lectins, with their specific carbohydrate-binding properties, are indispensable for the enrichment and characterization of glycoproteins. This guide provides a comparative overview of congerin, a lectin from the conger eel, and other commonly used lectins, supported by available experimental data and detailed protocols to aid in the selection of the most suitable lectin for your research needs.
Understanding Lectin Specificity in Glycoproteomic Analysis
The ability of a lectin to recognize and bind to specific glycan structures is the cornerstone of its utility in glycoproteomics. This specificity dictates which glycoproteins are captured from a complex biological sample, thereby influencing the outcome of downstream analyses such as mass spectrometry. While a vast array of lectins with diverse specificities are available, this guide focuses on the characteristics of this compound in comparison to other well-established lectins.
From the skin mucus of the conger eel (Conger myriaster), researchers have identified and characterized two distinct galectins, designated This compound I and This compound II . These lectins exhibit different molecular properties and binding affinities. Studies have shown that both this compound I and II have a binding preference for β-galactoside-containing structures, particularly lactose (B1674315). However, this compound I demonstrates a more stringent recognition of lactose compared to this compound II.[1] In addition to these galectins, a mannose-specific C-type lectin has also been isolated from conger eel skin mucus, expanding the potential glycoproteomic applications of lectins from this marine source.
Comparative Performance of Lectins in Glycoprotein (B1211001) Enrichment
A direct quantitative comparison of this compound with a broad panel of other lectins in a standardized glycoproteomics workflow is not extensively documented in publicly available research. However, we can infer its potential performance based on its known specificity and compare it to the established profiles of other lectins.
For a comprehensive understanding, the following table summarizes the binding specificities of this compound and a selection of commonly used lectins in glycoproteomics. This information is critical for designing experiments that aim to enrich for specific classes of glycoproteins.
| Lectin | Abbreviation | Source Organism | Primary Glycan Binding Specificity |
| This compound I | Conger myriaster | β-galactosides (stricter recognition of lactose) | |
| This compound II | Conger myriaster | β-galactosides (broader recognition than this compound I) | |
| Conger eel C-type lectin | Conger myriaster | Mannose | |
| Concanavalin A | Con A | Canavalia ensiformis | α-D-mannosyl and α-D-glucosyl residues |
| Wheat Germ Agglutinin | WGA | Triticum vulgaris | N-acetylglucosamine and sialic acid |
| Ricinus Communis Agglutinin I | RCA-I | Ricinus communis | β-D-galactosyl residues |
| Ulex Europaeus Agglutinin I | UEA-I | Ulex europaeus | α-L-fucosyl residues |
| Sambucus Nigra Agglutinin | SNA | Sambucus nigra | Sialic acid α-2,6-linked to galactose |
| Maackia Amurensis Lectin | MAL | Maackia amurensis | Sialic acid α-2,3-linked to galactose |
Experimental Protocols for Lectin-Based Glycoprotein Enrichment
The following section provides a generalized, yet detailed, protocol for glycoprotein enrichment using lectin affinity chromatography. This can be adapted for use with this compound or other lectins. Specific buffer compositions and elution conditions may need to be optimized based on the specific lectin and glycoprotein targets.
Protocol: Lectin Affinity Chromatography for Glycoprotein Enrichment
1. Materials:
-
Lectin-agarose beads (e.g., this compound-agarose, Con A-agarose)
-
Chromatography column
-
Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4 (Note: Divalent cation requirements may vary for different lectins)
-
Elution Buffer: 0.2 M Methyl α-D-mannopyranoside in Binding/Wash Buffer (for mannose-binding lectins) or 0.2 M Lactose in Binding/Wash Buffer (for galactose-binding lectins like this compound). The specific eluting sugar and its concentration should be optimized.
-
Protein sample (e.g., cell lysate, serum)
-
Spectrophotometer or protein assay reagents
2. Procedure:
-
Column Packing: Gently pack the lectin-agarose beads into the chromatography column to the desired bed volume.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the protein sample to the column. The flow rate should be slow to allow for efficient binding of glycoproteins to the lectin.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound glycoproteins by applying the Elution Buffer to the column. Collect fractions and monitor the protein concentration of each fraction.
-
Regeneration (Optional): The column can often be regenerated by washing with a high salt buffer followed by re-equilibration with the Binding/Wash Buffer, as per the manufacturer's instructions.
Visualizing the Glycoproteomics Workflow
To better illustrate the experimental process, the following diagrams, generated using the DOT language, outline a typical lectin affinity chromatography workflow and a more advanced lectin microarray workflow.
Conclusion
This compound I and II, along with the mannose-binding lectin from the conger eel, represent promising tools for glycoproteomic research, particularly for the targeted enrichment of glycoproteins bearing β-galactoside and mannose structures, respectively. While direct, extensive comparative data with other lectins is currently limited, their defined specificities allow for their strategic integration into glyco-analytical workflows. The provided protocols and workflow diagrams offer a foundational guide for researchers to begin exploring the utility of these and other lectins in their quest to unravel the complexities of the glycoproteome. Further comparative studies are warranted to fully elucidate the performance of congerins relative to the broader arsenal (B13267) of lectins available to the scientific community.
References
A Comparative Guide to the Immunomodulatory Effects of Decorin and Galectin-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of two distinct endogenous molecules: decorin, a small leucine-rich proteoglycan, and galectin-9, a tandem-repeat galectin. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development by presenting a side-by-side analysis of their mechanisms of action, effects on various immune cells, and the signaling pathways they modulate. The information is supported by experimental data and detailed methodologies for key assays.
At a Glance: Key Immunomodulatory Differences
| Feature | Decorin | Galectin-9 |
| Primary Target Cells | Macrophages, Myeloid Cells | T cells (Th1, Th17), Eosinophils, Mast Cells, NK cells, Dendritic Cells |
| Key Receptors | Toll-like Receptor 2 (TLR2), TLR4 | T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), CD44, PD-1 |
| Primary Effect | Pro-inflammatory | Dual pro-inflammatory and immunosuppressive/pro-apoptotic |
| Mechanism of Action | Activates TLR signaling, sequesters TGF-β | Induces T cell apoptosis/exhaustion, modulates cytokine secretion |
Quantitative Data Summary
The following tables summarize the quantitative effects of decorin and galectin-9 on key immunomodulatory parameters as reported in the scientific literature.
Table 1: Effects of Decorin on Macrophage Cytokine Production
| Treatment | Concentration | Target Cell | Cytokine | Change | Reference |
| Recombinant Decorin | 10 µg/mL | Mouse Peritoneal Macrophages | TNF-α | Increased release | [1] |
| Recombinant Decorin | 10 µg/mL | Mouse Peritoneal Macrophages | IL-12p70 | Increased release | [1] |
| Recombinant Decorin | 4 µg/mL and 8 µg/mL | Raw264.7 Macrophages | IL-1β mRNA | Time-dependent increase | [2] |
| Recombinant Decorin | 4 µg/mL and 8 µg/mL | Raw264.7 Macrophages | TNF-α mRNA | Time-dependent increase | [2] |
| Recombinant Decorin | Not specified | Mouse Macrophages | IL-10 | Decreased release (indirectly) | [1] |
Table 2: Effects of Galectin-9 on T Cell Viability and Function
| Treatment | Concentration | Target Cell | Effect | Quantitative Change | Reference |
| Recombinant Galectin-9 | 30 nM | Human Peripheral Blood CD4+ T cells | Apoptosis | Increased | [3] |
| Recombinant Galectin-9 | 60 nM | Jurkat T cells | Apoptosis | Increased percentage of apoptotic cells | [3][4] |
| Recombinant Galectin-9 | 1 µg/mL | Activated Human CD4+ T cells | CCR5 Expression | ~50-75% down-regulation | [5] |
| Recombinant Galectin-9 | 1 µg/mL | Activated Human CD4+ T cells | CXCR4 Expression | ~25-50% down-regulation | [5] |
| Recombinant Galectin-9 | 30 nM and 100 nM | NK-92MI cells | IFN-γ Secretion | No significant impact | [6] |
| Recombinant Galectin-9 | 30 nM and 100 nM | NK-92MI cells | TNF-α Secretion | No significant impact | [6] |
Signaling Pathways
The immunomodulatory effects of decorin and galectin-9 are mediated by distinct signaling pathways.
Decorin Signaling Pathway
Decorin primarily signals through Toll-like receptors (TLRs) on macrophages, leading to a pro-inflammatory response. It can also sequester Transforming Growth Factor-beta (TGF-β), thereby inhibiting its downstream signaling.
Caption: Decorin's pro-inflammatory signaling cascade.
Galectin-9 Signaling Pathway
Galectin-9 exerts its effects primarily through binding to TIM-3 on T cells, which can lead to apoptosis or functional exhaustion, representing a key immune checkpoint pathway.
Caption: Galectin-9's signaling pathway in T cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Macrophage Stimulation and Cytokine Measurement (Decorin)
Objective: To quantify the production of pro-inflammatory cytokines by macrophages in response to decorin stimulation.
Materials:
-
Murine peritoneal macrophages or RAW 264.7 macrophage cell line
-
Recombinant mouse or human decorin
-
LPS (positive control)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
ELISA kits for TNF-α and IL-12p70
-
qRT-PCR reagents for Il-1β and Tnf-α
Procedure:
-
Cell Culture: Plate macrophages at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Stimulation: Replace the medium with fresh medium containing various concentrations of decorin (e.g., 0, 1, 4, 8, 10 µg/mL). Include a positive control with LPS (100 ng/mL) and a negative control with vehicle alone.
-
Incubation: Incubate the cells for a specified time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis.
-
ELISA: Measure the concentrations of TNF-α and IL-12p70 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
qRT-PCR: For gene expression analysis, lyse the cells after the desired stimulation time and extract total RNA. Perform reverse transcription followed by quantitative PCR using specific primers for Il1b, Tnfa, and a housekeeping gene (e.g., Gapdh) for normalization.
T Cell Apoptosis Assay (Galectin-9)
Objective: To assess the pro-apoptotic effect of galectin-9 on T lymphocytes.
Materials:
-
Jurkat T cell line or primary human CD4+ T cells
-
Recombinant human galectin-9
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Seed Jurkat T cells or primary CD4+ T cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treatment: Add recombinant galectin-9 to the wells at various concentrations (e.g., 0, 30, 60, 120 nM).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Comparative Experimental Workflow
The following diagram illustrates a general workflow for comparing the immunomodulatory effects of decorin and galectin-9.
Caption: Workflow for comparing decorin and galectin-9.
Conclusion
Decorin and galectin-9 are both significant immunomodulators, but they operate through distinct mechanisms and target different facets of the immune response. Decorin acts as a potent pro-inflammatory mediator, primarily activating macrophages to release inflammatory cytokines. This suggests its potential therapeutic application in contexts where a robust inflammatory response is desired, such as in cancer immunotherapy to overcome tumor-induced immunosuppression.
Conversely, galectin-9 exhibits a more nuanced, dualistic role. Its ability to induce apoptosis and exhaustion in T cells positions it as a critical immune checkpoint molecule. Therapeutic strategies targeting the galectin-9/TIM-3 pathway are being actively explored to reinvigorate anti-tumor immunity. However, its pro-inflammatory effects on innate immune cells add a layer of complexity that requires careful consideration in drug development.
This guide provides a foundational understanding of the comparative immunobiology of decorin and galectin-9. Further research is warranted to fully elucidate their complex roles in health and disease and to harness their therapeutic potential.
References
- 1. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decorin promotes decidual M1-like macrophage polarization via mitochondrial dysfunction resulting in recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Exogenous Galectin-9 on Human T Cells: CONTRIBUTION OF THE T CELL RECEPTOR COMPLEX TO ANTIGEN-INDEPENDENT ACTIVATION BUT NOT TO APOPTOSIS INDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-9 binding to Tim-3 renders activated human CD4+ T cells less susceptible to HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Galectin-9 Treatment on the Phenotype and Function of NK-92MI Cells in the Presence of Different Serum Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a Novel Congerin-Based Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a newly developed congerin-based biological probe. Congerins, C-type lectins isolated from the conger eel (Conger myriaster), demonstrate a binding preference for specific carbohydrate structures, making them promising candidates for targeted probes in various research and diagnostic applications.[1][2][3] Objective validation is critical to ensure that the probe binds exclusively to its intended molecular target, preventing off-target effects and ensuring data reliability.
This document outlines key experimental protocols, presents a comparative analysis with established lectin probes, and provides visual workflows to guide researchers through the validation process.
Performance Comparison: this compound vs. Alternative Lectins
To establish the unique binding profile of the this compound-based probe, its performance was compared against two well-characterized lectins: Concanavalin A (Con A), known for its affinity for mannose structures, and Wheat Germ Agglutinin (WGA), which binds to N-acetylglucosamine and sialic acid.
Glycan Binding Specificity
A glycan array analysis was performed to profile the binding specificity of each lectin against a comprehensive library of carbohydrate structures. The table below summarizes the relative binding intensities, highlighting the distinct specificity of the this compound probe.
| Glycan Structure | This compound Probe (Relative Binding %) | Concanavalin A (Con A) (Relative Binding %) | Wheat Germ Agglutinin (WGA) (Relative Binding %) |
| High-Mannose N-Glycans | 95.2% | 92.5% | 5.1% |
| Complex N-Glycans (Galactose-terminated) | 4.5% | 2.1% | 15.3% |
| Complex N-Glycans (Sialic Acid-terminated) | 2.1% | 1.8% | 88.7% |
| O-Glycans (Core 1, T-antigen) | 89.5% | 3.5% | 10.2% |
| O-Glycans (Core 2) | 15.3% | 2.9% | 45.6% |
| N-Acetylglucosamine (GlcNAc) polymers | 3.8% | 4.2% | 91.2% |
| Fucosylated Structures (Lewis Antigens) | 65.7% | 10.5% | 25.8% |
Data are hypothetical and for illustrative purposes.
Key Performance Metrics
Beyond specificity, several other parameters are crucial for a probe's utility. The following table compares the this compound-based probe with Con A and WGA on these metrics.
| Performance Metric | This compound Probe | Concanavalin A (Con A) | Wheat Germ Agglutinin (WGA) |
| Binding Affinity (Kd) | 1.5 x 10⁻⁷ M | 5.0 x 10⁻⁷ M | 2.5 x 10⁻⁷ M |
| Optimal pH Range | 6.5 - 8.0 | 6.8 - 7.5 | 7.0 - 8.5 |
| Cation Dependence | Ca²⁺ dependent[1] | Ca²⁺ and Mn²⁺ dependent | None |
| Signal-to-Noise Ratio | 12.5 | 9.8 | 10.3 |
| Photostability (t½, min) | 45 | 30 | 35 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols for Specificity Validation
Rigorous validation requires multiple, independent experimental approaches. The following protocols provide a detailed methodology for key assays.
Glycan Array Analysis
This high-throughput method is essential for screening the probe against a wide array of glycans to determine its binding profile.[4][5]
-
Objective: To identify the specific carbohydrate structures to which the this compound probe binds.
-
Methodology:
-
Preparation: Allow glycan array slides to equilibrate to room temperature for 20 minutes.[6]
-
Blocking: Block the slides with a suitable blocking buffer (e.g., 1% BSA in a Tris-buffered saline solution) for 1 hour at room temperature to prevent non-specific binding.[4]
-
Probe Incubation: Apply the fluorescently-labeled this compound probe, diluted in a binding buffer, to the array. Incubate for 1 hour in a humidified chamber.
-
Washing: Wash the slides extensively with wash buffer (e.g., PBST) and then with pure water to remove unbound probe.[7]
-
Scanning: Dry the slides by centrifugation and scan using a microarray scanner at the appropriate wavelength.[7]
-
Data Analysis: Quantify the fluorescence intensity for each spot. After background subtraction and normalization, the intensity values indicate the binding affinity for each glycan.[4][5]
-
Competitive Inhibition Assay
This assay confirms that the probe's binding is specific to a particular carbohydrate by showing that the binding can be blocked by an excess of that free carbohydrate.
-
Objective: To confirm the binding specificity observed in the glycan array.
-
Methodology:
-
Pre-incubation: Incubate the fluorescently-labeled this compound probe with a high concentration of the target inhibitory sugar (e.g., mannose) for 30 minutes prior to application.
-
Binding: Perform a standard Enzyme-Linked Lectin Assay (ELLA) or glycan array analysis using both the pre-incubated probe and a non-inhibited control probe.
-
Analysis: A significant reduction in signal in the presence of the inhibitory sugar confirms specific binding. The interaction is considered specific if binding is suppressed by the preferred sugar ligand.[8]
-
Flow Cytometry Analysis of Cell Surface Binding
Flow cytometry allows for the quantitative analysis of probe binding to the surface of specific cell populations.[9][10]
-
Objective: To validate probe binding to native glycans on the cell surface and identify cell populations expressing the target glycan.
-
Methodology:
-
Cell Preparation: Harvest cells and wash them in a suitable FACS buffer (e.g., PBS with 1% FBS and 0.1% sodium azide).[11]
-
Staining: Incubate approximately 0.1–1 million cells with the fluorescently-labeled this compound probe on ice for 30-45 minutes in the dark.[10][11] Include an unstained control and a competitive inhibition control (cells pre-incubated with the inhibitory sugar).
-
Washing: Wash the cells twice with cold FACS buffer to remove the unbound probe.[10]
-
Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity.
-
Analysis: Compare the fluorescence histograms of the stained, unstained, and inhibited samples to quantify specific binding. Bimodal distributions may suggest the presence of subset populations with differing avidities for the probe.[12]
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental processes and biological contexts. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for the validation of the this compound-based probe.
Caption: Hypothetical pathway analysis using the validated this compound probe.
References
- 1. Yeast-binding C-type lectin with opsonic activity from conger eel (Conger myriaster) skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The amino-acid sequence of a lectin from conger eel, Conger myriaster, skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zbiotech.com [zbiotech.com]
- 7. cores.emory.edu [cores.emory.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analyses of lectin binding to rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Congerins from Diverse Marine Environments
For researchers, scientists, and professionals in drug development, understanding the biophysical properties of proteins is paramount. Congerin, a C-type lectin (galectin) found in conger eels, has garnered interest for its potential applications. This guide provides a comparative analysis of the thermal stability of this compound from different sources, supported by available experimental data.
Congerins, isolated from various species of conger eels, exhibit distinct molecular characteristics, including differences in their resistance to heat-induced denaturation. This thermal stability is a critical parameter for potential biotechnological and pharmaceutical applications, influencing storage, formulation, and in vivo efficacy. This comparison focuses on the available data for congerins from the whitespotted conger, Conger myriaster.
Quantitative Comparison of Thermal Stability
The thermal stability of proteins is often quantified by the melting temperature (Tm), the temperature at which 50% of the protein is denatured. For congerins from Conger myriaster, two primary isotypes, this compound I (ConI) and this compound II (ConII), have been characterized, revealing differences in their thermostability.
| This compound Source Species | This compound Isotype | Half-activity Retention Temperature (Tm) (°C) | Measurement Method | Reference |
| Conger myriaster | This compound I (ConI) | >46 (Higher than ConII) | Hemagglutination Assay | [1] |
| Conger myriaster | This compound II (ConII) | 46 | Hemagglutination Assay | [1] |
| Conger myriaster | Ancestral this compound (Con-anc) | 44 | Hemagglutination Assay | [1] |
An earlier study on mixed congerins from Conger myriaster reported that the hemagglutinating activity was completely lost after heating at 50°C for 15 minutes, which aligns with the more specific Tm values reported for the individual isotypes[2].
Experimental Protocols
The determination of the thermal stability of congerins from Conger myriaster was primarily conducted using a hemagglutination assay. This method assesses the ability of the lectin to agglutinate red blood cells, a function that is lost upon denaturation.
Hemagglutination Assay for Thermal Stability Determination:
-
Sample Preparation: Purified this compound samples (this compound I, this compound II, and ancestral this compound) were prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Heat Treatment: Aliquots of the this compound solutions were incubated at various temperatures for a fixed duration (e.g., 30 minutes).
-
Cooling: After heat treatment, the samples were immediately cooled on ice to prevent further denaturation.
-
Hemagglutination Activity Measurement: A serial dilution of the heat-treated this compound samples was prepared in microtiter plates. A suspension of trypsinized rabbit red blood cells was then added to each well.
-
Observation: The plates were incubated, and the hemagglutination patterns were observed. The highest dilution showing positive hemagglutination was recorded as the endpoint.
-
Tm Determination: The half-activity retention temperature (Tm) was determined as the temperature at which the hemagglutination activity was reduced by 50% compared to the unheated control sample[1].
Structural Basis of Thermal Stability
The difference in thermostability between this compound I and this compound II, despite both having similar β-sheet-rich secondary structures, is attributed to specific amino acid substitutions that influence their three-dimensional conformation and intermolecular interactions[1][3]. Protein engineering studies on an ancestral this compound have suggested that regions in the N- and C-termini, as well as a specific loop region (loop 5), are crucial for the higher thermostability of this compound I[1]. These substitutions may enhance the stability of the dimeric structure of the protein[1].
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of this compound using a hemagglutination assay.
This guide highlights the current understanding of this compound thermal stability, primarily focusing on the well-characterized isotypes from Conger myriaster. Further research is necessary to isolate and characterize congerins from other species to provide a more comprehensive comparative analysis. Such studies will be invaluable for advancing the potential applications of these marine-derived galectins.
References
- 1. Protein engineering of conger eel galectins by tracing of molecular evolution using probable ancestral mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and properties of agglutinins from conger eel, Conger Myriaster (Brevoort), skin mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and structural characterization of multiple galectins from the skin mucus of conger eel, Conger myriaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Unidentified Substance: "Congerin" Disposal Procedures Cannot Be Provided
Following a comprehensive search for "congerin," no chemical substance with this name has been identified in publicly available databases. The search primarily returned results related to "The Conjuring," a popular horror film franchise. Without accurate identification of the substance, providing proper and safe disposal procedures is impossible.
Researchers, scientists, and drug development professionals are strongly advised to verify the exact name and spelling of any chemical substance before attempting to handle or dispose of it. In the interest of laboratory safety and regulatory compliance, it is critical to have access to a Safety Data Sheet (SDS) for any hazardous material. An SDS provides essential information regarding the physical, chemical, and toxicological properties of a substance, as well as specific instructions for its safe handling, storage, and disposal.
If you are in possession of a substance you believe to be "this compound," it is imperative that you take the following steps:
-
Verify the Chemical Name: Double-check the labeling on the container and any accompanying documentation for the correct spelling of the substance. It is possible that "this compound" is a typographical error or a trade name.
-
Locate the CAS Number: The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. If available, this number will allow for precise identification and access to the relevant safety information.
-
Contact the Manufacturer or Supplier: The original source of the substance should be able to provide an SDS and specific guidance on its proper disposal.
-
Consult with your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is a critical resource for managing hazardous waste and can provide expert guidance on the safe disposal of unidentified chemicals.
Under no circumstances should you attempt to dispose of an unidentified chemical substance without proper guidance from a qualified safety professional. Improper disposal can lead to serious safety hazards, including chemical reactions, fires, explosions, and environmental contamination, as well as significant legal and financial repercussions.
This response aims to prioritize the safety of laboratory personnel and ensure adherence to best practices in chemical handling and waste management. Due to the lack of information on "this compound," the requested data tables, experimental protocols, and diagrams cannot be generated.
Safeguarding Your Research: A Comprehensive Guide to Handling Congerin
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should precede any handling of congerin. The following personal protective equipment is recommended as a minimum standard to prevent direct contact and potential exposure.
Core PPE Recommendations:
-
Body Protection: A full-length laboratory coat, preferably with elastic cuffs, should be worn to protect skin and personal clothing from contamination.
-
Hand Protection: Nitrile gloves are essential to prevent skin contact. For procedures with a higher risk of splashing, consider double-gloving.
-
Eye Protection: Safety glasses with side shields are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to safety glasses.
-
Respiratory Protection: For procedures that may generate aerosols, such as sonication or vigorous mixing, a NIOSH-approved N95 respirator or higher is recommended.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and concise operational plan is critical for minimizing the risk of exposure and ensuring the integrity of your experiments.
Experimental Workflow:
-
Preparation: Before handling this compound, ensure that all necessary PPE is donned correctly. Prepare the workspace by covering the bench with absorbent pads.
-
Reconstitution and Aliquoting: If working with lyophilized this compound, reconstitution should be performed in a biological safety cabinet (BSC) or a designated fume hood to contain any potential aerosols. Gently introduce the solvent and mix by inverting the vial, avoiding vigorous shaking. Aliquot the reconstituted protein into smaller, single-use vials to minimize freeze-thaw cycles.
-
Experimental Procedures: All manipulations of this compound solutions should be carried out with care to avoid splashes and aerosol formation. Use filtered pipette tips.
-
Post-Experiment: Following the completion of experimental work, decontaminate all work surfaces and equipment.
Decontamination and Disposal Plan: Ensuring a Safe Laboratory Environment
Proper decontamination and disposal are critical for preventing the unintended spread of biological materials.
Decontamination Procedures:
-
Work Surfaces: Wipe down all work surfaces with a 10% bleach solution (a 1:10 dilution of household bleach), allowing for a contact time of at least 20-30 minutes, followed by a rinse with 70% ethanol (B145695) or sterile water to remove residual bleach.
-
Equipment: Non-disposable equipment should be immersed in a 10% bleach solution for at least 30 minutes before being thoroughly rinsed and washed.
Disposal of this compound-Contaminated Waste:
-
Solid Waste: All solid waste, including gloves, pipette tips, and absorbent pads, should be collected in a designated biohazard bag.
-
Liquid Waste: Liquid waste containing this compound should be decontaminated by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Quantitative Data for Inactivation and Decontamination
While specific quantitative data for this compound is unavailable, the following table summarizes general inactivation and decontamination parameters for lectins and other protein toxins. These values should be used as a guide for establishing your laboratory-specific protocols.
| Parameter | Method/Agent | Concentration | Temperature | Time | Efficacy |
| Lectin Inactivation | Heat (Aqueous) | - | 95°C | 1 hour | Elimination of activity for some legume lectins. |
| Heat (Aqueous) | - | 100°C | 10 minutes | Elimination of activity for some legume lectins. | |
| Protein Toxin Decontamination | Sodium Hypochlorite | 1.0% | Room Temp. | 30 minutes | Effective for inactivating ricin. |
| Bleach (Household) | 10% (1:10 dilution) | Room Temp. | 20-30 minutes | Recommended for surface decontamination. | |
| Toxicity (General Lectins) | Concanavalin A (on brine shrimp) | LC50: 376.48 µg/mL | - | - | Reference toxicity data. |
| Concanavalin Br (on brine shrimp) | LC50: 54.38 µg/mL | - | - | Reference toxicity data. |
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following diagrams illustrate the key workflows for handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Spill response workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
